Primaquine Diphosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLWZHWQUKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90-34-6 (Parent) | |
| Record name | Primaquine phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045248 | |
| Record name | Primaquine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63-45-6 | |
| Record name | Primaquine phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primaquine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Primaquine bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIMAQUINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0982HF78B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Primaquine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primaquine diphosphate, an 8-aminoquinoline derivative, remains a critical therapeutic agent for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. Its efficacy lies in its ability to eradicate the dormant liver-stage hypnozoites of the parasite. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, tailored for researchers and professionals in drug development. It details established and improved synthetic methodologies, purification protocols, and analytical characterization. The guide emphasizes quantitative data, presenting it in structured tables for comparative analysis. Furthermore, it includes detailed experimental protocols and visual representations of synthetic pathways and the drug's proposed mechanism of action to facilitate a deeper understanding of its chemical and biological characteristics.
Chemical Synthesis of this compound
The synthesis of this compound has evolved from classical methods to more streamlined and efficient processes. This section outlines two prominent synthetic routes: an improved three-step synthesis and a method commencing with a Michael addition.
Improved Three-Step Synthesis
A recent advancement in the synthesis of this compound involves a three-step process that offers a shorter total reaction time and a good overall yield.[1][2] This method proceeds via n-alkylation, reductive amination, and phthalimido deprotection.
Experimental Protocol:
Step 1: N-Alkylation of Potassium Phthalimide
-
To a solution of potassium phthalimide in a suitable solvent, add 5-chloro-2-pentanone.
-
The reaction is carried out under phase transfer catalysis conditions.
-
The resulting phthalimide derivative is isolated and purified.
Step 2: Reductive Amination
-
The phthalimide derivative from Step 1 is reacted with 6-methoxy-8-aminoquinoline.
-
The reductive amination is typically carried out in a one-pot procedure involving imine formation followed by reduction with a suitable reducing agent (e.g., sodium borohydride).
Step 3: Phthalimido Deprotection and Salt Formation
-
The phthalimido group of the intermediate from Step 2 is removed, often using methylaminolysis at room temperature, to yield primaquine free base.
-
The free base is then treated with phosphoric acid to form the diphosphate salt.
-
The final product is purified by recrystallization.
| Parameter | Value | Reference |
| Overall Yield | 47% | [1][2] |
| Total Reaction Time | 27 hours | [1] |
Table 1: Quantitative data for the improved three-step synthesis of this compound.
Synthesis via Michael Addition
Another notable synthetic route starts with the Michael addition of nitromethane to methyl vinyl ketone.[3] This multi-step process involves the formation of an imine intermediate, followed by reduction and salt formation.
Experimental Protocol:
Step 1: Synthesis of 5-nitro-2-pentanone
-
Methyl vinyl ketone and nitromethane are reacted in an alcoholic solvent at room temperature in the presence of a basic catalyst.
Step 2: Condensation to form Imine Intermediate
-
5-nitro-2-pentanone is condensed with 6-methoxy-8-aminoquinoline in a benzene solvent (e.g., toluene) with a catalyst such as elemental iodine.
Step 3: Reduction to Primaquine
-
The imine intermediate is reduced using a metal catalyst (e.g., Pd/C or Raney Ni) under a hydrogen atmosphere in an alcohol solvent (e.g., methanol or ethanol).
Step 4: Salt Formation
-
The resulting primaquine free base is dissolved in an alcoholic solvent (e.g., absolute ethanol or isopropanol) and acidified with phosphoric acid to precipitate this compound.
| Parameter | Value | Reference |
| Overall Yield | 80.2% | [3] |
| Purity after Recrystallization | >99% | [3] |
| Melting Point | 200-202 °C | [3] |
Table 2: Quantitative data for the synthesis of this compound via Michael addition.
Purification of this compound
The purification of this compound is crucial to ensure its quality and to remove any unreacted starting materials, byproducts, or isomers such as the positional isomer quinocide.[4] Recrystallization is a commonly employed method for the purification of the final product.
Experimental Protocol: Recrystallization
-
The crude this compound is dissolved in a hot alcoholic solvent, such as absolute ethanol, methanol, or isopropanol.[3]
-
The solution is then allowed to cool, leading to the crystallization of the purified this compound.
-
The orange-red crystals are collected by filtration and washed with the cold solvent.[3]
-
The purified product is then dried to remove any residual solvent.
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method can be used to determine the purity of this compound.
| Parameter | Description | Reference |
| Column | C18 | [5][6] |
| Mobile Phase | Acetonitrile, methanol, 1 M perchloric acid, and water (33:6:1:87) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 254 nm | [5] |
Table 3: Typical HPLC conditions for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. Key signals in the ¹H NMR spectrum in DMSO-d₆ include those at 3.82 ppm and 1.22 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of primaquine and to identify any impurities.
Visualizing the Synthesis and Mechanism of Action
Synthetic Pathways
Caption: Comparative workflows of two synthetic routes to this compound.
Proposed Mechanism of Action
The antimalarial activity of primaquine is not fully elucidated but is believed to involve its metabolic activation and the subsequent generation of reactive oxygen species (ROS) that are toxic to the parasite.
Caption: Proposed metabolic activation and mechanism of action of primaquine.
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and purification of this compound, offering valuable insights for researchers and professionals in the field of drug development. The outlined synthetic routes, purification protocols, and analytical methods, supported by quantitative data and visual diagrams, serve as a comprehensive resource for the production and characterization of this essential antimalarial agent. The continued optimization of synthetic and purification processes will be crucial in ensuring the availability of high-quality this compound for the global effort to combat malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Batch Synthesis of this compound Anti-Malarial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103396360A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. Quantitative 1H NMR method for analyzing this compound in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolic Pathways of Primaquine Diphosphate in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primaquine, a cornerstone in the radical cure of relapsing malaria, undergoes extensive and complex metabolism primarily within the liver. This technical guide provides a comprehensive overview of the metabolic pathways of primaquine diphosphate when incubated with liver microsomes, with a particular focus on the enzymatic reactions, resultant metabolites, and the experimental methodologies used for their characterization. The document is intended to serve as a detailed resource for researchers and professionals involved in drug metabolism studies and the development of antimalarial therapies. Key metabolic transformations, including CYP450-mediated hydroxylation and monoamine oxidase (MAO)-driven oxidative deamination, are discussed in detail. Quantitative kinetic data for the principal enzymes involved are presented, and step-by-step experimental protocols for in vitro microsomal assays and bioanalytical methods are provided. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the intricate metabolic pathways and experimental workflows, facilitating a deeper understanding of primaquine's biotransformation.
Introduction
Primaquine (PQ), an 8-aminoquinoline, is the only widely available drug that effectively eradicates the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing malaria relapse.[1][2] However, its therapeutic efficacy and hemolytic toxicity are intrinsically linked to its metabolic activation and detoxification pathways.[3] The liver is the primary site of primaquine metabolism, where a complex interplay of Phase I and Phase II enzymes transforms the parent drug into a variety of metabolites. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAOs), making them an invaluable in vitro model for studying the metabolic fate of xenobiotics like primaquine.[2] Understanding these metabolic pathways at a molecular level is crucial for optimizing therapeutic regimens, predicting drug-drug interactions, and developing safer and more effective antimalarial agents.
Core Metabolic Pathways in Liver Microsomes
In human liver microsomes, primaquine is primarily metabolized via two major pathways:
-
CYP450-Mediated Hydroxylation: This pathway is crucial for the bioactivation of primaquine into its pharmacologically active metabolites. The key enzyme responsible for this transformation is Cytochrome P450 2D6 (CYP2D6).[3][4] Hydroxylation occurs at various positions on the quinoline ring, leading to the formation of several phenolic metabolites, such as 2-OH-primaquine, 3-OH-primaquine, and 4-OH-primaquine.[3] These hydroxylated metabolites are unstable and can be further oxidized to reactive quinone-imine intermediates, which are thought to be responsible for both the antimalarial activity and the hemolytic side effects observed in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2] A key downstream product of this pathway is primaquine-5,6-orthoquinone.
-
Monoamine Oxidase (MAO)-Mediated Oxidative Deamination: This pathway is considered the major route for primaquine detoxification. Monoamine oxidase-A (MAO-A) catalyzes the oxidative deamination of the terminal amine group of primaquine's side chain to form an unstable aldehyde intermediate.[4] This aldehyde is rapidly oxidized further to the main, inactive plasma metabolite, carboxyprimaquine.[2][5]
The interplay between these two pathways is critical in determining the overall therapeutic and toxicological profile of primaquine. Genetic polymorphisms in CYP2D6 can significantly impact the efficacy of primaquine, with poor metabolizers showing reduced therapeutic response.[1]
Quantitative Data on Primaquine Metabolism
The enzymatic reactions involved in primaquine metabolism have been characterized kinetically to determine the affinity of the enzymes for the substrate (Km) and the maximum rate of the reaction (Vmax). This data is essential for predicting the in vivo clearance and potential for drug-drug interactions.
Table 1: Enzyme Kinetic Parameters for Primaquine Metabolism in Human Liver Microsomes
| Enzyme | Substrate | Metabolite(s) | Km (µM) | Vmax (µmol/min/mg protein) | Reference |
| CYP2D6 | (±)-Primaquine | Hydroxylated Metabolites | 24.2 | 0.87 | [3] |
| (+)-(S)-Primaquine | Hydroxylated Metabolites | 33.1 | 0.75 | [3] | |
| (-)-(R)-Primaquine | Hydroxylated Metabolites | 21.6 | 0.42 | [3] | |
| MAO-A | Primaquine | Carboxyprimaquine | Not explicitly reported | Not explicitly reported | [4] |
Note: Specific kinetic parameters for MAO-A mediated metabolism of primaquine in human liver microsomes are not well-documented in the reviewed literature. The formation of carboxyprimaquine is a known major pathway, but detailed Km and Vmax values are not consistently reported.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to study the metabolic pathways of primaquine in liver microsomes.
In Vitro Incubation of Primaquine with Human Liver Microsomes
This protocol outlines the general procedure for incubating primaquine with human liver microsomes to study its metabolism.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thawing Microsomes: Rapidly thaw the cryopreserved human liver microsomes in a 37°C water bath immediately before use. Once thawed, place them on ice.
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:
-
Potassium phosphate buffer (to final volume)
-
MgCl2 (final concentration, e.g., 5 mM)
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL protein)
-
Primaquine solution (in a solvent like water or methanol, ensuring the final solvent concentration is low, e.g., <1%). The final primaquine concentration will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the Km value should be used).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, and 60 minutes for time-course studies).
-
Termination of Reaction: Stop the reaction at the desired time points by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins and halt enzymatic activity.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the remaining parent drug and its metabolites, and transfer it to a new tube for subsequent analysis by LC-MS/MS.
Controls:
-
No NADPH control: To assess for non-NADPH dependent metabolism.
-
Time-zero control: To determine the initial concentration of primaquine.
-
No microsome control: To check for chemical degradation of primaquine.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of primaquine and its metabolites from the microsomal incubation supernatant.
Materials:
-
Supernatant from the microsomal incubation
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol)
-
LC column (e.g., C18 reversed-phase column)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a known volume of the supernatant, add a known amount of the internal standard solution. The IS is used to correct for variations in sample processing and instrument response.
-
The sample may require further dilution with the initial mobile phase composition to ensure it is within the linear range of the calibration curve.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Separate primaquine and its metabolites using a gradient elution program with mobile phases A and B. The specific gradient will need to be optimized to achieve good separation of all analytes of interest.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte and a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell. The transition from the precursor to the product ion is highly specific and provides excellent selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of each analyte in the sample by comparing its peak area ratio to a calibration curve.
-
Preparation of Calibration Standards and Quality Controls
Accurate quantification requires the preparation of a calibration curve and quality control (QC) samples.
Procedure:
-
Stock Solutions: Prepare concentrated stock solutions of primaquine, its available metabolite standards, and the internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions.
-
Calibration Standards: Prepare a set of calibration standards (typically 6-8 non-zero concentrations) by spiking the appropriate working standard solutions into the same matrix as the samples (i.e., the supernatant from a blank microsomal incubation without primaquine). This helps to account for matrix effects.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve. These are prepared independently from the calibration standards and are used to assess the accuracy and precision of the analytical method.
-
Calibration Curve: Analyze the calibration standards along with the unknown samples. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. Use a linear regression model to fit the data.
Conclusion
The metabolic landscape of primaquine in liver microsomes is dominated by the competing pathways of CYP2D6-mediated bioactivation and MAO-A-mediated detoxification. This technical guide has provided a detailed overview of these pathways, supported by quantitative kinetic data and comprehensive experimental protocols. The provided methodologies for in vitro microsomal incubations and LC-MS/MS analysis serve as a practical resource for researchers investigating the metabolism of primaquine and other xenobiotics. The visualization of these complex processes through Graphviz diagrams further aids in their comprehension. A thorough understanding of these metabolic pathways is paramount for the rational design of future antimalarial drugs with improved efficacy and safety profiles, and for the personalized application of primaquine therapy in diverse patient populations. Further research is warranted to fully elucidate the kinetic parameters of all contributing enzymes and to characterize the complete profile of primaquine's metabolites and their respective biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration [frontiersin.org]
- 3. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway-specific inhibition of primaquine metabolism by chloroquine/quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primaquine metabolism by human liver microsomes: effect of other antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Primaquine Diphosphate in Plasmodium vivax
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primaquine, an 8-aminoquinoline drug, remains a cornerstone in the radical cure of Plasmodium vivax malaria due to its unique ability to eliminate the dormant liver-stage hypnozoites, thus preventing relapse. Despite its long-standing clinical use, the precise molecular targets and the complete mechanism of action of primaquine are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding of primaquine's molecular interactions within P. vivax, focusing on its metabolic activation, proposed targets, and the molecular basis of its activity. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways involved.
Introduction
Plasmodium vivax malaria is characterized by recurrent blood-stage infections, known as relapses, which originate from dormant liver-stage parasites called hypnozoites. Primaquine is the only widely approved drug that effectively clears these hypnozoites.[1][2] However, its use is complicated by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. A thorough understanding of its molecular targets is crucial for the development of safer and more effective anti-relapse therapies.
Primaquine is a prodrug that requires metabolic activation by the host's hepatic cytochrome P450 (CYP) enzymes, primarily CYP2D6, to exert its antiplasmodial activity.[3][4] The active metabolites are believed to induce oxidative stress in the parasite, leading to cellular damage and death.[3][5] This guide delves into the specifics of this process and the downstream molecular consequences for P. vivax.
Metabolic Activation of Primaquine
The therapeutic efficacy of primaquine is critically dependent on its biotransformation into redox-active metabolites. This process is primarily carried out by the human hepatic enzyme CYP2D6. Genetic polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid), which significantly impact the clinical outcome of primaquine treatment.[2] Individuals with impaired CYP2D6 activity have a higher risk of treatment failure and subsequent relapse.
The metabolic activation pathway can be summarized as follows:
-
Hydroxylation: Primaquine is hydroxylated by CYP2D6 to form various hydroxylated metabolites.
-
Oxidation: These hydroxylated intermediates are further oxidized to quinoneimine metabolites.
-
Redox Cycling and ROS Generation: The quinoneimines can undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. It is these ROS that are thought to be the primary mediators of primaquine's parasiticidal activity.
Putative Molecular Targets in Plasmodium vivax
The ROS generated from primaquine's metabolism are non-specific and can damage a wide range of macromolecules within the parasite. However, certain cellular components and pathways appear to be particularly vulnerable.
Mitochondria and the Electron Transport Chain
The mitochondrion is a prime target for primaquine-induced oxidative stress. The parasite's electron transport chain (ETC) is involved in vital functions, including ATP synthesis and pyrimidine biosynthesis.
-
Inhibition of Respiratory Chain: Primaquine's metabolites are thought to interfere with the parasite's mitochondrial respiration.[5] While specific IC50 values for primaquine metabolites against P. vivax mitochondrial complexes are not well-defined in the literature, studies on related parasites and cellular models suggest that the ETC is a significant target.
-
Disruption of Mitochondrial Membrane Potential: The generation of ROS can lead to the depolarization of the mitochondrial membrane, disrupting ATP production and initiating apoptosis-like cell death pathways.
Iron-Sulfur [Fe-S] Cluster Proteins
A key hypothesis is that primaquine's parasiticidal action is mediated by the oxidative damage of [Fe-S] clusters within essential proteins.[3][6] These clusters are highly susceptible to oxidation by ROS.
-
Aconitase: Aconitase is a [4Fe-4S] cluster-containing enzyme in the tricarboxylic acid (TCA) cycle that is particularly sensitive to oxidative stress. The oxidation of its [Fe-S] cluster leads to the inactivation of the enzyme, disrupting cellular metabolism. Studies in yeast have shown that primaquine treatment impairs aconitase activity.[3][6]
Parasite DNA
The highly reactive nature of the ROS generated by primaquine metabolites suggests that parasite DNA is also a likely target. Oxidative damage to DNA can lead to mutations, strand breaks, and ultimately, cell death. While direct evidence of primaquine-induced DNA damage in P. vivax is limited, this remains a plausible mechanism of action.
Quantitative Data Summary
Quantitative data on the direct molecular interactions of primaquine with P. vivax targets are sparse due to the challenges in culturing the parasite, particularly the liver stages. The following tables summarize the available quantitative information.
| Assay Type | Organism/System | Primaquine Concentration | Effect | Reference |
| In vitro P. vivax liver stage assay | P. vivax in primary human hepatocytes | 1 µg/mL | ~20% reduction in 3-day trophozoites | [In vitro assay study] |
| In vitro P. vivax liver stage assay | P. vivax in primary human hepatocytes | 10 µg/mL | ~36% reduction in 3-day trophozoites | [In vitro assay study] |
| In vitro P. vivax liver stage assay | P. vivax in primary human hepatocytes | 1 µg/mL | ~50% reduction in 9-day schizonts | [In vitro assay study] |
| In vitro P. vivax liver stage assay | P. vivax in primary human hepatocytes | 10 µg/mL | ~86% reduction in 9-day schizonts | [In vitro assay study] |
Table 1: In Vitro Efficacy of Primaquine against P. vivax Liver Stages
| CYP2D6 Phenotype | Predicted Metabolizer Status | Effect on Primaquine Efficacy | Reference |
| Poor Metabolizer (PM) | Activity Score = 0 | Increased risk of treatment failure | [2] |
| Intermediate Metabolizer (IM) | Activity Score = 0.5 | Increased risk of treatment failure | [2] |
| Extensive Metabolizer (EM) | Activity Score = 1.0 - 2.0 | Normal efficacy | [2] |
| Ultrarapid Metabolizer (UM) | Activity Score > 2.0 | Normal efficacy | [2] |
Table 2: Influence of Host CYP2D6 Phenotype on Primaquine Efficacy
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of primaquine's molecular targets.
In Vitro Culture of P. vivax Liver Stages
The ability to culture the liver stages of P. vivax, including hypnozoites, is essential for studying the effects of primaquine. Recent advances have made this possible using micropatterned primary human hepatocyte co-cultures (MPCCs).
Protocol Outline:
-
Hepatocyte Seeding: Primary human hepatocytes are seeded onto micropatterned plates containing collagen and co-cultured with fibroblasts.
-
Sporozoite Infection: P. vivax sporozoites, obtained from the dissection of infected Anopheles mosquitoes, are added to the hepatocyte cultures.
-
Long-term Culture: The infected cultures are maintained for several weeks to allow for the development of both schizonts and dormant hypnozoites.
-
Drug Treatment: Primaquine or other test compounds are added to the culture medium at various concentrations and time points to assess their effects on the different liver stages.
-
Analysis: Parasite development and viability are assessed using immunofluorescence microscopy, targeting parasite-specific proteins such as UIS4.
Aconitase Activity Assay
This colorimetric assay measures the activity of aconitase in parasite lysates, providing an indirect measure of oxidative stress.
Protocol Outline:
-
Sample Preparation: P. vivax parasites are lysed to release cellular contents. The lysate can be further processed to separate mitochondrial and cytosolic fractions.
-
Enzyme Activation: The aconitase in the sample is activated by incubation with a solution containing iron and a reducing agent.
-
Reaction Initiation: The assay is initiated by adding a substrate mix containing citrate. Aconitase converts citrate to isocitrate.
-
Coupled Enzyme Reaction: The isocitrate produced is then used in a coupled reaction by isocitrate dehydrogenase, which reduces NADP+ to NADPH.
-
Colorimetric Detection: The NADPH generated reduces a chromogenic probe, resulting in a color change that is measured spectrophotometrically at 450 nm. The rate of color change is proportional to the aconitase activity.
CYP2D6 Genotyping
Determining the host's CYP2D6 genotype is crucial for interpreting primaquine efficacy data. This is typically done using real-time PCR-based methods.
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample.
-
Allele-Specific PCR: A panel of TaqMan SNP genotyping assays is used to detect the presence of key single nucleotide polymorphisms (SNPs) that define different CYP2D6 alleles.
-
Copy Number Variation Analysis: A separate TaqMan assay is used to determine gene copy number variations, such as duplications or deletions of the CYP2D6 gene.
-
Genotype to Phenotype Conversion: The combination of identified alleles and copy number variants is used to assign a diplotype and an activity score, which in turn predicts the metabolizer phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).[2]
Measurement of Reactive Oxygen Species (ROS)
Fluorescent probes are commonly used to detect and quantify ROS production in cells.
Protocol Outline:
-
Cell Loading: P. vivax-infected red blood cells or in vitro liver stage cultures are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
De-esterification: Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent probe.
-
Oxidation and Fluorescence: In the presence of ROS, the probe is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity after primaquine treatment indicates an increase in ROS production.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol Outline:
-
Cell Embedding: Single cells (e.g., isolated parasites) are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and most proteins, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: The slides are immersed in an alkaline solution to unwind the DNA.
-
Electrophoresis: The DNA is subjected to electrophoresis at an alkaline pH. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Conclusion and Future Directions
The molecular mechanism of primaquine, while not fully resolved, is understood to be a multi-step process initiated by host metabolism and culminating in parasite death via oxidative stress. The mitochondrion and [Fe-S] cluster-containing proteins are likely key targets of the reactive oxygen species generated by primaquine's active metabolites.
Future research should focus on:
-
Identifying Specific Metabolites: Elucidating the exact structures of the most potent anti-hypnozoite metabolites of primaquine.
-
Quantitative Target Profiling: Determining the binding affinities and inhibitory concentrations (IC50) of these metabolites against specific P. vivax proteins, including components of the mitochondrial electron transport chain.
-
Proteomic and Transcriptomic Analyses: Utilizing advanced techniques like single-cell RNA sequencing and mass spectrometry-based proteomics to analyze the global changes in gene and protein expression in P. vivax hypnozoites upon primaquine treatment.[7][8][9][10] This will help to identify specific pathways that are disrupted.
-
Development of Novel Assays: Improving and standardizing in vitro culture systems for P. vivax liver stages to facilitate high-throughput screening of new drug candidates.
A more complete understanding of primaquine's molecular targets will pave the way for the rational design of new-generation hypnozoiticidal drugs with improved efficacy and safety profiles, a critical step towards the global elimination of P. vivax malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. sm.unife.it [sm.unife.it]
- 3. Comprehensive proteomics investigation of P. vivax-infected human plasma and parasite isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 5. High-Dose Primaquine Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium Parasites Viewed Through Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-cell RNA profiling of Plasmodium vivax-infected hepatocytes reveals parasite- and host- specific transcriptomic signatures and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Single-cell RNA profiling of Plasmodium vivax-infected hepatocytes reveals parasite- and host- specific transcriptomic signatures and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Primaquine Diphosphate: A Technical Guide for Antimalarial Drug Research
An In-depth Whitepaper on the Core Science and Evolution of a Landmark Antimalarial Agent
Introduction
Primaquine, an 8-aminoquinoline derivative, holds a unique and critical position in the armamentarium of antimalarial drugs. First synthesized in 1946, it remains the most widely used therapeutic for the radical cure of Plasmodium vivax and Plasmodium ovale malaria.[1][2][3] Its singular ability to eradicate the dormant liver-stage parasites, known as hypnozoites, prevents the relapses that characterize these infections and is a crucial component of malaria control and elimination strategies. This technical guide provides a comprehensive overview of the historical development of primaquine diphosphate, detailing its discovery, mechanism of action, key experimental findings, and the evolution of its clinical application for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The development of primaquine is rooted in the intensive antimalarial research programs initiated during World War II. The need to protect soldiers from malaria in the Pacific theater spurred a coordinated effort to discover and synthesize novel therapeutic agents.[1][4][5]
-
Precursor Compound: The journey began with the earlier 8-aminoquinoline, pamaquine (also known as plasmochin), which was first synthesized in the 1920s.[6][7][8] While pamaquine demonstrated activity against the latent forms of malaria, its clinical use was hampered by significant toxicity.
-
Synthesis and Initial Studies: In 1946, as part of a U.S. government-led wartime research program, a team at Columbia University led by Robert Elderfield synthesized primaquine.[2][3][4][5] It was identified as a less toxic and more effective analogue of pamaquine.
-
Post-War Clinical Validation: The true value of primaquine became evident in the early 1950s. The U.S. military faced a public health crisis with troops returning from the Korean War experiencing high rates of relapsing P. vivax malaria.[5] This prompted large-scale clinical trials, including a notable randomized placebo-controlled trial on shipboard veterans returning from Korea in 1951.[5]
-
Regulatory Approval: Based on these extensive efficacy and safety studies, primaquine was approved by the U.S. Food and Drug Administration (FDA) for military use in January 1952, followed by civilian approval in August 1952.[3][5][9]
Chemical Synthesis of this compound
The synthesis of primaquine involves the coupling of a substituted quinoline moiety with an alkylamine side chain. While several synthetic routes have been published, a common approach involves the following key steps:
-
Preparation of the Side Chain: A key intermediate, 4-bromo-1-phthalimidopentane, is synthesized. This is often achieved through the N-alkylation of potassium phthalimide with a suitable dibromopentane derivative.[10][11][12]
-
Coupling Reaction: The prepared side chain is then coupled with 6-methoxy-8-aminoquinoline. This condensation reaction forms the primaquine base.[12][13]
-
Deprotection and Salt Formation: The phthalimide protecting group is removed to yield the primary amine of the primaquine base. The final step involves reacting the primaquine base with phosphoric acid to form the more stable and water-soluble diphosphate salt, which is the form used in pharmaceutical preparations.[13]
An improved three-step synthesis route recently reported involves N-alkylation of potassium phthalimide, followed by reductive amination and a room temperature methylaminolysis-assisted deprotection to furnish this compound in a 47% overall isolated yield.[10][11]
Mechanism of Action
Despite over 60 years of clinical use, the precise molecular mechanism of primaquine's action is not fully elucidated.[4][14][15] However, a prevailing hypothesis centers on its role as a prodrug that requires metabolic activation to exert its parasiticidal effects.
-
Metabolic Activation: Primaquine is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into reactive, hydroxylated metabolites.[3][15][16]
-
Generation of Oxidative Stress: These metabolites are potent oxidizing agents. They are believed to interfere with the parasite's mitochondrial electron transport chain and generate a significant amount of reactive oxygen species (ROS), such as hydrogen peroxide.[14][15][16][17]
-
Parasite Killing: The resulting oxidative stress damages parasite membranes, proteins, and DNA, leading to the death of the hypnozoites in the liver. This disruption of mitochondrial function is considered a key lethal action.[14][15][17]
Primaquine also possesses potent gametocytocidal activity against all human malaria species, including mature stage V gametocytes of P. falciparum.[1][2][4] This action is crucial for interrupting the transmission of malaria from an infected human back to the mosquito vector. Its activity against asexual blood stages is weak, particularly for P. falciparum, necessitating its use in combination with a blood schizonticide like chloroquine.[14][18]
Caption: Proposed metabolic activation pathway of primaquine.
Key Experimental Data and Clinical Development
The clinical development of primaquine has been a long process of refining dosage, understanding its limitations, and defining its role in malaria treatment.
Efficacy and Dosage Regimen Evaluation
Early clinical trials established the standard 14-day regimen. Subsequent studies have explored variations in dosing and duration, particularly in response to emerging resistance. The World Health Organization (WHO) currently recommends a 14-day course of 15 mg/day (0.25 mg/kg/day) for relapse prevention.[19][20] For areas with rapidly relapsing tropical strains, a higher dose of 30 mg/day (0.5 mg/kg/day) for 14 days is advised.[18][20] Studies have consistently shown that shorter 5-day regimens are significantly less effective and often no better than no treatment in preventing relapse.[18][19]
| Primaquine Regimen (Total Dose) | Population / Strain | Follow-up Period | Relapse Rate (%) | Reference |
| 15 mg/day for 5 days | Various endemic areas | 6-15 months | Ineffective, similar to placebo | [18][19] |
| 15 mg/day for 14 days (Low Dose) | Various | > 6 months | Varies significantly by region (e.g., ~1% with supervised therapy in some areas, up to 17% in others) | [18] |
| 22.5 mg/day for 14 days | Thailand | 6 months | ~1% | [18] |
| 30 mg/day for 14 days (High Dose) | Tropical Strains | > 6 months | Significantly lower than standard dose | [18][20] |
| 0.75 mg/kg weekly for 8 weeks | G6PD deficient (mild/moderate) | N/A | Recommended alternative | [21] |
The Challenge of G6PD Deficiency
The most significant safety concern with primaquine is its potential to induce severe acute hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[21][22][23]
-
Discovery: This critical link was discovered in 1956 during research on the drug's hemolytic effects.[6][8]
-
Mechanism of Hemolysis: G6PD is essential for protecting red blood cells from oxidative damage. In G6PD-deficient individuals, erythrocytes cannot withstand the oxidative stress generated by primaquine's metabolites, leading to their premature destruction (hemolysis).[23][24] Older erythrocytes are most susceptible.[23]
-
Clinical Implication: This adverse effect necessitates mandatory screening for G6PD status before administering primaquine for radical cure.[21][22][25] The high prevalence of G6PD deficiency in malaria-endemic regions presents a major operational barrier to the widespread use of primaquine.[22][23]
Pharmacokinetic Profile
Primaquine is characterized by rapid absorption and metabolism, which dictates its daily dosing schedule.
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | ~96% | [17] |
| Peak Plasma Concentration | 2-4 hours | [17] |
| Plasma Half-life | 4-10 hours | [4][17] |
| Metabolism | Extensive hepatic metabolism (CYP2D6, CYP3A4) | [17] |
| Excretion | Primarily renal (<4% as parent drug) | [4] |
Experimental Protocols
Standardized protocols are essential for evaluating the efficacy and safety of primaquine and its analogues.
Protocol for Clinical Efficacy Trial (Radical Cure)
A generalized protocol to assess the efficacy of a primaquine regimen in preventing P. vivax relapse involves a prospective, randomized controlled trial design.
-
Patient Recruitment: Enroll patients with microscopically confirmed, uncomplicated P. vivax monoinfection. Exclude pregnant women, infants, and individuals with severe G6PD deficiency.
-
G6PD Screening: All potential participants must undergo quantitative or qualitative G6PD screening. Only those with normal G6PD status are included.
-
Randomization: Patients are randomly assigned to treatment arms. A typical design would compare a test regimen against a standard regimen or a control arm.
-
Treatment Arm A (Test): Blood schizonticide (e.g., chloroquine or an ACT) + Test Primaquine Regimen.
-
Treatment Arm B (Standard/Control): Blood schizonticide + Standard Primaquine Regimen (e.g., 15 mg/day for 14 days) OR Blood schizonticide alone (if ethically permissible).
-
-
Treatment Administration: All doses of the blood schizonticide and primaquine should be directly observed to ensure compliance.
-
Follow-up: Patients are followed for a minimum of 6 months, and ideally for 12 months, to detect late relapses.[26] Follow-up visits typically occur weekly for the first month, then monthly, and include clinical assessment and blood smear collection.
-
Primary Endpoint: The primary outcome is the risk of recurrent P. vivax parasitemia, confirmed by microscopy and distinguished from new infections using parasite genotyping where possible.
-
Safety Monitoring: Monitor for adverse events, with particular attention to hematological parameters (hemoglobin levels) during and immediately after primaquine administration.
Caption: Workflow for a primaquine radical cure clinical trial.
Protocol for G6PD Deficiency Screening
The safe administration of primaquine is predicated on accurate G6PD screening.
-
Sample Collection: A whole blood sample is collected via venipuncture or finger prick.
-
Qualitative Screening (Field Use): The fluorescent spot test is a common qualitative method. A mixture of the blood sample and reagents (G6P, NADP+) is placed on filter paper. Under UV light, a sample from a G6PD-normal individual will fluoresce brightly (due to NADPH production), while a deficient sample will not.
-
Quantitative Testing (Laboratory Confirmation): Spectrophotometric assay is the gold standard. It measures the rate of NADPH production by the G6PD enzyme in a red cell lysate, providing a quantitative measure of enzyme activity.
-
Result Interpretation: Based on the test result, the patient is classified as G6PD normal, intermediate, or deficient. This classification, along with the patient's clinical context (e.g., pregnancy), guides the decision to administer, modify, or withhold primaquine therapy.
Caption: G6PD screening and decision workflow for primaquine use.
Primaquine Resistance
The emergence of P. vivax strains tolerant or resistant to primaquine is a significant public health concern, though it is complex to confirm.[27]
-
Early Reports: Reports of primaquine treatment failures, particularly with strains from Southeast Asia and Oceania, have been documented since the latter half of the 20th century.[18][28] These strains are often characterized by more frequent and earlier relapses.
-
Challenges in Confirmation: True resistance is difficult to distinguish from treatment failure due to other factors.[27] Confounding factors include poor patient compliance with the 14-day regimen, inadequate drug quality, sub-optimal dosing relative to body weight, and the inability to distinguish a true relapse from a new infection in endemic areas.[18][27]
Modern Developments and Successors
The limitations of primaquine, primarily its short half-life requiring a long treatment course and its hemolytic potential, have driven the search for alternatives. After decades of development, tafenoquine, another 8-aminoquinoline, was approved in 2018.[6][8] Tafenoquine offers the significant advantage of a much longer half-life, allowing for a single-dose radical cure.[20] However, it shares the same mechanism of hemolysis and is also contraindicated in G6PD-deficient individuals.[6][8]
Conclusion
The historical development of this compound is a landmark in tropical medicine, representing the first and, for over 60 years, the only tool for preventing malaria relapse.[6] From its synthesis in the 1940s to its widespread deployment after the Korean War, it has prevented countless episodes of debilitating illness.[5] The discovery of its association with G6PD deficiency was a pivotal moment in pharmacogenetics, highlighting the critical interplay between host genetics and drug safety. While challenges related to compliance, resistance, and safety persist, primaquine remains an essential medicine. The ongoing research and the development of successors like tafenoquine build upon the foundational knowledge gained from the long and complex history of this indispensable antimalarial agent.
References
- 1. primaquine-revisited-six-decades-after-its-discovery - Ask this paper | Bohrium [bohrium.com]
- 2. Primaquine revisited six decades after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Primaquine - Wikipedia [en.wikipedia.org]
- 5. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoquinoline Therapy for Latent Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Batch Synthesis of this compound Anti-Malarial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. CN103396360A - Method for preparing this compound - Google Patents [patents.google.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 16. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Primaquine for preventing relapse in people with Plasmodium vivax malaria treated with chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liver stage treatment | PVIVAX [vivaxmalaria.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacometric assessment of primaquine induced haemolysis in glucose-6-phosphate dehydrogenase deficiency [elifesciences.org]
- 25. reference.medscape.com [reference.medscape.com]
- 26. Latest literature review of primaquine drug studies released | Infectious Diseases Data Observatory [iddo.org]
- 27. Therapeutic failure of primaquine and need for new medicines in radical cure of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Primaquine resistance in Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Primaquine Diphosphate Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline derivative, remains a cornerstone in the fight against malaria, particularly for the radical cure of Plasmodium vivax and Plasmodium ovale by eradicating dormant liver-stage hypnozoites.[1][2][3][4] However, its use is often limited by a narrow therapeutic window and potential for severe side effects, such as hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][2][5] Consequently, extensive research has focused on developing novel formulations of primaquine diphosphate to enhance its bioavailability, modify its pharmacokinetic profile, and potentially reduce its toxicity. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of various this compound formulations, presenting key data, experimental methodologies, and visual representations of relevant pathways and workflows.
Primaquine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1 to 3 hours after oral administration.[2][6] It is rapidly metabolized in the liver, primarily to its main, inactive metabolite, carboxyprimaquine.[6][7] The elimination half-life of primaquine is relatively short, ranging from 3 to 6 hours.[6] The development of new formulations, including extended-release tablets and various nanoformulations, aims to alter these pharmacokinetic properties to improve therapeutic outcomes.[1][3][6][8]
Pharmacokinetic Data of Primaquine Formulations
The following tables summarize the key pharmacokinetic parameters of different this compound formulations from various preclinical and clinical studies.
Table 1: Pharmacokinetics of Immediate-Release vs. Extended-Release Primaquine in Beagle Dogs
| Formulation (60 mg dose) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Relative Bioavailability (%) |
| Immediate-Release Tablet (IRT) | 2419 | 1-3 | - | 100 |
| Extended-Release Tablet (ERT) | 1083 | - | - | 220 |
Data sourced from a study in beagle dogs. The relative bioavailability of the ERT formulation was 2.2 times higher than the IRT formulation.[6]
Table 2: Pharmacokinetics of Primaquine Nanoformulations in Swiss Webster Mice (10 mg/kg dose)
| Formulation | Organ | Cmax (ng/g or ng/mL) | Tmax (h) |
| Free Primaquine Solution | Liver | Higher than nanoformulations | 0.5 |
| Nanoemulsion (NE-Pq) | Liver | - | - |
| Nanochitosan (NQ-Pq) | Liver | - | - |
This study highlighted that while the free primaquine solution achieved a higher initial peak concentration in the liver, nanoformulations can alter the distribution profile.[1]
Table 3: Pharmacokinetics of Primaquine-Chitosan Nanoparticles in Rats
| Formulation | Cmax | AUC | Liver Concentration |
| Conventional Primaquine | 2.3 times higher than nano-primaquine | 3.3 times higher than nano-primaquine | - |
| Nano-primaquine | - | - | 3 times higher than conventional |
This study demonstrated that the nano-primaquine formulation resulted in significantly higher liver concentrations of the drug compared to the conventional formulation.[8]
Table 4: Pharmacokinetics of Racemic Primaquine in Healthy Human Volunteers (15 mg base dose)
| Parameter | Whole Blood | Plasma |
| Cmax (last dose) (ng/mL) | 122.50 ± 70.61 | 176.88 ± 86.43 |
| Tmax (last dose) (h) | 2.25 | 2.06 |
| t1/2 (last dose) (h) | 5.33 | 5.66 |
| AUC (last dose) (ng·hr/mL) | 909.96 ± 603.07 | 1255.11 ± 531.59 |
This study investigated the pharmacokinetics after repeated daily dosing for 14 days.[9]
Table 5: Comparative Pharmacokinetics of Primaquine Enantiomers in Mice (45 mg/kg dose)
| Enantiomer | Cmax | Tmax (h) | t1/2 (h) | AUC (0-last) (µg·h/mL) |
| S-(+)-PQ (SPQ) | Higher | 1 | 1.9 | 1.6 |
| R-(-)-PQ (RPQ) | Lower | 0.5 | 0.45 | 0.6 |
This study demonstrated the enantioselective metabolism of primaquine, with the S-enantiomer showing higher systemic exposure.[10]
Experimental Protocols
The methodologies employed in pharmacokinetic studies of primaquine are crucial for the accurate interpretation of results. Below are generalized protocols based on the cited literature.
Animal Studies
-
Subjects: Common animal models include beagle dogs, Swiss Webster mice, and Wistar rats.[1][6][8]
-
Formulation Administration: For oral formulations, administration is typically performed by gavage.[1][11] Intravenous administration of a tracer dose can be used to determine absolute bioavailability.[12]
-
Dosing: Doses are calculated based on the body weight of the animal and are often expressed in mg of primaquine base per kg.[1][10]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.[1][11] For tissue distribution studies, organs such as the liver, lungs, spleen, kidneys, and brain are harvested at specified times.[1][10]
-
Sample Processing: Blood is often processed to separate plasma. Tissues are typically homogenized.
-
Analytical Method: Primaquine concentrations in plasma and tissue homogenates are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]
Human Studies
-
Subjects: Studies are typically conducted in healthy adult volunteers.[9][12] It is crucial to screen for G6PD deficiency.
-
Dosing Regimen: Single or multiple-dose studies are performed. For multiple-dose studies, primaquine is often administered daily for 14 days.[9]
-
Sample Collection: Venous blood samples are collected at various time points post-administration to characterize the concentration-time profile.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (Cl), and volume of distribution (Vd).[9][10]
Visualizations
Experimental Workflow for Primaquine Pharmacokinetic Studies
Caption: Generalized experimental workflow for in vivo pharmacokinetic studies of primaquine formulations.
Metabolic Pathway of Primaquine
Caption: Simplified metabolic pathway of primaquine in the liver.
Conclusion
The development of novel this compound formulations holds significant promise for improving the treatment of relapsing malaria. Extended-release and nano-formulations have demonstrated the potential to alter the pharmacokinetic profile of primaquine, leading to enhanced bioavailability and targeted drug delivery.[6][8] These modifications may ultimately lead to more effective and safer treatment regimens. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance primaquine therapy. Further research, particularly well-designed clinical trials, is necessary to fully elucidate the therapeutic benefits of these new formulations in human populations.
References
- 1. A nanochitosan-D-galactose formulation increases the accumulation of primaquine in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesamalaria.org [mesamalaria.org]
- 5. Comparative single dose pharmacokinetics and metabolism of racemic primaquine and its enantiomers in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased bioavailability of primaquine using poly(ethylene oxide) matrix extended-release tablets administered to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 10. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of primaquine in man. I. Studies of the absolute bioavailability and effects of dose size - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Primaquine Diphosphate's Role in Blocking Malaria Transmission
Audience: Researchers, scientists, and drug development professionals.
Abstract
Primaquine, an 8-aminoquinoline antimalarial, remains a critical tool in malaria control and elimination strategies due to its unique ability to clear mature Plasmodium falciparum gametocytes, the parasite stage responsible for transmission from human to mosquito. This document provides a comprehensive technical overview of primaquine's mechanism of action, quantitative efficacy data for transmission-blocking, and detailed protocols for the key experimental assays used in its evaluation. The information is intended to serve as a resource for researchers engaged in antimalarial drug development and malaria transmission biology.
Mechanism of Action: Gametocytocidal Activity
The precise molecular mechanism of primaquine is not fully elucidated, but it is widely accepted that it functions as a prodrug, requiring metabolic activation to exert its gametocytocidal effects.[1][2]
1.1 Bioactivation: Primaquine is rapidly absorbed and metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1] This process generates several reactive metabolites, including hydroxylated derivatives.[2] These metabolites are believed to be the primary mediators of the drug's parasiticidal activity.
1.2 Induction of Oxidative Stress: The active metabolites of primaquine are potent redox-cycling compounds. They interfere with the mitochondrial electron transport chain of the parasite.[1][3] This interference leads to the generation of high levels of reactive oxygen species (ROS), such as hydrogen peroxide, which induces significant oxidative stress within the parasite.[4][5][6] The resulting oxidative damage to critical cellular components, including proteins, lipids, and potentially parasite DNA, culminates in the death of the gametocyte.[1][2][3] Studies suggest that ROS-labile iron-sulfur clusters within essential parasite enzymes, such as aconitase, are primary targets.[7] This mechanism is particularly effective against the mature, metabolically quiescent Stage V gametocytes of P. falciparum, which are not targeted by many other antimalarials.[8]
Quantitative Efficacy Data
Primaquine's efficacy in blocking malaria transmission has been quantified in numerous clinical and preclinical studies. A single low dose, when added to an artemisinin-based combination therapy (ACT), has been shown to be highly effective.[9][10]
Table 1: Clinical Efficacy of Single-Dose Primaquine on P. falciparum Transmission
| Dose (base/kg) | Key Finding | Study Population | Citation |
| 0.25 mg/kg | Reduced median time to negative mosquito infectivity to 0.7 days. | 81 Malian adults | [9] |
| 0.25 mg/kg | 58.8% of patients estimated to have negative mosquito infectivity within 1 day. | 81 Malian adults | [9] |
| 0.50 mg/kg | 77.8% of patients estimated to have negative mosquito infectivity within 1 day. | 81 Malian adults | [9] |
| 0.25 mg/kg | Recommended by WHO as effective and unlikely to cause serious toxicity in G6PD-deficient individuals. | Policy Review | [10] |
| 0.75 mg/kg | Associated with faster gametocyte clearance compared to ACT alone. | Indonesian patients | [11] |
Table 2: In Vitro Gametocytocidal and Transmission-Blocking Activity
| Assay Type | Parasite Stage | Metric | Value | Citation |
| Flow Cytometry | Stage IV Gametocytes | IC₅₀ | 18.9 µM | [8] |
| Standard Membrane Feeding Assay | Mature Gametocytes | EC₅₀ | 183 ng/mL | [12] |
| Standard Membrane Feeding Assay | Mature Gametocytes | EC₉₀ | 543 ng/mL | [12] |
| Standard Membrane Feeding Assay | Mature Gametocytes | Infection Rate (IR) Reduction | 44% (at highest concentration) | [12] |
| alamarBlue Assay | Late Stage Gametocytes | % Reduction (at 10 µM) | 69.4% | [13] |
Key Experimental Protocols
The evaluation of transmission-blocking candidates like primaquine relies on specialized assays that measure activity against sexual-stage parasites and their ability to infect mosquitoes.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard assay for quantifying the transmission-blocking activity of a compound. It directly measures the ability of gametocytes to infect mosquitoes after being exposed to a drug.[14][15]
Methodology:
-
Gametocyte Culture: P. falciparum (e.g., NF54 strain) is cultured in vitro to produce mature Stage V gametocytes. The culture is monitored for gametocytemia (target 1.5-2.5%) and the ratio of male to female gametes.[14][16]
-
Compound Incubation: The gametocyte culture is divided into treatment and control groups. The test compound (e.g., primaquine) is added to the treatment flasks at desired concentrations and incubated for a set period (typically 48 hours).[14][16]
-
Blood Meal Preparation: The treated and control gametocyte cultures are mixed with fresh red blood cells and human serum (e.g., A+ male serum) to achieve a final hematocrit of ~50%.[14]
-
Mosquito Feeding: The blood meal is placed into a glass feeder jacketed with 37°C water and sealed with an artificial membrane (e.g., Parafilm). A cup containing 50-100 starved female Anopheles mosquitoes (e.g., An. stephensi or An. gambiae, 5-7 days old) is placed against the membrane, allowing them to feed for 15-20 minutes.[15][17]
-
Mosquito Maintenance: Unfed mosquitoes are removed. Fully engorged mosquitoes are maintained in a secure insectary at 26-28°C and ~80% humidity, with access to a sugar solution.[15]
-
Oocyst Quantification: After 7-10 days, mosquito midguts are dissected in a staining solution (e.g., mercurochrome). The number of oocysts on each midgut is counted under a microscope.[14][15]
-
Data Analysis: Key endpoints are calculated:
In Vitro Gametocyte Viability Assays
For higher-throughput screening, assays that measure gametocyte metabolic activity are often used as a proxy for viability.
alamarBlue™ (Resazurin) Reduction Assay:
-
Assay Setup: Mature gametocyte cultures are seeded into 96- or 384-well plates.
-
Drug Addition: A dilution series of the test compound is added to the wells.
-
Incubation: Plates are incubated for 48-72 hours under standard culture conditions.
-
Reagent Addition: alamarBlue™ reagent is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.[13]
-
Signal Measurement: Fluorescence is read using a plate reader. The signal intensity is proportional to the number of viable gametocytes.
-
Analysis: IC₅₀ values are calculated by plotting the percentage of viability against the drug concentration.[13]
Logical Framework: From Drug to Transmission Blockade
The strategic role of primaquine is to break the malaria transmission cycle at the population level. This is achieved through a logical cascade of effects, starting with the individual patient.
Conclusion
Primaquine diphosphate remains an indispensable drug for malaria elimination efforts. Its unique mechanism of action, centered on metabolic activation and the induction of lethal oxidative stress in mature gametocytes, effectively sterilizes the parasite stages responsible for onward transmission. The WHO-recommended single low dose of 0.25 mg/kg provides a favorable balance of efficacy and safety, significantly reducing patient infectivity within a short period. Standardized methodologies, particularly the SMFA, are crucial for rigorously evaluating its transmission-blocking effects and for the development of next-generation gametocytocidal agents.
References
- 1. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Primaquine-quinoxaline 1,4-di-N-oxide hybrids with action on the exo-erythrocytic forms of Plasmodium induce their effect by the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The antimalarial drug primaquine targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. academic.oup.com [academic.oup.com]
- 12. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A malaria gametocytocidal assay using oxidoreduction indicator, alamarBlue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 15. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. media.malariaworld.org [media.malariaworld.org]
primaquine diphosphate's effect on mitochondrial electron transport chain
An In-depth Technical Guide on the Effect of Primaquine Diphosphate on the Mitochondrial Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primaquine, an 8-aminoquinoline antimalarial drug, is essential for the radical cure of Plasmodium vivax and Plasmodium ovale malaria due to its unique activity against dormant liver-stage hypnozoites. Despite its long-standing clinical use, the precise molecular mechanism of action is not fully elucidated. Evidence strongly indicates that the mitochondrion is a primary target. This technical guide provides a comprehensive overview of the effects of this compound and its metabolites on the mitochondrial electron transport chain (ETC). It synthesizes current knowledge, presents quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action. The core of primaquine's mitochondrial toxicity appears to stem from its ability to generate significant oxidative stress, which in turn disrupts mitochondrial function, rather than through direct, high-affinity inhibition of a single ETC complex.
Introduction
Primaquine (PQ) remains a critical tool in the global effort to eradicate malaria.[1] Its primary therapeutic role is to prevent relapse by eliminating the quiescent hypnozoite forms of P. vivax and P. ovale in the liver, a capability not shared by most other antimalarials.[2] Functionally, primaquine acts as a prodrug; it is metabolized in the host's liver by cytochrome P450 enzymes into electrophilic intermediates.[3][4] These metabolites are believed to be the active agents responsible for both its therapeutic efficacy and its potential for host toxicity, such as hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][5]
Numerous studies have pointed to the parasite's mitochondrion as a key site of primaquine's action.[1][2] The drug interferes with mitochondrial respiration, the energy-generating core of the cell, ultimately leading to parasite death.[2] This guide delves into the specifics of this interaction, focusing on the drug's impact on the electron transport chain, oxidative phosphorylation, and overall mitochondrial integrity.
Overview of Primaquine's Mitochondrial Mechanism of Action
The prevailing hypothesis for primaquine's mechanism of action is not direct enzymatic inhibition but rather the induction of overwhelming oxidative stress that cripples mitochondrial processes.[3][5] The drug's metabolites are potent redox-cycling agents, capable of generating significant amounts of reactive oxygen species (ROS).[2][3] This surge in ROS has several downstream consequences for the ETC and associated pathways.
A key discovery has been the vulnerability of iron-sulfur (Fe-S) clusters within mitochondrial proteins to primaquine-induced oxidative stress.[1] These clusters are critical cofactors for several enzymes, including specific ETC complexes and aconitase of the TCA cycle. Damage to these labile Fe-S clusters provides a compelling explanation for the observed broad-spectrum disruption of mitochondrial function.[1]
Furthermore, a dimeric metabolite of primaquine has been shown to have a bimodal effect on mitochondrial energetics. At low concentrations, it acts as an uncoupler of oxidative phosphorylation, stimulating respiration, while at higher concentrations, it becomes inhibitory.[6]
The proposed cascade of events is as follows:
-
Metabolic Activation: Host enzymes convert primaquine to redox-active metabolites.
-
ROS Generation: These metabolites undergo redox cycling, producing superoxide radicals and other ROS.
-
Oxidative Damage: The excess ROS overwhelms the parasite's antioxidant defenses.
-
Target Inactivation: ROS directly damages sensitive mitochondrial components, particularly proteins containing Fe-S clusters.
-
Functional Collapse: The cumulative damage leads to the inhibition of respiration, collapse of the mitochondrial membrane potential, and ultimately, parasite death.
Data Presentation: Quantitative Effects on Mitochondrial Function
The following tables summarize the available quantitative data on the effects of primaquine and its metabolites on various mitochondrial parameters.
Table 1: Effect of Primaquine Metabolite on Mitochondrial Respiration
| Parameter | Organism/System | Compound | Effect | Concentration (E50%) | Reference(s) |
|---|
| Oxidative Phosphorylation | Rat Liver Mitochondria | Methylene-linked dimeric metabolite (PD(+)) | Uncoupling (Stimulation of respiration) | 12 µM |[6] |
Table 2: Effect of Primaquine on Mitochondrial Enzyme Activity
| Enzyme | Organism/System | Condition | Compound | Concentration | Result | Reference(s) |
|---|---|---|---|---|---|---|
| Aconitase | Saccharomyces cerevisiae (Δsod2 mutant) | In vivo | Primaquine | 1 mM | 4.5-fold decrease in activity | [1] |
| Aconitase | Purified Mitochondrial Enzyme | In vitro | Primaquine | Various | Direct impairment of activity |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of primaquine on mitochondrial function.
Mitochondria Isolation from Tissues (e.g., Rat Liver)
This protocol is adapted from standard procedures for isolating functional mitochondria.[7]
Buffers and Reagents:
-
Isolation Buffer I: 220 mM Mannitol, 70 mM Sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM Mannitol, 70 mM Sucrose, 2 mM HEPES, pH 7.4.
-
BCA Protein Assay Kit
Procedure:
-
Euthanize the animal according to approved ethical protocols and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I and wash to remove excess blood.
-
Mince the tissue into small pieces and transfer to a glass Dounce homogenizer.
-
Add 10 volumes of ice-cold Isolation Buffer I and homogenize with a Teflon pestle (approx. 10-12 slow strokes).
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I to wash. Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step using ice-cold Isolation Buffer II.
-
Resuspend the final pellet in a minimal volume (e.g., 0.5-1.0 mL) of Isolation Buffer II.
-
Determine the protein concentration using a BCA assay. Adjust concentration as needed for downstream experiments (typically >30 mg/mL for storage).
-
Use mitochondria immediately or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[8]
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure ETC activity.[9][10]
Reagents:
-
Respiration Buffer (e.g., MiRO5): 110 mM Sucrose, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH₂PO₄, 3 mM MgCl₂, 20 mM HEPES, 1 mM EGTA, 0.1% (w/v) BSA, pH 7.1.[11]
-
Substrates: Pyruvate, Malate, Glutamate, Succinate.
-
ADP: Adenosine diphosphate.
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP Synthase inhibitor), FCCP (uncoupler).
-
This compound Stock Solution.
Procedure (Substrate-Uncoupler-Inhibitor Titration Protocol):
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria (e.g., 0.05-0.1 mg/mL) to the chamber containing pre-warmed respiration buffer.
-
Allow the signal to stabilize to measure Routine respiration .
-
Add Complex I substrates (e.g., glutamate + malate) to measure LEAK respiration (State 2).
-
Add a saturating amount of ADP to induce OXPHOS capacity (State 3), measuring oxygen consumption linked to ATP synthesis.
-
At this point, titrate Primaquine at various concentrations to observe its effect on State 3 respiration.
-
Add oligomycin to inhibit ATP synthase. The remaining OCR is a measure of LEAK respiration in the presence of substrates (State 4o) and reflects proton leak across the inner membrane.
-
Titrate the uncoupler FCCP in steps to find the optimal concentration that elicits the maximum OCR, representing the Electron Transfer System (ETS) capacity . This indicates the maximum capacity of the ETC, independent of ATP synthesis.
-
Finally, add rotenone and antimycin A to block the ETC and measure the Residual Oxygen Consumption (ROX) , which is non-mitochondrial.
-
All OCR values are corrected by subtracting ROX and normalized to mitochondrial protein content.
Assay for Mitochondrial Complex I Activity
This colorimetric assay measures the oxidation of NADH to NAD+.[8][12]
Principle: Complex I oxidizes NADH and transfers electrons to a specific dye, causing a decrease in its absorbance at a specific wavelength (e.g., 600 nm) or by directly measuring the decrease in NADH absorbance at 340 nm.[13][14] The activity is made specific by subtracting the rate observed in the presence of the Complex I inhibitor, rotenone.
Procedure (using a commercial kit, e.g., from Abcam, Sigma-Aldrich, Cayman Chemical):
-
Prepare isolated mitochondria (1-5 µg per reaction).[8]
-
Add Complex I Assay Buffer to the wells of a 96-well plate.
-
Add the mitochondrial sample to sample wells. For background control, add the sample to separate wells and add rotenone.
-
Initiate the reaction by adding NADH and the dye/acceptor molecule provided in the kit.
-
Immediately measure the absorbance kinetically (e.g., every minute for 5-10 minutes) at the appropriate wavelength (e.g., 600 nm or 340 nm).
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Specific Complex I Activity = (Rate in sample well) - (Rate in background control well).
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses fluorescent probes to detect mitochondrial ROS production.[15][16]
Reagents:
-
MitoSOX™ Red: A fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
-
H₂DCFDA: A general indicator of cellular ROS, including hydrogen peroxide.
-
Flow Cytometer or Fluorescence Microscope.
Procedure (using MitoSOX™ Red and flow cytometry):
-
Culture cells to the desired confluency.
-
Treat cells with Primaquine at various concentrations for the desired time period. Include a positive control (e.g., Antimycin A) and a vehicle control.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm buffer (e.g., HBSS).
-
Remove the media from cells, wash once, and incubate with the MitoSOX™ Red working solution for 10-15 minutes at 37°C, protected from light.
-
Wash the cells three times with warm buffer.
-
Trypsinize and resuspend the cells in buffer suitable for flow cytometry.
-
Analyze the fluorescence of the cell suspension using a flow cytometer with an appropriate laser (e.g., excitation/emission ~510/580 nm).
-
Quantify the mean fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.
Conclusion and Future Directions
The action of this compound against the malaria parasite is intricately linked to the disruption of mitochondrial function. The evidence consolidated in this guide points not to a single, specific target within the electron transport chain, but to a broader assault mediated by overwhelming oxidative stress. The generation of ROS by primaquine's metabolites leads to the incapacitation of critical mitochondrial components, particularly those containing vulnerable iron-sulfur clusters.[1] This results in a catastrophic failure of cellular energy production and leads to parasite death.
For drug development professionals, this mechanism highlights both opportunities and challenges. Targeting parasite-specific vulnerabilities to oxidative stress could yield new therapeutic strategies. However, the reliance on host metabolism for activation and the potential for off-target oxidative damage underscore the toxicity concerns associated with primaquine.
Future research should focus on:
-
Metabolite Identification: Precisely identifying which of the many primaquine metabolites are responsible for the most potent anti-mitochondrial and gametocytocidal effects.
-
Parasite-Specific Vulnerabilities: Further elucidating the differences between parasite and host mitochondria that could be exploited to design drugs with a wider therapeutic window.
-
Direct Target Deconvolution: While oxidative stress is a key mediator, exploring whether high-affinity, direct binding sites for primaquine or its metabolites exist on any mitochondrial proteins could reveal new facets of its mechanism.
By continuing to unravel the complexities of primaquine's interaction with the mitochondrial ETC, the scientific community can better leverage its strengths and design the next generation of radical-cure antimalarials.
References
- 1. The antimalarial drug primaquine targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. High-Dose Primaquine Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective toxicity of the antimalarial primaquine-evidence for both uncoupling and inhibitory effects of a metabolite on the energetics of mitochondria and its ATP synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. inha.elsevierpure.com [inha.elsevierpure.com]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impairment of substrate-mediated mitochondrial respiration in cardiac cells by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Measuring mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of Primaquine Diphosphate Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of primaquine diphosphate metabolites. It details the metabolic pathways, analytical methodologies for identification and quantification, and presents key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and antimalarial drug development.
Introduction to Primaquine Metabolism
Primaquine, an 8-aminoquinoline antimalarial drug, is essential for the radical cure of Plasmodium vivax and P. ovale malaria.[1] It is a prodrug that requires metabolic activation to exert its therapeutic effects.[2] The metabolism of primaquine is complex and primarily occurs through two main enzymatic pathways, leading to a variety of phase I and phase II metabolites.[3][4] Understanding the structure of these metabolites is crucial for elucidating the mechanisms of both its therapeutic efficacy and its associated hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5]
The primary metabolic pathways involved are:
-
Cytochrome P450 (CYP)-mediated hydroxylation: Primarily driven by the CYP2D6 enzyme, this pathway leads to the formation of several hydroxylated metabolites.[6] Some of these, like 5-hydroxyprimaquine, are considered the precursors to the active antimalarial compounds.[2][6]
-
Monoamine Oxidase (MAO)-mediated oxidative deamination: This pathway, involving MAO-A, results in the formation of the major plasma metabolite, carboxyprimaquine (cPQ), which is generally considered inactive.[2][3]
These initial phase I metabolites can then undergo further biotransformation, including additional hydroxylations and phase II conjugation reactions such as glucuronidation.[1][7]
Metabolic Pathways of Primaquine
The metabolic conversion of primaquine is a multifaceted process. The following diagram illustrates the key enzymatic steps and the resulting metabolites.
Caption: Metabolic pathways of primaquine mediated by CYP2D6 and MAO-A.
Key Metabolites of Primaquine
Numerous metabolites of primaquine have been identified in human plasma and urine. The table below summarizes some of the key metabolites and their mass spectrometric data.
| Metabolite ID | Metabolite Name | Molecular Formula | [M+H]+ (m/z) | Key Fragments (m/z) | Reference |
| M1 | Primaquine | C15H21N3O | 260.1763 | 243.1134, 215.1166, 175.0508 | [5] |
| M2 | Carboxyprimaquine (cPQ) | C15H18N2O4 | 291.1345 | - | [5] |
| M3 | 2-Hydroxyprimaquine | C15H21N3O2 | 276.1712 | - | [8] |
| M4 | 3-Hydroxyprimaquine | C15H21N3O2 | 276.1712 | - | [8] |
| M5 | 4-Hydroxyprimaquine | C15H21N3O2 | 276.1712 | - | [8] |
| M6 | Primaquine-5,6-ortho-quinone | C15H17N3O3 | 288.1348 | 243.1134, 215.1166, 175.0508 | [5] |
| M7 | Primaquine N-carbamoyl glucuronide | C22H29N3O9 | 480.1992 | 436.2118, 304.1658, 260.1767 | [5] |
| M8 | Hydroxy-primaquine glucuronide | C21H30N3O8 | 452.2011 | - | [5] |
| M9 | Desmethyl-primaquine-O-glucuronide | C20H28N3O7 | 422.1876 | 405.1536, 246.1606, 229.1341 | [5] |
| M10 | Dihydroxy-primaquine quinone-imine | - | - | 260.1365, 243.1127, 241.1363 | [5] |
Experimental Protocols for Structural Elucidation
The identification and structural characterization of primaquine metabolites heavily rely on advanced analytical techniques, primarily ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS).
The following diagram outlines the typical workflow for the analysis of primaquine metabolites from biological samples.
Caption: General workflow for primaquine metabolite analysis.
Sample Preparation (Human Plasma/Urine):
-
To an aliquot of the biological sample (e.g., 200 µL of plasma or urine), add a protein precipitating agent like acetonitrile in a 1:1 or 2:1 ratio.[9]
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the samples at high speed (e.g., 13,200 rpm) at 4°C for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant for injection into the UHPLC-MS system.[9]
In Vitro Metabolism Studies (CYP2D6 incubations):
-
Prepare a reaction mixture containing recombinant human CYP2D6 supersomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).[8][9]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).[8]
-
Initiate the metabolic reaction by adding primaquine (e.g., at varying concentrations).[8]
-
Incubate the reaction at 37°C for a defined period (e.g., 120 minutes), with aliquots taken at different time points.[8]
-
Quench the reaction by adding an equal volume of cold acetonitrile.[9]
-
Process the samples as described in the sample preparation section for biological fluids.[9]
UHPLC-QToF-MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a Waters Acquity BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm particle size), is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed with a two-solvent system, for instance:
-
Gradient Program: A typical gradient might start at a low percentage of organic phase (e.g., 2% B), ramp up to a high percentage (e.g., 98% B) to elute all compounds, and then return to the initial conditions for column re-equilibration.[9]
-
Flow Rate: A flow rate of around 0.70 mL/min is often used.[9]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the analysis of primaquine and its metabolites.[9]
-
Instrumentation: A quadrupole time-of-flight (QToF) mass spectrometer provides high-resolution mass data for accurate mass measurements.[5]
-
MS Conditions: Key parameters to be optimized include capillary voltage (e.g., 1 kV), sampling cone voltage (e.g., 20 V), source temperature (e.g., 120°C), and desolvation temperature (e.g., 150°C).[9]
-
Data Acquisition: Data is acquired in both full scan MS mode to detect all ions and in a data-dependent MS/MS mode (often referred to as MSE) to obtain fragmentation spectra of the detected parent ions.[9] The collision energy for fragmentation is typically ramped to ensure comprehensive fragmentation information.[9]
-
Data Analysis and Structural Elucidation:
-
Metabolite Prediction: Software such as MetaboLynx can be used to process the raw data and predict potential metabolites based on expected biotransformations (e.g., hydroxylation, demethylation, glucuronidation).[5][10]
-
Accurate Mass Measurement: The high-resolution mass data from the QToF-MS is used to determine the elemental composition of the parent and fragment ions, providing strong evidence for the identity of a metabolite.[5]
-
Fragmentation Pattern Analysis: The MS/MS spectra of the parent drug and its metabolites are compared. Common fragmentation patterns and neutral losses can help in localizing the site of metabolic modification.[11]
-
Confirmation with Standards: The ultimate confirmation of a metabolite's structure is achieved by comparing its retention time and MS/MS spectrum with those of a synthesized authentic standard.[5][10]
Quantitative Analysis
Conclusion
The structural elucidation of this compound metabolites is a complex but critical area of research. The use of advanced analytical techniques, particularly UHPLC-QToF-MS, has enabled the identification of a wide array of phase I and phase II metabolites. A thorough understanding of these metabolic pathways and the structures of the resulting compounds is fundamental for optimizing the therapeutic use of primaquine, minimizing its toxicity, and developing novel antimalarial agents. This guide provides a foundational understanding of the key metabolites, the analytical workflows for their characterization, and the current state of knowledge in this field.
References
- 1. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 2. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Radical Cure: Unraveling Primaquine Diphosphate's Action on Exoerythrocytic Malaria
A Technical Guide on the Core Discovery, Mechanism, and Seminal Experimental Evaluation of a Landmark Antimalarial Agent
For researchers, scientists, and drug development professionals, the story of primaquine is a compelling narrative of scientific perseverance and a cornerstone in the battle against relapsing malaria. This in-depth technical guide delves into the discovery of primaquine diphosphate's pivotal activity against the exoerythrocytic forms of Plasmodium species, the dormant liver-stage parasites, or "hypnozoites," responsible for the debilitating relapses characteristic of Plasmodium vivax and Plasmodium ovale infections.
The Genesis of a Hypnozoitocidal Agent
Primaquine, an 8-aminoquinoline, was first synthesized in 1946 in the United States.[1] Its development was a critical advancement in malaria chemotherapy, as existing drugs were largely ineffective against the hepatic stages of the parasite. This limitation meant that while the blood-stage infection could be cleared, patients remained vulnerable to recurrent episodes of malaria originating from the dormant hypnozoites in the liver. Primaquine emerged as the first and, for decades, the only drug capable of eradicating these persistent liver forms, a property that led to the concept of a "radical cure."[1]
Quantitative Efficacy: A Summary of Key Findings
The efficacy of primaquine and its metabolites against exoerythrocytic forms has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.
Table 1: In Vitro Efficacy of Primaquine and Metabolites against Plasmodium berghei Exoerythrocytic Forms
| Compound | ED50 (M) |
| Primaquine | 3.7 - 3.9 x 10⁻⁶ |
| Primaquine Metabolites | As low as 2 x 10⁻⁷ |
ED50: The concentration of a drug that gives half-maximal response. Data sourced from studies on Plasmodium berghei in vitro.[1]
Table 2: Clinical Efficacy of Primaquine Regimens in Preventing P. vivax Relapse
| Total Primaquine Dose | Duration | Recurrence-Free Patients (%) at Day 168 | Study Population |
| 3.5 mg/kg | 7 days (unobserved) | 58% | Brazilian Amazon |
| 3.5 mg/kg | 7 days (observed) | 59% | Brazilian Amazon |
| 7.0 mg/kg | 14 days (observed) | 86% | Brazilian Amazon |
Data from a comparative clinical trial in a P. vivax endemic region.[2]
Table 3: Meta-Analysis of Primaquine Efficacy Against P. vivax Relapse
| Primaquine Regimen (Total Dose) | Number of Studies | Recurrence Proportion |
| No Primaquine | 9 | 34.48% |
| 210 mg over 14 days | - | 19.66% |
| 210 mg over 7 days | - | Statistically similar to 14-day regimen |
| 45 to 150 mg over 3 to 10 days | - | Significantly less effective than 210 mg regimens |
Based on a meta-analysis of 23 controlled clinical trials.[3]
Seminal Experimental Protocols: The Foundation of Knowledge
The discovery of primaquine's unique activity was built upon rigorous experimental work in both animal models and human clinical trials.
Preclinical Evaluation in the Rhesus Monkey Model
The Plasmodium cynomolgi infection in rhesus monkeys served as a critical preclinical model for studying relapsing malaria, closely mimicking P. vivax infection in humans.
Experimental Protocol: P. cynomolgi in Rhesus Monkeys
-
Infection: Rhesus monkeys (Macaca mulatta) were infected with P. cynomolgi sporozoites, typically via the bite of infected mosquitoes or intravenous injection of sporozoites.
-
Monitoring: Parasitemia was monitored through microscopic examination of blood smears. The initial blood-stage infection was treated with a schizontocidal agent, such as chloroquine, which is inactive against liver stages.
-
Treatment Regimens: Following the clearance of the initial parasitemia, animals were administered various primaquine regimens. Dosing was typically calculated on a mg/kg basis.
-
Follow-up: The animals were then monitored for an extended period (e.g., up to 100 days) for the appearance of relapse parasitemia, indicating the reactivation of hypnozoites.
-
Endpoint: The primary endpoint was the prevention of relapse. A "radical cure" was considered achieved if no relapses occurred during the follow-up period.
Early Human Clinical Trials for Radical Cure
The definitive evidence for primaquine's efficacy against relapsing malaria came from meticulously conducted clinical trials in human volunteers and patients.
Experimental Protocol: Early Clinical Trials in Human Subjects
-
Subject Selection: Healthy male volunteers were recruited. A key inclusion criterion in later studies became the assessment of Glucose-6-Phosphate Dehydrogenase (G6PD) status to avoid primaquine-induced hemolysis in deficient individuals.
-
Infection: Subjects were experimentally infected with strains of P. vivax, often through the bites of infected mosquitoes.
-
Treatment of Acute Illness: The initial acute malaria episode was treated with a standard blood schizontocidal drug like chloroquine.
-
Primaquine Administration: Following the resolution of the acute illness, subjects were randomized to receive either primaquine or a placebo for a defined period, commonly 14 days. The standard dose was often 15 mg of primaquine base daily.
-
Long-term Follow-up: Subjects were followed for several months to a year to monitor for the recurrence of parasitemia and clinical symptoms, which would signify a relapse.
-
Efficacy Assessment: The primary outcome was the rate of relapse in the primaquine group compared to the placebo group.
Visualizing the Mechanism and Workflow
Mechanism of Action: A Two-Step Biochemical Relay
Primaquine is a prodrug that requires metabolic activation by the host's cytochrome P450 enzymes to exert its antiparasitic effect. The current understanding points to a two-step process leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.
Caption: Metabolic activation of primaquine in the host hepatocyte.
Experimental Workflow: From Preclinical to Clinical Proof-of-Concept
The journey to establishing primaquine's efficacy followed a logical and rigorous experimental workflow, progressing from animal models to human trials.
Caption: A generalized workflow for the discovery and development of primaquine's anti-relapse activity.
References
Methodological & Application
Application Notes and Protocols: Quantification of Primaquine Diphosphate in Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of primaquine diphosphate in plasma samples using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This protocol is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Primaquine (PQ) is an 8-aminoquinoline antimalarial drug, crucial for preventing relapses of Plasmodium vivax and Plasmodium ovale infections.[1][2] Accurate quantification of primaquine in plasma is essential for pharmacokinetic analysis, dose-response relationship studies, and ensuring therapeutic efficacy and patient safety. The HPLC-UV method detailed herein offers a sensitive, cost-effective, and robust approach for this purpose.[1][2]
Experimental Protocols
This section outlines the complete experimental workflow, from sample preparation to HPLC-UV analysis.
2.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Acetic Acid
-
Zinc Sulfate
-
Perchloric Acid
-
Ultrapure Water
-
Blank Plasma (Human or animal, as required)
2.2. Instrumentation
A standard HPLC system equipped with a UV detector is required. The specific components and conditions are detailed in the tables below.
2.3. Preparation of Solutions
-
Stock Solution (200 µg/mL Primaquine Base): Dissolve 17.6 mg of this compound salt in ultrapure water to a final volume of 50 mL.[1] Store this solution in an amber flask at -20°C. The solution is stable for at least 7 days under these conditions.[1]
-
Working Standard Solutions: Prepare daily by serial dilution of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
10mM Ammonium Acetate Buffer (pH 3.80): Dissolve 0.77 g of ammonium acetate in 1 L of ultrapure water and adjust the pH to 3.80 with acetic acid.[1]
-
Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (pH 3.80) in a 45:55 (v/v) ratio.[1][2]
2.4. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
This protocol is optimized for small plasma volumes (50 µL).[1]
-
Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of acetonitrile acidified with 2% acetic acid (w/v).
-
Vortex the mixture for 30 seconds.
-
Add 25 µL of a 12.5% (w/v) aqueous zinc sulfate solution.
-
Vortex again for 30 seconds.
-
Allow the suspension to stand for 30 minutes for complete protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Collect the supernatant for HPLC analysis.
2.5. HPLC-UV Analysis
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject a 20 µL aliquot of the prepared supernatant into the HPLC system.
-
Record the chromatogram and integrate the peak corresponding to primaquine.
-
Quantify the primaquine concentration in the sample using a calibration curve generated from the working standard solutions.
Data Presentation
The following tables summarize the quantitative data for the HPLC-UV method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase (Column) | Modified-silica cyanopropyl column (250mm × 4.6mm i.d. × 5μm)[1][2] |
| Mobile Phase | Acetonitrile and 10mM ammonium acetate buffer (pH = 3.80) (45:55)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Oven Temperature | 50°C[1][2] |
| UV Detection Wavelength | 264 nm[1][2] |
| Injection Volume | 20 µL |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 13 to 2,000 ng/mL[1] |
| Correlation Coefficient (r) | 0.9997 ± 0.0003[1] |
| Limit of Detection (LOD) | 1.0 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 3.5 ng/mL[1][2] |
| Recovery | 89.8 ± 5.1% at 250 ng/mL, 97.7 ± 1.1% at 500 ng/mL, 100.4 ± 4.6% at 1,000 ng/mL[1] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the primaquine quantification process.
Caption: Experimental workflow for primaquine quantification in plasma.
References
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis of Primaquine Diphosphate Raw Material
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs).[1][2] As a primary ratio method, qNMR allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself. This application note provides a detailed protocol for the use of ¹H qNMR for the analysis of primaquine diphosphate raw material, a critical antimalarial drug. The method is simple, rapid, specific, and reliable for determining the purity of this compound in APIs.[3][4]
Principle of the Method
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of a known, non-overlapping signal from the analyte (this compound) with the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined. For the analysis of this compound, ethylene carbonate is a suitable internal standard, and deuterated dimethyl sulfoxide (DMSO-d₆) is used as the solvent.[3][4] The quantification is typically based on specific ¹H NMR signals of primaquine at approximately 3.82 ppm and 1.22 ppm.[3][4]
Experimental Workflow
Caption: Workflow for the qNMR analysis of this compound.
Detailed Experimental Protocol
This protocol is based on the validated method for analyzing this compound in active pharmaceutical ingredients.[3][4]
1. Materials and Reagents
-
This compound Raw Material
-
Ethylene Carbonate (Internal Standard, certified reference material)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, deuterated solvent with low water content)
-
5 mm NMR tubes
-
Analytical balance (accurate to at least 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of ethylene carbonate into a 10 mL volumetric flask and dissolve in DMSO-d₆.
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound raw material into a vial.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial containing the this compound. Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer to NMR Tube: Transfer an appropriate volume (typically 600-700 µL) of the final solution into a 5 mm NMR tube.
3. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., Bruker 'zg30' or 'zg') is generally sufficient. A 30° or 90° pulse angle can be used, but the relaxation delay must be adjusted accordingly.[5]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay plus the acquisition time should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard).[5] A recommended starting point is a relaxation delay of 30 seconds to ensure full relaxation of all relevant protons.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest). 16 to 64 scans are common.
-
Spectral Width (sw): A spectral width of approximately 20 ppm is generally sufficient to cover all relevant signals.
-
4. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Perform a baseline correction across the entire spectrum.
-
Signal Integration: Integrate the selected signals for both this compound and the internal standard. For this compound, the signals at δ 3.82 ppm (methoxy group) and δ 1.22 ppm (methyl group) can be used.[3][4] The singlet from ethylene carbonate appears at approximately δ 4.47 ppm.
-
Purity Calculation: The purity of this compound can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of protons for the analyte signal
-
N_IS = Number of protons for the internal standard signal
-
M_analyte = Molar mass of the analyte
-
M_IS = Molar mass of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Quantitative Data Summary
The following tables summarize the validation parameters for the qNMR method for this compound analysis.[3][4]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity | The method is linear over a specified concentration range. |
| Range | The specified range provides acceptable linearity, accuracy, and precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Precision | High precision demonstrated by low relative standard deviation (RSD). |
| Accuracy | High accuracy confirmed by comparison with a pharmacopeial HPLC method (p > 0.05). |
| Robustness | The method is robust against small, deliberate variations in experimental parameters. |
| Stability | The sample solution is stable for a defined period under specified conditions. |
Table 2: Comparison with HPLC
| Method | Purity Assay Result | Statistical Comparison (p-value) |
| qNMR | Comparable to HPLC | > 0.05 (no statistical difference) |
| HPLC (Pharmacopeial) | Reference value | - |
Conclusion
The ¹H qNMR method provides a reliable and efficient alternative to chromatographic methods for the quantitative analysis of this compound raw material.[3] Its simplicity, speed, and high precision make it a valuable tool for quality control in the pharmaceutical industry. The method has been successfully validated according to established guidelines, demonstrating its accuracy and robustness.[3][4]
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. frontiersin.org [frontiersin.org]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Quantitative 1H NMR method for analyzing this compound in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Crafting Stable Aqueous Solutions of Primaquine Diphosphate for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the preparation of stable aqueous solutions of primaquine diphosphate for research purposes. This compound, a critical antimalarial agent, is notoriously unstable in aqueous environments, posing significant challenges for its use in experimental settings. These guidelines address the inherent instability by outlining methods for preparation, stabilization, and quality control, ensuring reliable and reproducible experimental outcomes. The protocols emphasize the use of controlled pH, protection from light and oxygen, and the potential application of stabilizing agents. Furthermore, this document elucidates the mechanism of action of primaquine, providing context for its application in research.
Introduction: The Challenge of this compound in Aqueous Solutions
This compound is an essential drug in the global fight against malaria, primarily used for the radical cure of Plasmodium vivax and Plasmodium ovale infections. Its application in research, however, is hampered by its significant instability in aqueous solutions. The degradation of this compound is accelerated by factors such as light, oxygen, and pH, leading to the formation of various degradation products and a decrease in the active compound's concentration over a short period. This instability can lead to inaccurate and irreproducible results in in-vitro and in-vivo studies.
This application note provides a comprehensive guide to preparing and handling aqueous solutions of this compound to minimize degradation and ensure the integrity of the compound for research applications.
Physicochemical Properties and Degradation Pathway
This compound is an orange-red crystalline powder that is highly soluble in water[1]. However, its aqueous solutions are prone to oxidation and photodegradation. The degradation process is complex, involving the generation of reactive oxygen species (ROS) and the formation of several byproducts, including quinone-imine metabolites[2][3]. The primary degradation is understood to involve the oxidation of the 8-aminoquinoline ring. It is crucial to note that the quinoline ring itself tends to remain intact during this process[4]. The presence of oxygen has been shown to significantly accelerate the degradation of primaquine in solution[4].
Protocols for Preparing Stabilized Aqueous Solutions
To overcome the inherent instability of this compound in aqueous solutions, the following protocols are recommended. These protocols are designed to be adapted to specific experimental needs.
General Best Practices for Handling this compound
-
Light Protection: Always protect this compound, both in solid form and in solution, from light. Use amber-colored vials or wrap containers in aluminum foil.
-
Oxygen Exclusion: Oxygen is a key driver of degradation. Whenever possible, prepare solutions using deoxygenated solvents and under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Prepare and store solutions at low temperatures (2-8°C) to slow down the degradation rate. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be avoided.
-
Fresh Preparation: The most reliable approach is to prepare solutions fresh before each experiment. Aqueous solutions should not be stored for more than one day unless stability has been verified under specific storage conditions[1].
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
For many applications, preparing a concentrated stock solution in an organic solvent where this compound is more stable can be a practical approach.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber-colored microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). This compound is soluble in DMSO up to approximately 10 mg/mL[1].
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in tightly sealed, amber-colored vials at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
Materials:
-
This compound stock solution in DMSO
-
Sterile, deoxygenated aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)
-
Sterile, amber-colored tubes
Procedure:
-
Warm the deoxygenated aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Perform a serial dilution of the DMSO stock solution with the pre-warmed buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with the experimental system (typically <0.5%).
-
Use the freshly prepared aqueous working solution immediately. Do not store for later use.
Protocol 3: Direct Preparation of an Aqueous Solution with Stabilization Measures
This protocol is for applications where the use of an organic solvent is not feasible. It incorporates measures to enhance stability.
Materials:
-
This compound powder
-
Sterile, deoxygenated, and pre-chilled (4°C) aqueous buffer (e.g., PBS, pH 7.2)
-
Optional: Sterile, deoxygenated antioxidant stock solution (e.g., 10 mM L-ascorbic acid)
-
Sterile, amber-colored vials
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Weigh the required amount of this compound powder in a sterile, amber-colored vial.
-
Place the open vial in a chamber or under a gentle stream of inert gas for a few minutes to displace oxygen.
-
Add the pre-chilled, deoxygenated buffer to the vial to the desired volume. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL[1].
-
(Optional) If using an antioxidant, add the antioxidant stock solution to the buffer before dissolving the this compound. The final concentration of the antioxidant should be optimized for the specific application.
-
Immediately cap the vial tightly and vortex until the powder is fully dissolved.
-
Use the solution immediately. If short-term storage is unavoidable, keep the solution on ice and protected from light for no longer than a few hours.
Quantitative Data on Solubility and Stability
The following tables summarize the available quantitative data on the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| Water | Highly soluble | [1] |
Table 2: Stability of this compound in Aqueous Solution
| Condition | Observation | Recommendation | Reference |
| Aqueous Buffer (e.g., PBS) | Unstable, significant degradation within 24 hours. | Prepare fresh and use immediately. Do not store for more than one day. | [1] |
| Exposure to Light | Accelerates degradation (photodegradation). | Protect from light at all times. | [4] |
| Presence of Oxygen | Accelerates degradation (oxidation). | Use deoxygenated solvents and prepare under an inert atmosphere. | [4] |
Note: Specific degradation kinetics (e.g., half-life at different pH and temperatures) are not well-documented in publicly available literature, highlighting the importance of fresh preparation.
Experimental Protocols for Quality Control
To ensure the quality and concentration of this compound solutions, a validated analytical method is essential.
HPLC Method for Quantification and Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to determine the concentration of this compound and to detect the presence of degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength of 265 nm or 282 nm.
-
Temperature: 30°C
Procedure:
-
Prepare a standard curve of this compound of known concentrations in the mobile phase.
-
Inject a sample of the prepared aqueous solution onto the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to the standard curve.
-
Monitor for the appearance of new peaks, which indicate the formation of degradation products.
Mechanism of Action and Signaling Pathway
Primaquine's antimalarial activity is primarily attributed to its metabolites, which are generated in the liver by cytochrome P450 enzymes, particularly CYP2D6[4][5]. These metabolites are highly reactive and are believed to exert their effect through the generation of reactive oxygen species (ROS)[5].
The accumulation of ROS within the parasite disrupts mitochondrial function by interfering with the electron transport chain, leading to oxidative stress and damage to cellular components such as lipids, proteins, and nucleic acids[4][5]. This ultimately results in the death of the parasite.
Caption: Mechanism of action of primaquine.
The experimental workflow for preparing and analyzing a stabilized aqueous solution of this compound is outlined below.
Caption: Experimental workflow for primaquine solution preparation.
Conclusion
The successful use of this compound in research hinges on the careful preparation and handling of its aqueous solutions. By following the protocols outlined in this application note, researchers can minimize degradation and ensure the reliability of their experimental results. The key principles of protecting solutions from light and oxygen, controlling temperature, and, where possible, using freshly prepared solutions are paramount. The provided analytical methods offer a means to verify the quality of the prepared solutions, further enhancing experimental reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Primaquine | C15H21N3O | CID 4908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The antimalarial drug primaquine targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
Application Notes and Protocols for Evaluating Primaquine Diphosphate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of primaquine diphosphate, a critical 8-aminoquinoline antimalarial drug. The following sections detail the underlying principles of relevant cell-based assays, present detailed experimental protocols, and summarize key cytotoxicity data.
Introduction
Primaquine (PQ) is an essential drug for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, as it is uniquely active against the dormant liver-stage hypnozoites. However, its clinical use is hampered by dose-dependent cytotoxicity, primarily hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The cytotoxic effects of primaquine are largely attributed to its metabolites, which generate reactive oxygen species (ROS), induce oxidative stress, and can trigger mitochondrial-mediated apoptosis.[1][2] Therefore, robust in vitro cytotoxicity testing is a mandatory step in the development of new primaquine analogs or combination therapies to identify candidates with improved safety profiles.
This document outlines standard cell culture assays to quantify primaquine-induced cytotoxicity, assess its underlying mechanisms, and provide a framework for preclinical safety evaluation.
Data Presentation: this compound Cytotoxicity
The following tables summarize the 50% cytotoxic concentration (CC₅₀) or 50% inhibitory concentration (IC₅₀) values of primaquine and its derivatives in various human and mammalian cell lines, as determined by different in vitro assays. These values represent the concentration of the drug required to cause a 50% reduction in cell viability or proliferation.
Table 1: Cytotoxicity of Primaquine (PQ) in Various Cell Lines using MTT and Neutral Red (NR) Assays
| Cell Line | Assay | CC₅₀ (µM) - Mean ± SD | Reference |
| WI-26VA4 | MTT | 344.05 ± 141.02 | [3] |
| NR | 1,003.50 ± 121.00 | [3] | |
| BGMK | MTT | 271.74 ± 110.15 | [3] |
| NR | 347.16 ± 129.50 | [3] | |
| HepG2 | MTT | 302.21 ± 117.89 | [3] |
| NR | 349.88 ± 121.78 | [3] | |
| TOV-21G | MTT | 239.54 ± 82.52 | [3] |
| NR | 309.11 ± 103.11 | [3] | |
| HeLa S3 | MTT | 321.43 ± 134.56 | [3] |
| NR | 610.11 ± 167.34 | [3] |
Table 2: Cytotoxicity of Primaquine (PQ) Fumardiamide Derivatives in Human Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| PQ Fumardiamide 5 | MCF-7 | Cell Confluency | > 10 | [4] |
| HEK293T | Cell Confluency | > 10 | [4] | |
| PQ Fumardiamide 6 | MCF-7 | Cell Confluency | > 10 | [4] |
| HEK293T | Cell Confluency | > 10 | [4] |
Signaling Pathways in Primaquine Cytotoxicity
Primaquine's cytotoxic effects are primarily mediated through two interconnected pathways: the induction of oxidative stress and the subsequent activation of apoptosis.
Oxidative Stress Pathway
Primaquine and its metabolites can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[2] This overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA.
Caption: Primaquine-induced oxidative stress pathway.
Apoptosis Signaling Pathway
Oxidative stress, particularly mitochondrial damage, can trigger the intrinsic apoptosis pathway. Additionally, primaquine has been shown to inhibit the NF-κB signaling pathway, a key regulator of cell survival, thereby promoting apoptosis.[5]
Caption: Primaquine-induced apoptosis signaling.
Experimental Protocols
The following protocols provide detailed methodologies for assessing this compound cytotoxicity.
General Cell Culture and Drug Preparation
-
Cell Lines: Human hepatoma (HepG2), monkey kidney (BGMK), or other relevant cell lines should be cultured in their recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Drug Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like sterile water or DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for the assay. The final solvent concentration in the wells should be non-toxic (typically ≤ 0.5%).
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]
Workflow Diagram:
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 1x10⁴ to 5x10⁴ cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls and untreated controls.
-
Exposure: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the CC₅₀ value.
Neutral Red Uptake (NRU) Assay
Principle: This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. Damage to the cell or lysosomal membranes results in decreased dye uptake.[7][8][9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Medium Removal: After the drug exposure period, discard the culture medium from all wells.
-
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 40-50 µg/mL) to each well.[9]
-
Incubation: Incubate the plate for 2-3 hours at 37°C.
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of a wash buffer (e.g., PBS).[10]
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[9][10]
-
Absorbance Reading: Shake the plate for 10 minutes until the dye is fully solubilized. Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC₅₀ value as described for the MTT assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of polyunsaturated fatty acid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct that can be measured spectrophotometrically.[11][12]
Protocol:
-
Cell Culture and Treatment: Culture cells in larger formats (e.g., 6-well plates or T-25 flasks) to obtain sufficient cell lysate. Treat cells with primaquine for the desired time.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Protein Precipitation: Add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) to the lysate to precipitate proteins. Incubate on ice for 15 minutes.[13]
-
Centrifugation: Centrifuge at ~3000 x g for 15 minutes at 4°C.
-
TBA Reaction: Transfer the supernatant to a new tube. Add an equal volume of 0.67% (w/v) TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.[13]
-
Cooling and Measurement: Cool the samples and measure the absorbance of the pink-colored supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with an MDA standard. Normalize the results to the total protein content of the cell lysate.
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric assay uses a specific peptide substrate (e.g., DEVD) conjugated to a chromophore (p-nitroaniline, pNA). Active caspase-3 in the cell lysate cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[14][15]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with primaquine in 6-well plates or larger vessels to induce apoptosis. Include positive and negative controls.
-
Cell Lysis: Harvest and count the cells. Resuspend the cell pellet in a chilled lysis buffer provided with a commercial kit (typically 50 µL per 1-5 x 10⁶ cells). Incubate on ice for 10-15 minutes.[14]
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well. Adjust the volume with lysis buffer.
-
Substrate Addition: Prepare a reaction mix containing 2x Reaction Buffer and the DEVD-pNA substrate. Add this mix to each well.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 400-405 nm.
-
Data Analysis: Compare the absorbance of primaquine-treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
References
- 1. mdpi.com [mdpi.com]
- 2. High-Dose Primaquine Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primaquine phosphate induces the apoptosis of ATRA-resistant acute promyelocytic leukemia cells by inhibition of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. re-place.be [re-place.be]
- 10. qualitybiological.com [qualitybiological.com]
- 11. scielo.br [scielo.br]
- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. abcam.com [abcam.com]
- 15. abbkine.com [abbkine.com]
Application Notes and Protocols for Primaquine Diphosphate in Animal Models of Relapsing Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of primaquine diphosphate, a critical 8-aminoquinoline compound, in preclinical animal models of relapsing malaria. The focus is on its application for achieving radical cure—the elimination of dormant liver-stage parasites (hypnozoites) characteristic of Plasmodium vivax and P. ovale.
Introduction and Mechanism of Action
Primaquine is an essential tool for malaria elimination due to its unique ability to eradicate hypnozoites, which are responsible for relapse infections.[1][2] It is a prodrug, meaning it requires metabolic activation in the liver to exert its anti-malarial effect.[3] The precise molecular mechanism is not fully elucidated but is understood to involve the generation of reactive oxygen species (ROS) that induce oxidative damage and disrupt the parasite's mitochondrial electron transport chain, ultimately leading to parasite death.[1][4]
The primary enzyme responsible for this bioactivation is cytochrome P450 2D6 (CYP2D6).[1] This metabolic dependency is a critical consideration in both clinical use and the selection of appropriate animal models. For instance, studies have shown that in CYP2D6 knockout mice, primaquine's protective effects against sporozoite-induced infection are completely lost.[5]
Caption: Mechanism of Action for Primaquine.
Key Animal Models for Relapsing Malaria Research
Studying relapsing malaria is challenging because P. vivax does not infect common laboratory rodents and lacks a robust in vitro culture system for its liver stages.[6] Therefore, specialized animal models are essential.
-
Plasmodium cynomolgi in Rhesus Macaques (Macaca mulatta) : This is the gold-standard model for studying radical cure. P. cynomolgi is genetically close to P. vivax and reliably forms hypnozoites in the liver of rhesus monkeys, leading to predictable relapse patterns.[3][6] This model is invaluable for evaluating the efficacy of anti-relapse compounds like primaquine.
-
Humanized Mouse Models : Mice transplanted with human liver cells (huHep mice) can be infected with P. vivax sporozoites.[7][8] These models support the full development of the parasite's liver stages, including the formation and persistence of hypnozoites, allowing for direct studies on P. vivax biology and its response to drugs.[7][9]
-
Rodent Pharmacokinetic/Toxicology Models : Standard mouse strains (e.g., Albino ND4 Swiss mice) are widely used to study the pharmacokinetics (PK), tissue distribution, and metabolic profiles of primaquine and its enantiomers.[5][10] While these models do not replicate relapsing disease, they are crucial for understanding drug disposition and potential toxicity.
Experimental Protocols
Protocol 1: Evaluation of Radical Cure Efficacy in the P. cynomolgi/Rhesus Macaque Model
This protocol outlines a typical experiment to assess the ability of primaquine to prevent relapses in P. cynomolgi-infected rhesus macaques.
A. Objective: To determine the efficacy of a this compound regimen, co-administered with a blood-stage schizonticide, in preventing relapse of P. cynomolgi infection.
B. Materials:
-
Animals: Healthy, adult rhesus macaques (Macaca mulatta), malaria-naïve.
-
Parasites: Plasmodium cynomolgi sporozoites.
-
Drugs: this compound, Chloroquine phosphate (or other appropriate blood schizonticide).
-
Reagents & Equipment: Materials for intravenous injection, blood collection, Giemsa staining, and microscopy.
C. Methodology:
-
Animal Acclimatization & Baseline: House animals under standard conditions and collect baseline blood samples to confirm they are malaria-free.
-
Infection: On day 0, infect each monkey intravenously with a defined number of P. cynomolgi sporozoites (e.g., 1 x 10⁶).[11]
-
Parasitemia Monitoring: Beginning approximately 7-8 days post-infection, monitor for the emergence of blood-stage parasites by daily microscopic examination of Giemsa-stained peripheral blood smears.
-
Treatment Initiation: Initiate treatment when parasitemia reaches a predetermined threshold (e.g., ≥5,000 parasites/µL).[11]
-
Drug Administration:
-
Administer a curative course of a blood schizonticide (e.g., chloroquine base at 10 mg/kg/day) to clear the initial blood-stage infection.[11]
-
Concurrently, administer the test regimen of this compound (e.g., 0.6 or 1.3 mg base/kg/day) daily for a set duration (e.g., 7 days).[11] Drug administration is typically via oral or nasogastric tube.
-
Include a control group that receives only the blood schizonticide.
-
-
Relapse Monitoring: After completion of therapy, monitor animals for a minimum of 100 days for any recurrence of blood-stage parasitemia.[11] Blood smears should be checked 2-3 times per week.
-
Endpoint: The primary endpoint is the proportion of animals in each group that remain relapse-free at the end of the follow-up period.
Caption: Experimental Workflow for Radical Cure Study.
Protocol 2: Pharmacokinetic and Tissue Distribution Analysis in Mice
This protocol describes how to assess the absorption, distribution, metabolism, and excretion (ADME) of primaquine in a mouse model.
A. Objective: To determine the pharmacokinetic parameters and tissue distribution of primaquine and its metabolites following oral administration.
B. Materials:
-
Animals: Male Albino ND4 Swiss mice or similar strain.[5][10]
-
Drug: this compound solution in saline.
-
Equipment: Oral gavage needles, instruments for euthanasia and tissue dissection, centrifugation, UPLC/MS system.
C. Methodology:
-
Dosing: Administer a single oral dose of primaquine to each mouse (e.g., 45 mg/kg base) via gavage.[5][10] Doses should be based on individual animal body weight.
-
Sample Collection: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of mice (n=3 per time point).[5][10]
-
Blood Processing: Collect blood via terminal cardiac bleed into heparinized tubes. Centrifuge to separate plasma and red blood cells.
-
Tissue Harvesting: Rapidly dissect key organs (liver, spleen, lungs, kidneys, brain), rinse, blot dry, and weigh.
-
Sample Processing: Homogenize tissue samples and perform extraction procedures to isolate the drug and its metabolites from plasma and tissue homogenates.
-
Analysis: Analyze the extracts using a validated UPLC/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) method to quantify the concentration of primaquine and its key metabolites.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonLin) to perform a non-compartmental analysis and determine key PK parameters (Cmax, Tmax, AUC, T½).[5][10]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies.
Table 1: Radical Cure Efficacy of Primaquine Enantiomers against P. cynomolgi in Rhesus Macaques [11]
| Treatment Group (7-Day Regimen) | Dose (mg base/kg/day) | Number of Animals | Animals Cured (Relapse-Free) |
|---|---|---|---|
| Chloroquine (Control) | 10 | 2 | 0 |
| (-)-Primaquine + Chloroquine | 1.3 | 2 | 2 |
| (-)-Primaquine + Chloroquine | 0.6 | 2 | 2 |
| (+)-Primaquine + Chloroquine | 1.3 | 2 | 2 |
| (+)-Primaquine + Chloroquine | 0.6 | 2 | 1 |
Data derived from a study on primaquine enantiomers, where (-)-PQ showed slightly greater apparent potency at the lower dose.
Table 2: Pharmacokinetic Parameters of Primaquine Enantiomers in Mice Following a Single 45 mg/kg Oral Dose [5][10]
| Enantiomer | Cmax (µg/mL) | Tmax (h) | AUC₀-last (µg·h/mL) | T½ (h) |
|---|---|---|---|---|
| S-(+)-Primaquine (SPQ) | Not specified in abstract | 1.0 | 1.6 | 1.9 |
| R-(-)-Primaquine (RPQ) | Not specified in abstract | 0.5 | 0.6 | 0.45 |
The study found that the S-(+)-enantiomer (SPQ) had greater systemic exposure (AUC) and a longer half-life (T½) compared to the R-(-)-enantiomer (RPQ) in mice.
Table 3: Example Dosing Regimens of Primaquine Used in Animal Models
| Animal Model | Parasite | Purpose of Study | Primaquine Dose (base) | Duration | Partner Drug | Reference |
|---|---|---|---|---|---|---|
| Rhesus Macaque | P. cynomolgi | Radical Cure | 0.6 - 1.3 mg/kg/day | 7 days | Chloroquine | [11] |
| Rhesus Macaque | P. cynomolgi | Causal Prophylaxis | 1.78 mg/kg/day | 10 days | None | [12] |
| Mouse | P. berghei | Causal Prophylaxis | 25 mg/kg/day | 3 days | None | [11] |
| Mouse (Albino ND4) | N/A | Pharmacokinetics | 45 mg/kg | Single Dose | None |[5][10] |
References
- 1. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 2. Primaquine - Wikipedia [en.wikipedia.org]
- 3. Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfection Models to Investigate Plasmodium vivax-Type Dormant Liver Stage Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium vivax Liver Stage Development and Hypnozoite Persistence in Human Liver-Chimeric Mice | Medicines for Malaria Venture [mmv.org]
- 8. Center for Infectious Disease Dynamics | The Huck Institutes (en-US) [huck.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. malariaworld.org [malariaworld.org]
- 11. Pharmacokinetics and Pharmacodynamics of (+)-Primaquine and (−)-Primaquine Enantiomers in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Primaquine Diphosphate Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of impurities in primaquine diphosphate, a critical antimalarial drug. The protocols outlined below are based on established analytical techniques and are intended to ensure the quality, safety, and efficacy of primaquine formulations.
Introduction
This compound is an 8-aminoquinoline drug primarily used for the radical cure of Plasmodium vivax and Plasmodium ovale malaria.[1] The presence of impurities can affect the drug's safety and efficacy. Therefore, robust analytical methods are essential for their identification and control. The major impurity of concern is quinocide, a positional isomer of primaquine.[2][3] Other potential impurities may arise from the manufacturing process or degradation.
This document details various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), that can be employed for impurity profiling of this compound.
Key Analytical Methods
A variety of chromatographic techniques have been successfully applied to the analysis of this compound and its impurities. The choice of method often depends on the specific impurity of interest, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of pharmaceutical impurities.[4] Reversed-phase HPLC methods are particularly suitable for separating primaquine from its related substances.
Protocol: RP-HPLC for Primaquine and Impurities
-
Objective: To separate and quantify this compound and its related impurities in bulk drug substances and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 200 µg/mL) by dissolving an accurately weighed amount in water.[5]
-
Prepare sample solutions by dissolving the this compound bulk drug or powdered tablets in water to achieve a similar concentration.
-
-
Data Analysis: Identify and quantify impurities based on their retention times relative to the primaquine peak. The United States Pharmacopeia (USP) provides acceptance criteria for impurities.[7]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling.[8]
Protocol: UPLC for Rapid Impurity Profiling
-
Objective: To achieve a rapid and high-resolution separation of primaquine and its impurities.
-
Instrumentation: A UPLC system with a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Sample Preparation: Similar to the HPLC protocol, prepare solutions of the reference standard and sample in a suitable solvent.
-
Data Analysis: The enhanced resolution of UPLC allows for the detection and quantification of even minor impurities. Forced degradation studies can be performed to demonstrate the stability-indicating power of the method.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique, particularly useful for the identification of volatile and semi-volatile impurities. It has been successfully used to identify quinocide in primaquine samples.[2][3][10]
Protocol: GC-MS for Quinocide Identification
-
Objective: To unambiguously identify and differentiate primaquine from its positional isomer, quinocide.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A suitable capillary column for the separation of isomers.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to ensure separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Sample Preparation: Derivatization may be necessary to improve the volatility of primaquine and its impurities.
-
Data Analysis: The mass spectra of primaquine and quinocide exhibit different fragmentation patterns, allowing for their clear identification.[2][3] The base peak in the mass spectrum of primaquine is at m/z 201, while for quinocide it is at m/z 187.[2][3]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It offers fast analysis times and is particularly useful for the separation of chiral compounds.[11][12]
Protocol: SFC-MS for Chiral and Positional Isomer Separation
-
Objective: To achieve a rapid separation of primaquine enantiomers and the positional isomer quinocide.
-
Instrumentation: An SFC system coupled to a mass spectrometer.
-
SFC Conditions:
-
Column: A chiral column (e.g., Chiralpak AD-H) or a column like Discovery HS F5 for achiral separation.[12]
-
Mobile Phase: Supercritical carbon dioxide with a modifier (e.g., methanol).
-
-
MS Conditions: Similar to GC-MS, providing structural information for peak identification.
-
Data Analysis: SFC-MS can provide baseline separation of primaquine enantiomers and quinocide in a significantly shorter analysis time compared to HPLC.[11]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from various analytical methods for this compound impurity analysis.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 (150 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile:Methanol:1M Perchloric Acid:Water (33:6:1:87) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 254 nm | [5][6] |
| Retention Time (Primaquine) | Varies with exact conditions | |
| Limit of Detection (LOD) | 1.54 mcg/mL | [6] |
| Limit of Quantification (LOQ) | 4.68 mcg/mL | [6] |
Table 2: UPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | [8][9] |
| Mobile Phase | KH2PO4 buffer (pH 3.2):Acetonitrile (40:60) | [8] |
| Flow Rate | 0.5 mL/min | |
| Runtime | 5 min | [8][9] |
| Detection | UV at 265 nm | |
| Linearity Range | 0.1 - 750 µg/mL | [8] |
| Limit of Detection (LOD) | 0.03 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [8] |
Table 3: GC-MS Fragmentation Data for Primaquine and Quinocide
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Reference |
| Primaquine | 259 | 201 | [2][3] |
| Quinocide | 259 | 187 | [2][3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Workflow for HPLC analysis of primaquine impurities.
Caption: Workflow for GC-MS identification of quinocide.
Conclusion
The analytical methods and protocols presented here provide a comprehensive framework for the detection and quantification of impurities in this compound. The selection of the most appropriate method will depend on the specific analytical needs, including the target impurities and the desired level of sensitivity and resolution. Adherence to these validated methods is crucial for ensuring the quality and safety of primaquine-containing pharmaceutical products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of quinocide in unprocessed this compound and this compound tablets using gas chromatography-mass spectrometry with supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nature of the main contaminant in the drug this compound: SFC and SFC-MS methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Research Protocol for Radical Cure Studies with Primaquine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing clinical research protocols for radical cure studies of Plasmodium vivax and Plasmodium ovale malaria using primaquine. The following sections detail the essential components of such a protocol, from patient screening to data analysis, with a focus on ensuring patient safety and data integrity.
Introduction to Primaquine and Radical Cure
Primaquine is an 8-aminoquinoline antimalarial drug essential for the radical cure of P. vivax and P. ovale malaria.[1][2] It is unique in its ability to eradicate the dormant liver-stage parasites, known as hypnozoites, which are responsible for malaria relapses.[1][2] The primary determinant of primaquine's efficacy in preventing relapse is the total dose administered.[3][4] However, its use is complicated by the risk of inducing acute hemolytic anemia (AHA) in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, an inherited enzyme defect.[1][5] Therefore, a robust research protocol is critical to evaluate the efficacy and safety of primaquine regimens.
Study Design and Objectives
A typical clinical trial for primaquine radical cure will be a randomized controlled trial. Key considerations for the study design include:
-
Primary Objective: To assess the efficacy of a specific primaquine regimen in preventing P. vivax or P. ovale relapse over a defined follow-up period.
-
Secondary Objectives:
-
To evaluate the safety and tolerability of the primaquine regimen.
-
To assess the incidence of adverse events, particularly drug-induced hemolysis.
-
To determine the pharmacokinetic profile of primaquine and its metabolites.
-
To investigate the impact of CYP2D6 metabolizer status on efficacy and safety.[4][5]
-
Table 1: Example Dosing Regimens for Primaquine Radical Cure Studies
| Regimen Type | Daily Dose (mg/kg) | Duration | Total Dose (mg/kg) | Target Population | Reference |
| Standard Low Dose | 0.25 | 14 days | 3.5 | Adults & Children >6 months (WHO recommendation for G6PD normal) | [4] |
| Standard High Dose | 0.5 | 14 days | 7.0 | Adults & Children in areas with frequent relapsing strains | [3] |
| Short-Course High Dose | 1.0 | 7 days | 7.0 | Adults & Children (to improve adherence) | [3][4] |
| Weekly Dose (for G6PD deficient) | 0.75 | 8 weeks | 6.0 | Patients with intermediate G6PD deficiency (with close monitoring) | [5][6] |
Experimental Protocols
Participant Screening and Enrollment
A rigorous screening process is paramount to ensure patient safety.
Protocol 1: G6PD Deficiency Screening
-
Informed Consent: Obtain written informed consent from all potential participants.
-
Initial Screening: Perform a qualitative point-of-care (POC) G6PD test. These tests should have a high sensitivity (>95%) to detect G6PD deficiency.[7]
-
Quantitative Confirmation: For all participants, and especially for those with an intermediate or deficient result on the POC test, perform a quantitative spectrophotometric G6PD assay to determine the precise enzyme activity level.[6]
-
Genotyping (Optional but Recommended): Genotyping for common G6PD variants can provide additional information, particularly for identifying heterozygous females who may have intermediate G6PD activity.
-
Exclusion Criteria: Exclude patients with severe G6PD deficiency (<30% activity) from primaquine treatment.[6][8] Patients with intermediate deficiency may be considered for a weekly regimen under strict medical supervision.[5][6]
Drug Administration and Adherence Monitoring
-
Blood Schizontocide Co-administration: Administer primaquine concurrently with a blood-stage antimalarial, such as chloroquine or an artemisinin-based combination therapy (ACT), to clear the initial blood-stage infection.[3][9]
-
Directly Observed Therapy (DOT): Whenever possible, drug administration should be directly observed to ensure adherence, which is a known challenge with the 14-day regimen.[3][10]
-
Adherence Assessment: If DOT is not feasible, use methods like pill counts, patient diaries, or mobile health (mHealth) applications to monitor adherence.
Efficacy Monitoring
Protocol 2: Parasite Quantification by Microscopy
-
Blood Smear Preparation: Prepare both thick and thin blood smears from finger-prick or venous blood samples at baseline and at specified follow-up intervals.
-
Staining: Stain slides using a standardized Giemsa staining method. The slow method (3-5% Giemsa for 45-60 minutes) is often preferred for research studies to ensure optimal staining quality.[11]
-
Microscopic Examination:
-
Examine the thick smear under 100x oil immersion.
-
Count the number of asexual parasites against a predetermined number of white blood cells (WBCs), typically 200 or 500.[12]
-
Calculate parasite density using the following formula, assuming an average WBC count of 8000/µL (this can be adjusted if an actual WBC count is available):
-
The thin smear is used for species confirmation and can be used for parasite quantification if parasitemia is very high.[12]
-
-
Follow-up Schedule: Collect blood smears at regular intervals (e.g., weekly for the first month, then monthly) for up to one year to detect relapses.
Safety Monitoring
Protocol 3: Monitoring for Hemolysis and Other Adverse Events
-
Baseline Measurements: Before initiating primaquine, establish baseline values for hemoglobin, hematocrit, and a complete blood count.[8]
-
Clinical Monitoring: Actively and passively monitor patients for signs and symptoms of hemolysis, which include dark urine, jaundice, fatigue, and shortness of breath.[6] These signs typically appear 3 to 8 days after starting primaquine.[6]
-
Laboratory Monitoring:
-
Adverse Event (AE) Reporting: Systematically collect, document, and report all AEs according to Good Clinical Practice (GCP) guidelines.
Table 2: Schedule of Assessments for a Primaquine Radical Cure Study
| Assessment | Screening | Day 0 (Baseline) | Day 3 | Day 7 | Day 14 | Month 1 | Months 2-12 (Monthly) |
| Informed Consent | X | ||||||
| G6PD Test | X | ||||||
| Medical History & Physical Exam | X | X | X | X | |||
| Blood Smear for Parasitology | X | X | X | X | X | ||
| Hemoglobin/Hematocrit | X | X | X | X | X | ||
| Complete Blood Count | X | X | |||||
| Primaquine Administration | X | X | X | X | |||
| Adverse Event Monitoring | X | X | X | X | X | X |
Primaquine's Mechanism of Action and Metabolic Pathway
Primaquine is a prodrug that requires metabolic activation by the host's cytochrome P450 (CYP) enzyme system to exert its hypnozoitocidal activity.[5][14]
The key steps in this pathway are:
-
Hydroxylation: Primaquine is metabolized by the CYP2D6 enzyme, in conjunction with cytochrome P450 NADPH:oxidoreductase (CPR), into hydroxylated metabolites.[14][15][16]
-
Oxidation and ROS Generation: These hydroxylated metabolites are unstable and spontaneously oxidize into quinoneimine metabolites, a process that generates large amounts of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[15][16]
-
Parasite Killing: The accumulation of ROS induces significant oxidative stress within the parasite, leading to damage of its DNA, membranes, and mitochondria, ultimately resulting in the death of the hypnozoite.[1][16]
This mechanism of action, which relies on inducing oxidative stress, is also responsible for the hemolytic toxicity observed in G6PD-deficient individuals, whose red blood cells are unable to cope with the increased oxidative challenge.
Data Management and Analysis
-
Data Collection: Use standardized case report forms (CRFs) to collect all study data.
-
Statistical Analysis Plan: Pre-specify the statistical methods for analyzing the primary and secondary endpoints.
-
Efficacy Analysis: The primary efficacy endpoint will typically be the risk of recurrence, analyzed using survival analysis methods such as Kaplan-Meier curves and Cox proportional hazards models.
-
Safety Analysis: Summarize the incidence of all adverse events. Compare the change in hemoglobin levels between treatment arms using appropriate statistical tests.
-
By adhering to these detailed protocols and application notes, researchers can conduct high-quality clinical studies to optimize the use of primaquine for the radical cure of malaria, ultimately contributing to malaria control and elimination efforts.
References
- 1. Primaquine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Short-course primaquine for the radical cure of Plasmodium vivax malaria: a multicentre, randomised, placebo-controlled non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Monitoring the Efficacy of Chloroquine-Primaquine Therapy for Uncomplicated Plasmodium vivax Malaria in the Main Transmission Hot Spot of Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adherence to 7-Day Primaquine Treatment for the Radical Cure of P. vivax in the Peruvian Amazon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. who.int [who.int]
- 13. ecronicon.net [ecronicon.net]
- 14. Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primaquine mode of action [mpmp.huji.ac.il]
- 16. researchgate.net [researchgate.net]
Techniques for Measuring Primaquine-Induced Oxidative Stress in Erythrocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine, an 8-aminoquinoline antimalarial drug, is essential for the radical cure of Plasmodium vivax and P. ovale malaria. However, its clinical use is limited by the risk of inducing acute hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, a common genetic enzymopathy.[1][2][3] The hemolytic toxicity of primaquine is not caused by the parent drug itself, but rather by its metabolites, which generate reactive oxygen species (ROS) within erythrocytes.[4][5] In G6PD-deficient individuals, the reduced capacity to produce NADPH compromises the cell's antioxidant defense mechanisms, leading to oxidative damage, methemoglobin formation, glutathione depletion, and ultimately, hemolysis.[2][6]
These application notes provide detailed protocols for key assays used to measure primaquine-induced oxidative stress in erythrocytes. The methodologies described are fundamental for researchers investigating the mechanisms of drug-induced hemolysis, screening new drug candidates for hemolytic potential, and developing safer therapeutic strategies for malaria.
Key Biomarkers and Measurement Techniques
The assessment of primaquine-induced oxidative stress in erythrocytes involves the quantification of several key biomarkers. The following table summarizes these biomarkers and the corresponding measurement techniques detailed in this document.
| Biomarker | Technique | Principle |
| Glucose-6-Phosphate Dehydrogenase (G6PD) Activity | Spectrophotometric Assay | Measurement of the rate of NADPH production at 340 nm.[7][8] |
| Reduced Glutathione (GSH) | Spectrophotometric Assay (Ellman's Reagent) | Reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at 412 nm. |
| Methemoglobin (MetHb) | Spectrophotometric Assay | Measurement of the characteristic absorbance of MetHb at 630 nm. |
| Reactive Oxygen Species (ROS) | Fluorescent Probe Assay (DCFH-DA) | Conversion of non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS. |
Data Presentation: Quantitative Effects of Primaquine Metabolites
The following table summarizes in vitro data on the effects of primaquine and its metabolites on key oxidative stress parameters in normal and G6PD-deficient erythrocytes. This data highlights the increased susceptibility of G6PD-deficient cells to oxidative damage.
| Compound (1.5 mM) | Erythrocyte Type | Change in Reduced Glutathione (GSH) | Methemoglobin (MetHb) Formation |
| (-)Primaquine | G6PD Deficient | Significant Decrease | Significant Increase |
| (+)Primaquine | G6PD Deficient | Less Decrease than (-)PQ | Less Increase than (-)PQ |
| 5-Hydroxyprimaquine (5HPQ) | G6PD Deficient | Greater Decrease than 6D5HPQ | Less Increase than 6D5HPQ |
| 6-Desmethyl-5-hydroxyprimaquine (6D5HPQ) | G6PD Deficient | Less Decrease than 5HPQ | Greater Increase than 5HPQ |
Data compiled from studies on the in vitro effects of primaquine enantiomers and putative metabolites.[1]
Signaling Pathway of Primaquine-Induced Oxidative Stress
Primaquine is metabolized in the liver to reactive intermediates that enter erythrocytes. In G6PD-deficient individuals, the reduced production of NADPH impairs the glutathione-dependent antioxidant system. This leads to an accumulation of ROS, which oxidize hemoglobin to methemoglobin and damage other cellular components, ultimately causing hemolysis.
Caption: Signaling pathway of primaquine-induced oxidative stress in erythrocytes.
Experimental Protocols
Quantitative Spectrophotometric Assay for G6PD Activity
This protocol is based on the Beutler method and measures the rate of NADPH production, which is proportional to G6PD activity.[7][9][10]
Materials:
-
Whole blood collected in EDTA, heparin, or ACD
-
G6PD Assay Reagent (containing Glucose-6-Phosphate and NADP+)
-
Lysis buffer
-
Spectrophotometer capable of reading at 340 nm with temperature control (37°C)
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation: Prepare the G6PD assay reagent and lysis buffer according to the manufacturer's instructions. If preparing from individual components, typical concentrations are 6 mmol/L for Glucose-6-Phosphate and 2 mmol/L for NADP+.
-
Hemolysate Preparation: a. Add 10 µL of whole blood to 1.0 mL of lysis buffer. b. Mix thoroughly by vortexing and let stand at room temperature for 5-10 minutes to ensure complete lysis.
-
Assay Reaction: a. Add 2.0 mL of the G6PD assay reagent to the hemolysate. b. Mix by inverting the tube several times. c. Transfer the reaction mixture to a cuvette and incubate at 37°C for 5 minutes.
-
Spectrophotometric Measurement: a. Place the cuvette in the spectrophotometer and record the initial absorbance at 340 nm. b. Continue to record the absorbance every minute for 5-10 minutes.
-
Calculation: a. Determine the change in absorbance per minute (ΔA/min). b. Calculate G6PD activity using the following formula: G6PD Activity (U/g Hb) = (ΔA/min * Total Assay Volume (mL) * 1000) / (6.22 * Light Path (cm) * Hemoglobin (g/dL) * Sample Volume (mL)) (Molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ L/mol·cm)
Measurement of Reduced Glutathione (GSH)
This protocol utilizes Ellman's reagent (DTNB) to quantify the levels of reduced glutathione.
Materials:
-
Packed red blood cells (RBCs)
-
Metaphosphoric acid (MPA) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Sample Preparation: a. Wash packed RBCs three times with cold phosphate-buffered saline (PBS). b. Lyse the RBCs by adding an equal volume of cold deionized water. c. Precipitate proteins by adding MPA solution. d. Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Assay Reaction: a. To the supernatant, add phosphate buffer (pH 8.0). b. Add DTNB solution. c. Incubate at room temperature for 10 minutes.
-
Spectrophotometric Measurement: a. Measure the absorbance of the solution at 412 nm.
-
Calculation: a. Determine the concentration of GSH using a standard curve prepared with known concentrations of GSH.
Quantification of Methemoglobin (MetHb)
This protocol describes a simple spectrophotometric method for the quantification of methemoglobin in whole blood.
Materials:
-
Whole blood
-
Phosphate buffer (pH 6.8)
-
Potassium ferricyanide solution
-
Potassium cyanide solution
-
Spectrophotometer capable of reading at 630 nm
Procedure:
-
Sample Preparation: a. Lyse a small volume of whole blood in deionized water.
-
Spectrophotometric Measurement: a. Dilute the hemolysate in phosphate buffer (pH 6.8). b. Measure the initial absorbance at 630 nm (A1). c. Add potassium ferricyanide solution to convert all hemoglobin to methemoglobin and measure the absorbance again at 630 nm (A2). d. Add potassium cyanide to convert methemoglobin to cyanmethemoglobin and measure the absorbance at 630 nm (A3).
-
Calculation: a. The percentage of methemoglobin is calculated as: % MetHb = [(A1 - A3) / (A2 - A3)] * 100
Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Erythrocytes
-
DCFH-DA solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer with excitation at ~485 nm and emission at ~530 nm
Procedure:
-
Cell Loading: a. Wash erythrocytes with PBS. b. Incubate the cells with DCFH-DA solution in the dark at 37°C for 30-60 minutes.
-
Primaquine Treatment: a. Wash the cells to remove excess DCFH-DA. b. Resuspend the cells in PBS and treat with the desired concentration of primaquine or its metabolites.
-
Fluorescence Measurement: a. Measure the fluorescence intensity at various time points using a fluorometer or flow cytometer. b. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Experimental Workflow for Investigating Primaquine-Induced Oxidative Stress
The following diagram illustrates a typical experimental workflow for studying the effects of primaquine on erythrocytes.
Caption: Experimental workflow for assessing primaquine-induced oxidative stress.
Logical Relationships of Measurement Techniques
The techniques described in this document are interconnected and provide a comprehensive picture of the oxidative state of the erythrocyte. G6PD activity is the upstream determinant of the cell's antioxidant capacity. Reduced GSH levels are a direct consequence of oxidative stress and impaired G6PD function. Increased MetHb and ROS are downstream markers of oxidative damage.
Caption: Logical relationships between key measurement techniques.
References
- 1. Susceptibility of glucose-6-phosphate dehydrogenase deficient red cells to primaquine enantiomers and two putative metabolites--I. Effect on reduced glutathione, methemoglobin content and release of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 4. Studies on the mechanisms of oxidation in the erythrocyte by metabolites of primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative activity of primaquine metabolites on rat erythrocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. atlas-medical.com [atlas-medical.com]
Application Notes and Protocols for Studying Primaquine in G6PD-Deficient Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the effects of primaquine and its metabolites on Glucose-6-Phosphate Dehydrogenase (G6PD)-deficient cell lines. The following protocols are designed to assess cytotoxicity, oxidative stress, and the underlying cellular mechanisms of primaquine-induced toxicity in a controlled in vitro setting.
Introduction
Primaquine, a critical antimalarial drug for the radical cure of Plasmodium vivax and P. ovale, is associated with a significant risk of inducing acute hemolytic anemia in individuals with G6PD deficiency.[1][2][3] This genetic disorder, affecting millions worldwide, leads to reduced levels of NADPH, rendering red blood cells susceptible to oxidative damage from primaquine's metabolites.[1][3] Understanding the cellular and molecular mechanisms of primaquine toxicity in G6PD-deficient cells is paramount for the development of safer antimalarial therapies.
This document outlines a series of in vitro assays using G6PD-deficient cell line models to dissect the pathophysiology of primaquine-induced hemolysis and to screen for potential therapeutic interventions.
Experimental Design Overview
The experimental design focuses on a step-wise approach to characterizing primaquine's effects, from initial cytotoxicity screening to in-depth mechanistic studies of oxidative stress.
Experimental Workflow
Caption: Experimental workflow for studying primaquine in G6PD-deficient cell lines.
Signaling Pathway of Primaquine-Induced Oxidative Stress in G6PD Deficiency
G6PD is the rate-limiting enzyme in the pentose phosphate pathway (PPP), the primary source of NADPH in erythrocytes. NADPH is essential for maintaining a reduced pool of glutathione (GSH), a critical antioxidant. In G6PD deficiency, decreased NADPH production impairs the cell's ability to detoxify reactive oxygen species (ROS), leading to oxidative damage. Primaquine and its metabolites exacerbate this by generating ROS, overwhelming the compromised antioxidant defenses.
Caption: Primaquine-induced oxidative stress in G6PD deficiency.
Data Presentation
Quantitative data from the described protocols should be summarized in tables for clear comparison between G6PD-normal and G6PD-deficient cell lines under various treatment conditions.
Table 1: Primaquine Cytotoxicity in G6PD-Normal vs. G6PD-Knockout Cells
| Cell Line | Primaquine Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| G6PD-Normal | 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 10 | 95 ± 4.8 | 5 ± 1.9 | |
| 50 | 88 ± 6.1 | 12 ± 2.5 | |
| 100 | 75 ± 7.3 | 25 ± 3.1 | |
| G6PD-Knockout | 0 (Control) | 100 ± 4.9 | 0 ± 1.8 |
| 10 | 80 ± 5.5 | 20 ± 2.8 | |
| 50 | 55 ± 6.8 | 45 ± 4.2 | |
| 100 | 30 ± 8.1 | 70 ± 5.6 |
Table 2: Oxidative Stress Markers in Response to Primaquine Treatment
| Cell Line | Treatment (100 µM Primaquine) | G6PD Activity (mU/mg protein) | Relative GSH Levels (%) | Intracellular ROS (Fold Change) | Methemoglobin Formation (%) |
| G6PD-Normal | Untreated | 500 ± 45 | 100 ± 8.5 | 1.0 ± 0.2 | 1.2 ± 0.3 |
| Primaquine | 480 ± 42 | 85 ± 7.9 | 2.5 ± 0.4 | 5.8 ± 0.7 | |
| G6PD-Knockout | Untreated | 10 ± 2.1 | 60 ± 6.3 | 1.8 ± 0.3 | 3.5 ± 0.5 |
| Primaquine | 8 ± 1.9 | 25 ± 4.7 | 8.2 ± 1.1 | 25.4 ± 2.9 |
Experimental Protocols
Cell Line and Culture
-
Cell Lines: A G6PD-normal parental cell line (e.g., HEK293, A549, or HepG2) and a corresponding G6PD-knockout cell line generated using CRISPR/Cas9 technology.[3][4][5][6]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Preparation of Primaquine and its Metabolites
-
Stock Solutions: Prepare a high-concentration stock solution of primaquine diphosphate in sterile distilled water or DMSO. Store at -20°C.
-
Metabolites: If commercially available, prepare stock solutions of primaquine metabolites (e.g., 5-hydroxyprimaquine) in a suitable solvent. Due to their reactivity, handle metabolites with care and prepare fresh working solutions for each experiment.[7][8][9][10]
Cytotoxicity Assays
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of primaquine concentrations for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Lysate Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release in the supernatant.
-
Measurement: Read the absorbance at the recommended wavelength (typically 490 nm).
In Vitro Hemolysis/Cell Lysis Assay
This protocol is adapted from erythrocyte hemolysis assays and measures hemoglobin or a surrogate cytosolic component release.[1][2][11][12][13]
-
Cell Suspension: For suspension cells or trypsinized adherent cells, wash and resuspend cells in phosphate-buffered saline (PBS) to a concentration of 1 x 10^6 cells/mL.
-
Treatment: In a 96-well plate, mix 100 µL of the cell suspension with 100 µL of primaquine solution at various concentrations.
-
Controls:
-
Negative Control: 100 µL of cell suspension + 100 µL of PBS.
-
Positive Control (100% Lysis): 100 µL of cell suspension + 100 µL of 1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measurement: Measure the absorbance of the supernatant at 405 nm or 540 nm to quantify hemoglobin release.
-
Calculation: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
G6PD Activity Assay
This protocol is based on commercially available G6PD activity assay kits.[9][11][14][15]
-
Cell Lysate Preparation: Wash cells with cold PBS and lyse them in the assay buffer provided with the kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
Assay Reaction: In a 96-well plate, add the cell lysate to the reaction mixture containing glucose-6-phosphate and NADP+.
-
Measurement: Measure the rate of NADPH production by reading the absorbance at 340 nm or fluorescence at the recommended excitation/emission wavelengths in a kinetic mode for 10-30 minutes.
-
Calculation: Calculate G6PD activity based on a standard curve and normalize to the protein concentration.
Reduced Glutathione (GSH) Assay
This protocol utilizes a colorimetric or fluorometric assay for GSH quantification.[1][2][13]
-
Sample Preparation: Homogenize cells in a 5% sulfosalicylic acid (SSA) solution to deproteinize the sample and preserve GSH. Centrifuge to collect the supernatant.[1][13]
-
Assay Reaction: Use a commercial GSH assay kit. The principle often involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Measurement: Read the absorbance at 405-415 nm.
-
Calculation: Determine the GSH concentration from a standard curve and normalize to the initial cell number or protein concentration.
Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Incubate cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) according to the manufacturer's instructions.
-
Treatment: Treat the cells with primaquine.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
Methemoglobin Assay
This assay is more relevant for erythrocyte-like cell lines but can be adapted.
-
Cell Lysate Preparation: Prepare a hemolysate from the treated cells.
-
Measurement: Measure the absorbance of the hemolysate at multiple wavelengths, including 630 nm, before and after the addition of potassium cyanide. The change in absorbance is proportional to the methemoglobin concentration.
-
Calculation: Use established formulas to calculate the percentage of methemoglobin.
Western Blot Analysis for Oxidative Stress Markers
This protocol allows for the semi-quantitative analysis of specific proteins involved in the oxidative stress response.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against oxidative stress markers (e.g., 4-HNE, nitrotyrosine, HO-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 4. Paper: Mechanisms of Primaquine Induced Hemolysis in a Novel Humanized Murine Model of Mediterranean G6PD Deficiency [ash.confex.com]
- 5. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro effects of primaquine and primaquine metabolites on exoerythrocytic stages of Plasmodium berghei [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. static.igem.org [static.igem.org]
- 12. An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biotransformation of primaquine in vitro with human K562 and bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacometric assessment of primaquine induced haemolysis in glucose-6-phosphate dehydrogenase deficiency [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Managing Primaquine Diphosphate-Induced Hemolysis in G6PD Deficient Models
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with G6PD deficient models of primaquine diphosphate-induced hemolysis.
Troubleshooting Guides
This section addresses common issues encountered during experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher-than-expected hemolysis | Incorrect Primaquine Dosage: Primaquine-induced hemolysis is dose-dependent.[1][2][3][4] Even small overdoses can lead to significant hemolysis. | 1. Verify Calculations: Double-check all calculations for this compound dilution and dosage per animal body weight.2. Fresh Solutions: Prepare fresh primaquine solutions for each experiment, as the compound can degrade.[5]3. Calibration of Equipment: Ensure that balances and pipettes are properly calibrated. |
| G6PD Variant Severity: Different G6PD variants exhibit varying sensitivity to primaquine. For example, the Mediterranean variant is more severe than the African A- variant.[1][2][6] | 1. Confirm Genotype: Ensure the correct G6PD variant of the animal model is being used and consider this in the experimental design.2. Dose Adjustment: If using a more severe G6PD variant, a lower dose of primaquine may be necessary to achieve the desired level of hemolysis. | |
| Age of Red Blood Cells: Primaquine preferentially lyses older red blood cells, which have lower G6PD activity.[1][7][8] | 1. Baseline Characterization: Characterize the baseline hematological parameters of the animal models, including the age distribution of red blood cells if possible.2. Consistent Age of Animals: Use animals of a consistent age range to minimize variability in the red blood cell age profile. | |
| High variability in hemolysis between animals | Genetic Heterogeneity: In heterozygous females, random X-chromosome inactivation (Lyonization) can lead to a variable proportion of G6PD deficient red blood cells.[1][2] | 1. Use of Male Models: For initial studies, consider using hemizygous male models to ensure a uniform population of G6PD deficient red blood cells.2. Larger Sample Sizes: If using female models, increase the sample size to account for individual variability. |
| Underlying Health Status: Concurrent illness or stress in an animal can exacerbate hemolysis. | 1. Health Monitoring: Closely monitor the health of the animals before and during the experiment.2. Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions. | |
| Falsely normal G6PD activity post-hemolysis | Reticulocytosis: Acute hemolysis stimulates the production of new red blood cells (reticulocytes), which have higher G6PD activity.[8][9] This can mask the underlying deficiency. | 1. Timing of G6PD Assay: If measuring G6PD activity after a hemolytic event, be aware that the results may be transiently elevated.2. Baseline Measurement: Always measure baseline G6PD activity before primaquine administration. |
Frequently Asked Questions (FAQs)
Q1: Why is primaquine-induced hemolysis more severe in some G6PD deficient models than others?
A1: The severity of hemolysis is dependent on the specific G6PD variant.[1][2] Variants like G6PD Mediterranean result in a more severe enzyme deficiency and thus greater susceptibility to oxidative stress from primaquine metabolites compared to milder variants like G6PD A-.[6]
Q2: I observed an initial drop in hemoglobin followed by a recovery, even with continued primaquine administration. Is this expected?
A2: Yes, this is an expected phenomenon. Primaquine primarily destroys older, more G6PD-deficient red blood cells.[1][7] The initial administration clears this susceptible population. The subsequent release of young red cells (reticulocytes) with higher G6PD activity from the bone marrow leads to a state of compensated hemolysis, where red blood cell production increases to counteract the drug-induced destruction.[4][8]
Q3: What is the mechanism behind primaquine-induced hemolysis in G6PD deficiency?
A3: In G6PD deficient individuals, red blood cells have a reduced capacity to produce NADPH. NADPH is crucial for regenerating reduced glutathione, a key antioxidant. Primaquine and its metabolites generate reactive oxygen species, which deplete the already low levels of reduced glutathione, leading to oxidative damage to the red blood cells and subsequent hemolysis.[10]
Q4: Are there alternative dosing strategies to minimize severe hemolysis in experimental models?
A4: Yes, researchers have explored alternative dosing regimens. A weekly high-dose regimen and a daily ascending-dose regimen have been proposed to induce a more controlled, gradual hemolysis, allowing for bone marrow compensation.[1][2][11]
Q5: How should I prepare this compound for administration to my animal models?
A5: this compound can be dissolved in various vehicles for in vivo studies. A common method involves creating a stock solution in DMSO and then diluting it in a suitable vehicle like corn oil or a mixture of PEG300, Tween80, and water.[5] It is crucial to ensure the final solution is clear and administered immediately after preparation.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of primaquine in G6PD deficient models.
Table 1: Hemoglobin Drop in Response to Primaquine in Different G6PD Variants
| G6PD Variant | Primaquine Dose | Duration | Mean Hemoglobin Drop (g/dL) | Reference |
| Mediterranean | 30 mg/day | 14 days | ~4.0 | [12] |
| African A- | 30 mg/day | 14 days | ~2.5 | [3][12] |
| Mahidol/Viangchan | 15 mg/day | 14 days | ~3.0 | [12] |
| Southeast Asian Variants | 5 mg/kg total dose | 14 days (ascending) | 2.7 - 6.5 | [11] |
Table 2: Dose-Dependent Hemolysis in a Humanized Mouse Model (Med-G6PDd)
| Primaquine Dose (mg/kg) | Outcome | Reference |
| 3.125 (single dose) | Significant loss of human RBCs | [6] |
| 6.25 (single dose) | Significant, dose-dependent loss of human RBCs | [6] |
| 12.5 (single dose) | Significant, dose-dependent loss of human RBCs | [6] |
Experimental Protocols
Protocol 1: Quantification of Hemolysis in G6PD Deficient Mice
This protocol outlines the steps to quantify primaquine-induced hemolysis in a mouse model.
-
Animal Model: Use a validated G6PD deficient mouse model (e.g., humanized NOD/SCID mice engrafted with G6PD deficient human red blood cells or a knock-in model).[6][13][14]
-
Baseline Blood Collection: Prior to primaquine administration, collect a baseline blood sample (e.g., via tail vein) to measure initial hematological parameters.
-
Primaquine Administration:
-
Prepare this compound solution fresh on the day of administration.[5]
-
Administer the desired dose of primaquine to the mice (e.g., by oral gavage or intraperitoneal injection).
-
-
Post-Treatment Blood Collection: Collect blood samples at predetermined time points (e.g., daily for 7 days) to monitor hematological changes.
-
Hematological Analysis:
-
Hemoglobin: Measure hemoglobin concentration using an automated hematology analyzer or a spectrophotometric method (e.g., Drabkin's reagent).
-
Reticulocyte Count: Determine the percentage of reticulocytes using flow cytometry or manual counting of stained blood smears. An increase in reticulocytes indicates a bone marrow response to hemolysis.[2][9]
-
Lactate Dehydrogenase (LDH): Measure plasma LDH levels as an indicator of intravascular hemolysis.
-
-
Data Analysis: Calculate the percentage drop in hemoglobin from baseline for each animal. Compare the hematological parameters between treated and vehicle control groups.
Protocol 2: G6PD Activity Assay in Mouse Red Blood Cells
This protocol is adapted from commercially available fluorometric assay kits.[15][16]
-
Sample Preparation:
-
Collect whole blood from mice in tubes containing an anticoagulant (e.g., EDTA).
-
Lyse the red blood cells according to the kit manufacturer's instructions to release the G6PD enzyme.
-
-
Standard Curve Preparation: Prepare a standard curve using the provided G6PD standard to allow for the quantification of enzyme activity.
-
Assay Reaction:
-
Add the prepared samples and standards to a 96-well plate.
-
Prepare a master mix containing the assay buffer, probe, and NADP⁺.
-
Add the master mix to all wells to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at the recommended temperature (e.g., 37°C).
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) in kinetic mode over a period of time (e.g., 30-60 minutes).[16]
-
-
Data Analysis: Calculate the G6PD activity in the samples based on the rate of fluorescence increase and by interpolating from the standard curve. Express the activity in units per gram of hemoglobin (U/g Hb).
Visualizations
Signaling Pathway of Primaquine-Induced Oxidative Hemolysis
Caption: Mechanism of primaquine-induced hemolysis in G6PD deficiency.
Experimental Workflow for Assessing Primaquine-Induced Hemolysis
Caption: Workflow for in vivo assessment of primaquine-induced hemolysis.
References
- 1. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 2. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G6PD Variants and Haemolytic Sensitivity to Primaquine and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Single-Dose Primaquine in a Preclinical Model of Glucose-6-Phosphate Dehydrogenase Deficiency: Implications for Use in Malaria Transmission-Blocking Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Mechanisms of Primaquine Induced Hemolysis in a Novel Humanized Murine Model of Mediterranean G6PD Deficiency [ash.confex.com]
- 8. Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Within-host modeling of primaquine-induced hemolysis in hemizygote glucose-6-phosphate dehydrogenase deficient healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hematologic and systemic metabolic alterations due to Mediterranean class II G6PD deficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Humanized mouse model of glucose 6-phosphate dehydrogenase deficiency for in vivo assessment of hemolytic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. content.abcam.com [content.abcam.com]
strategies to mitigate primaquine diphosphate gastrointestinal side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primaquine diphosphate in vivo. The focus is on strategies to mitigate the common gastrointestinal (GI) side effects associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound administration in vivo?
A1: The most frequently reported GI side effects are nausea, vomiting, epigastric distress, and abdominal cramps.[1][2] These effects are generally mild to moderate but can impact subject compliance and welfare in preclinical and clinical studies.
Q2: What is the primary and most straightforward strategy to reduce primaquine-induced GI side effects?
A2: The most recommended and effective initial strategy is to administer primaquine with food.[1][2][3] Taking the compound on an empty stomach significantly increases the likelihood of GI upset.[1]
Q3: Are the gastrointestinal side effects of primaquine dose-dependent?
A3: Yes, the risk and severity of GI adverse events increase with higher doses of primaquine.[1] A meta-analysis of clinical studies has shown a dose-dependent increase in the incidence of GI symptoms.
Q4: Are there advanced formulation strategies being explored to mitigate these side effects?
A4: Yes, several novel formulation approaches are under investigation to reduce GI toxicity and improve the therapeutic index of primaquine. These include:
-
Nanoformulations: Encapsulating primaquine in lipid-based or polymeric (e.g., PLGA) nanoparticles can alter the drug's release profile and biodistribution, potentially reducing direct irritation of the gastric mucosa.[4][5] In vivo studies in mice have shown that nanoformulated primaquine can be more effective than the standard oral dose, suggesting that lower, less toxic doses may be feasible.[4][5][6]
-
Sustained-Release (SR) Formulations: These are designed to release the drug slowly over time, which may prevent the high peak plasma concentrations that can be associated with acute GI side effects. Clinical studies have suggested that SR formulations of primaquine have comparable efficacy to conventional tablets with the potential for improved patient compliance.
Q5: What are the known mechanisms behind primaquine's gastrointestinal toxicity?
A5: The exact molecular mechanism is not fully understood. However, it is thought to involve a combination of direct irritation to the gastrointestinal lining and activation of central and peripheral pathways that trigger nausea and vomiting.[7][8] The general mechanism for drug-induced emesis often involves the release of neurotransmitters like serotonin and substance P in the gut, which then activate receptors on vagal afferent nerves, sending signals to the brain's vomiting center.[7][8][9]
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting in Animal Models
Possible Cause:
-
Administration of primaquine on an empty stomach.
-
The dose of primaquine may be too high for the specific animal model or strain.
-
Rapid absorption and high peak plasma concentration of the conventional formulation.
Troubleshooting Steps:
-
Administer with Food: Ensure that the animals have access to food or are dosed shortly after a meal. This is the most effective first-line strategy.[1][3]
-
Dose Adjustment: Review the literature for appropriate dose ranges for your specific animal model. Consider performing a dose-response study to find the optimal balance between efficacy and tolerability. The incidence of GI side effects is known to be dose-dependent.[1]
-
Fractionate the Dose: If the experimental design allows, consider splitting the total daily dose into two or more smaller administrations throughout the day.
-
Evaluate Advanced Formulations: If the issue persists and resources allow, consider formulating the primaquine into a sustained-release or nano-encapsulated form to slow down absorption and reduce peak concentrations.
Issue 2: Difficulty in Quantifying Nausea in Rodent Models
Possible Cause:
-
Rodents (rats, mice) do not have a vomiting reflex, making direct measurement of emesis impossible.
Troubleshooting Steps:
-
Utilize the Pica Model: Pica, the ingestion of non-nutritive substances like kaolin clay, is a well-established surrogate marker for nausea and vomiting in rats.[10][11][12][13] An increase in kaolin consumption following drug administration is indicative of a nausea-like state.
-
Monitor Food and Water Intake: A significant decrease in food and water consumption, along with a reduction in body weight, often accompanies the pica behavior and can be used as an additional quantitative measure of malaise.[10]
-
Assess Gastric Emptying: Drug-induced nausea in rodents is often associated with delayed gastric emptying. This can be measured post-mortem by weighing the stomach contents.[14]
Data Presentation
Table 1: Dose-Dependent Incidence of Gastrointestinal Side Effects with Primaquine (Clinical Data)
| Primaquine Daily Dose | Patient Population | Incidence of GI Symptoms (%) |
| No Primaquine | 893 | 4.0 |
| Low (~0.25 mg/kg) | 737 | 6.2 |
| Intermediate (~0.5 mg/kg) | 1123 | 5.9 |
| High (~1.0 mg/kg) | 1178 | 10.9 |
Data compiled from a meta-analysis of 16 studies. Gastrointestinal symptoms were reported on days 5-7 of treatment.
Table 2: Effect of Food on Primaquine-Induced Abdominal Distress (Fasting Volunteers)
| Single Primaquine Dose | Incidence of Abdominal Distress (%) |
| 15 mg | 5 |
| 30 mg | 10 |
| 45 mg | 35 |
| 90 mg | 100 |
This study noted complete relief of symptoms when primaquine was administered with food.[3]
Experimental Protocols
Protocol 1: Rat Pica Model for Assessing Primaquine-Induced Nausea
This protocol is adapted from models using other emetic agents like cisplatin.
1. Acclimation (7 days):
- House male Wistar rats individually in cages with wire mesh bottoms to prevent coprophagy.
- Provide ad libitum access to standard chow, water, and a pre-weighed amount of kaolin clay pellets.
- Handle the rats daily to acclimate them to the experimental procedures.
- Measure daily consumption of food, water, and kaolin to establish a baseline.
2. Dosing:
- On the test day, weigh the rats and the remaining food and kaolin.
- Prepare the this compound solution in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).
- Administer the desired dose of primaquine orally (gavage) or via intraperitoneal injection. A control group should receive the vehicle only.
- To test a mitigation strategy, a separate group could be fed a small meal 30 minutes prior to primaquine administration.
3. Measurement (24-48 hours post-dosing):
- At 24 and 48 hours after dosing, measure the amount of kaolin and food consumed.
- Calculate the net kaolin and food intake by subtracting the remaining amount from the initial amount, accounting for any spillage.
- A significant increase in kaolin consumption in the primaquine-treated group compared to the vehicle control group indicates a pica response.
Protocol 2: Ferret Model for Assessing Primaquine-Induced Emesis
The ferret is a gold-standard model for emesis research as it has a vomiting reflex.[15][16][17]
1. Acclimation and Housing:
- House male ferrets individually and allow them to acclimate for at least one week.
- Familiarize the animals with the observation chambers.
2. Dosing:
- On the day of the experiment, administer this compound (e.g., via oral gavage). Doses should be determined from literature or preliminary studies.
- A control group should receive the vehicle. To test a mitigation strategy, a group could be fed a standard meal 30-60 minutes before dosing.
3. Observation (4-6 hours):
- Place each ferret in a clean observation cage immediately after dosing.
- Continuously observe and record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
- The latency to the first emetic episode and the total number of emetic events are the primary endpoints.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway for drug-induced gastrointestinal distress.
Caption: Logical workflow for in vivo testing of mitigation strategies.
References
- 1. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Diagnostic and Therapeutic Pitfalls Associated with Primaquine-Tolerant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted polymeric primaquine nanoparticles: optimization, evaluation, and in-vivo liver uptake for improved malaria treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic study using a chemotherapeutically induced emesis model [bio-protocol.org]
- 15. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Emesis in ferrets - PORSOLT [porsolt.com]
troubleshooting poor solubility of primaquine diphosphate in neutral pH buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of primaquine diphosphate in neutral pH buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is generally considered to be soluble in water.[1][2] However, its solubility is significantly influenced by the pH of the solution. It is an orange-red crystalline powder.[1][3] A 1% w/v aqueous solution of this compound has an acidic pH in the range of 2.5 to 3.5.[1] While it is classified as a highly soluble drug according to the Biopharmaceutical Classification System (BCS), this is based on its solubility in acidic conditions.[3][4] In neutral or alkaline solutions, its solubility can decrease dramatically.
Q2: Why does the solubility of this compound decrease at a neutral pH?
Primaquine is a dibasic compound with two pKa values, approximately 3.2 and 10.4.[4] This means it can exist in different ionic forms depending on the pH of the solution.
-
In acidic solutions (low pH): Both basic nitrogen atoms on the primaquine molecule are protonated, forming a dicationic salt (this compound). This salt form is highly soluble in water.
-
In neutral or alkaline solutions (higher pH): As the pH increases towards neutral, the primaquine molecule starts to lose its protons. This leads to the formation of the free base form of primaquine, which is significantly less soluble in water than the diphosphate salt.[5][6] This precipitation of the free base is the primary reason for the observed poor solubility in neutral pH buffers.
Q3: The product datasheet says this compound is "soluble in water," but I am seeing precipitation in my neutral buffer. Is my product defective?
It is unlikely that the product is defective. The discrepancy arises from the pH-dependent solubility of this compound. The general "soluble in water" statement often refers to its solubility when dissolved in unbuffered water, which results in an acidic solution where the compound is highly soluble.[1] When you introduce it to a neutral pH buffer (e.g., PBS at pH 7.2), the equilibrium shifts towards the less soluble free base, causing it to precipitate out of the solution.
Q4: Are there any stability concerns I should be aware of when preparing this compound solutions?
Yes, aqueous solutions of primaquine are susceptible to degradation, particularly when exposed to light and oxygen.[7] It is recommended to prepare solutions fresh and not to store them for more than one day.[8] Degradation can lead to the formation of various byproducts and a decrease in the effective concentration of the active compound.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in neutral pH buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to neutral buffer | Formation of the poorly soluble primaquine free base due to the neutral pH. | 1. pH Adjustment: Prepare a stock solution of this compound in slightly acidic water (e.g., pH 4-5) where it is fully dissolved. Then, slowly add this acidic stock solution to your neutral buffer with vigorous stirring. This gradual addition can help to keep the compound in solution at the final neutral pH, although the final concentration may be limited.2. Use of Co-solvents: For some applications, the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the final solution can help to increase the solubility of the primaquine free base. Note that the compatibility of the co-solvent with your experimental system must be verified. |
| Cloudy or hazy solution | Incomplete dissolution or the beginning of precipitation. | 1. Sonication: After adding the this compound to the buffer, sonicate the solution for a short period. This can help to break up any aggregates and facilitate dissolution.2. Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility. However, be cautious as prolonged heating can accelerate degradation. |
| Low final concentration achieved | The desired concentration exceeds the solubility limit of primaquine at neutral pH. | 1. Re-evaluate Concentration: Determine if a lower, fully solubilized concentration is sufficient for your experiment.2. Formulation Strategies: For in vivo or cell culture experiments requiring higher concentrations, consider using formulation strategies such as liposomes or nanoemulsions to encapsulate the primaquine and improve its apparent solubility and delivery.[9][10] |
| Solution color changes over time | Degradation of the primaquine molecule. | 1. Protect from Light: Prepare and store the solution in amber vials or wrap the container in aluminum foil.2. De-gas Buffers: If your experiment is sensitive to oxidation, consider de-gassing your buffers before use.3. Prepare Fresh: Always prepare this compound solutions immediately before use. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents and conditions.
| Solvent/Buffer | pH | Approximate Solubility | Reference |
| Water | Acidic (2.5-3.5 for 1% w/v solution) | 1 part in 6 parts water; 66 mg/mL | [1][2] |
| PBS | 7.2 | ~10 mg/mL | [8] |
| Simulated Gastric Fluid (SGFsp) | 1.0 | > 9.37 mg/mL | [4] |
| Simulated Gastric Fluid (SGFsp) | 1.2 | > 8.34 mg/mL | [4] |
| Acetate Buffer | 4.5 | > 9.89 mg/mL | [4] |
| Simulated Intestinal Fluid (SIFsp) | 6.8 | > 10.86 mg/mL | [4] |
| Simulated Intestinal Fluid (SIFsp) | 7.5 | > 11.54 mg/mL | [4] |
| Ethanol | Not specified | Practically insoluble | [1][7] |
| Chloroform | Not specified | Practically insoluble | [1][7] |
| Ether | Not specified | Practically insoluble | [1][7] |
| DMSO | Not specified | ~10 mg/mL | [8] |
| Dimethylformamide | Not specified | ~0.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Acidic Water
-
Weigh the desired amount of this compound powder.
-
Add a small volume of sterile, deionized water.
-
Adjust the pH of the suspension to approximately 4.0-5.0 using a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Gently agitate or vortex the solution until the this compound is completely dissolved.
-
Bring the solution to the final desired volume with sterile, deionized water.
-
This acidic stock solution can then be added dropwise to your neutral pH experimental buffer while stirring.
Protocol 2: Shake-Flask Method for Solubility Determination (as per BCS guidelines)
-
Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.5).[11]
-
Add an excess amount of this compound to a known volume of each buffer in a sealed flask.
-
Agitate the flasks at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the flasks to stand to let the undissolved material settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analyze the concentration of primaquine in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Simplified metabolic activation pathway of primaquine for radical cure of malaria.
References
- 1. Primaquine phosphate (PIM 434) [inchem.org]
- 2. Primaquine Phosphate - LKT Labs [lktlabs.com]
- 3. extranet.who.int [extranet.who.int]
- 4. fip.org [fip.org]
- 5. researchgate.net [researchgate.net]
- 6. crpsonline.com [crpsonline.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Primaquine Diphosphate and Chloroquine Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction between primaquine diphosphate and chloroquine.
Frequently Asked Questions (FAQs)
Pharmacokinetic Interactions
-
Q1: What is the primary pharmacokinetic interaction observed when primaquine and chloroquine are co-administered?
A1: Co-administration of chloroquine and primaquine significantly increases plasma concentrations of primaquine.[1][2][3][4][5] Specifically, a study in healthy volunteers showed that chloroquine increases the maximum concentration (Cmax) of primaquine by a geometric mean of 63% and the total exposure (AUC) by 24%.[1][2][3][4] This interaction does not appear to significantly affect the pharmacokinetics of chloroquine or its main metabolite, desethylchloroquine.[1][2][3][4][5]
-
Q2: How does this interaction affect primaquine's main metabolite, carboxyprimaquine?
A2: The increased plasma concentrations of primaquine when co-administered with chloroquine also lead to a corresponding increase in the plasma concentrations of its primary metabolite, carboxyprimaquine.[1][2][3][4][5]
-
Q3: What is the proposed mechanism for the increased primaquine concentrations?
A3: The exact mechanism is not fully elucidated, but it is suggested that chloroquine may inhibit certain metabolic pathways of primaquine.[6][7][8] Primaquine is metabolized by cytochrome P450 enzymes, including CYP2D6, which is believed to be responsible for generating its active metabolites.[1][9] Chloroquine and its metabolite have been shown to inhibit CYP2D6 in vitro.[6][7][10] By inhibiting this metabolic pathway, chloroquine may lead to higher circulating levels of the parent primaquine drug.[6][7]
Pharmacodynamic and Safety Concerns
-
Q4: Does the co-administration of primaquine and chloroquine increase the risk of QT interval prolongation?
A4: While chloroquine administration alone can cause a slight lengthening of the corrected QT (QTc) interval, the addition of primaquine does not appear to exacerbate this effect.[1][2][3][4][5] However, it is recommended to exercise caution when using these drugs together in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.[11][12]
-
Q5: What are the potential adverse effects to monitor during co-administration?
A5: Common side effects associated with chloroquine and primaquine individually can still occur during co-administration. These include gastrointestinal symptoms (nausea, vomiting, abdominal cramps), headache, dizziness, and blurred vision.[13][14] A significant concern with primaquine is the risk of drug-induced hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[15][16][17][18] It is crucial to screen patients for G6PD deficiency before initiating primaquine therapy.[16] Other potential, though less common, side effects of primaquine include methemoglobinemia and leukopenia.[11][12][19]
-
Q6: Could the observed pharmacokinetic interaction have any therapeutic implications?
A6: Yes, the increased plasma concentrations of primaquine when administered with chloroquine may explain the observed synergy in preventing P. vivax relapse.[1][2][3][4][5] This enhanced exposure could lead to improved efficacy.
Troubleshooting Guide for Experimental Studies
-
Issue 1: Unexpectedly high primaquine plasma concentrations in the experimental group receiving both drugs.
-
Troubleshooting Step 1: Verify the dosing and administration protocol to ensure accuracy.
-
Troubleshooting Step 2: Review the analytical method for primaquine quantification to rule out any matrix effects or interference from chloroquine or its metabolites.
-
Troubleshooting Step 3: Consider the known pharmacokinetic interaction. The elevated primaquine levels are an expected outcome of co-administration with chloroquine.[1][2][3][4]
-
-
Issue 2: High inter-individual variability in primaquine pharmacokinetic parameters.
-
Troubleshooting Step 1: Assess the genetic profiles of the study subjects, specifically for polymorphisms in the CYP2D6 enzyme, which is involved in primaquine metabolism.[9] Genetic variations can lead to significant differences in drug metabolism.
-
Troubleshooting Step 2: Ensure strict adherence to the study protocol, including fasting/fed conditions, as this can influence drug absorption. The referenced clinical trial administered the drugs 30 minutes after a light meal following an overnight fast.[1]
-
-
Issue 3: Observing signs of hemolysis in a study subject.
-
Troubleshooting Step 1: Immediately discontinue primaquine administration.
-
Troubleshooting Step 2: Confirm the G6PD status of the individual. Primaquine can induce severe hemolysis in G6PD-deficient individuals.[15][16][17][18]
-
Troubleshooting Step 3: Monitor hematological parameters, including hemoglobin, hematocrit, and bilirubin levels. Provide supportive care as needed.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Primaquine and Carboxyprimaquine with and without Chloroquine
| Parameter | Primaquine Alone (Mean ± SD) | Primaquine + Chloroquine (Mean ± SD) | Geometric Mean Ratio (90% CI) | P-value |
| Primaquine | ||||
| Cmax (ng/mL) | 65.1 ± 22.9 | 105 ± 35.5 | 1.63 (1.47 - 1.81) | 0.0004 |
| AUC0-last (ng·h/mL) | 599 ± 161 | 737 ± 169 | 1.24 (1.13 - 1.35) | 0.0004 |
| AUC0-∞ (ng·h/mL) | 651 ± 180 | 800 ± 192 | 1.24 (1.13 - 1.35) | 0.0005 |
| T1/2 (h) | 6.33 ± 1.54 | 5.58 ± 1.21 | 0.88 (0.82 - 0.94) | 0.0004 |
| CL/F (L/h) | 48.7 ± 14.8 | 39.4 ± 11.2 | 0.81 (0.73 - 0.89) | 0.0005 |
| Vz/F (L) | 442 ± 129 | 316 ± 86.8 | 0.71 (0.64 - 0.79) | 0.0004 |
| Carboxyprimaquine | ||||
| Cmax (ng/mL) | 656 ± 189 | 809 ± 206 | 1.24 (1.12 - 1.38) | 0.0004 |
| AUC0-last (ng·h/mL) | 7114 ± 2029 | 8684 ± 2191 | 1.23 (1.09 - 1.38) | 0.0011 |
| AUC0-∞ (ng·h/mL) | 10001 ± 4890 | 12518 ± 5827 | 1.26 (1.04 - 1.54) | 0.0229 |
| T1/2 (h) | 23.9 ± 13.9 | 17.1 ± 6.01 | 0.72 (0.59 - 0.87) | 0.0011 |
Data adapted from Pukrittayakamee et al., 2014.[1]
Table 2: Pharmacokinetic Parameters of Chloroquine and Desethylchloroquine with and without Primaquine
| Parameter | Chloroquine Alone (Mean ± SD) | Chloroquine + Primaquine (Mean ± SD) | Geometric Mean Ratio (90% CI) | P-value |
| Chloroquine | ||||
| Cmax (ng/mL) | 503 ± 148 | 490 ± 144 | 0.97 (0.87 - 1.09) | 0.642 |
| AUC0-last (ng·h/mL) | 18511 ± 6031 | 18349 ± 5323 | 0.99 (0.91 - 1.08) | 0.841 |
| Desethylchloroquine | ||||
| Cmax (ng/mL) | 118 ± 36.3 | 122 ± 41.5 | 1.03 (0.91 - 1.17) | 0.642 |
| AUC0-last (ng·h/mL) | 7196 ± 2881 | 7393 ± 2768 | 1.03 (0.94 - 1.12) | 0.589 |
Data adapted from Pukrittayakamee et al., 2014.[1]
Experimental Protocols
Key Experiment: Open-Label, Randomized, Crossover Pharmacokinetic Study
This section details the methodology from a pivotal study investigating the drug-drug interaction between primaquine and chloroquine.[1][2][3][4][5][20][21][22][23]
-
Study Design: An open-label, randomized, two-group, three-period crossover study.
-
Participants: Healthy adult volunteers. One study enrolled 16 healthy volunteers (4 males and 12 females) aged 20 to 47 years.[1][2][3][4][5]
-
Dosing Regimens:
-
Regimen 1: Single oral dose of 30 mg (base) primaquine.
-
Regimen 2: Single oral dose of 600 mg (base) chloroquine.
-
Regimen 3: Co-administration of single oral doses of 30 mg (base) primaquine and 600 mg (base) chloroquine.
-
-
Study Procedure:
-
Subjects were randomized into two groups to receive the three regimens in a sequential manner with washout periods in between.
-
A washout period of at least 7 days followed primaquine alone, and an 8-week washout period followed chloroquine-containing regimens.[1][23]
-
Drugs were administered 30 minutes after a light meal following an overnight fast.[1]
-
-
Blood Sampling:
-
Analytical Method:
-
Chloroquine and desethylchloroquine plasma concentrations were quantified using high-performance liquid chromatography (HPLC) with UV detection.[1][22]
-
Primaquine and carboxyprimaquine plasma concentrations were quantified using a validated assay involving protein precipitation, solid-phase extraction, and reversed-phase HPLC with mass spectrometry detection.[1][22] A method for simultaneous quantification of primaquine, chloroquine, and desethylchloroquine in human plasma using HPLC with a diode array detector has also been validated.[24]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were evaluated using a noncompartmental analysis approach.[22]
Visualizations
Caption: Experimental workflow for a randomized crossover pharmacokinetic interaction study.
References
- 1. Pharmacokinetic Interactions between Primaquine and Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Interactions between Primaquine and Chloroquine — MORU Tropical Health Network [tropmedres.ac]
- 5. Pharmacokinetic interactions between primaquine and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathway-specific inhibition of primaquine metabolism by chloroquine/quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of primaquine and chloroquine with PEGylated phosphatidylcholine liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of SNPs in CYP450 in chloroquine/primaquine Plasmodium vivax malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine and primaquine Interactions - Drugs.com [drugs.com]
- 12. Chloroquine and primaquine Interactions - Drugs.com [drugs.com]
- 13. Side Effects of Chloroquine and Primaquine and Symptom Reduction in Malaria Endemic Area (Mâncio Lima, Acre, Brazil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Side Effects of Chloroquine and Primaquine and Symptom Reduction in Malaria Endemic Area (Mâncio Lima, Acre, Brazil) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Case Series of Primaquine-Induced Haemolytic Events in Controlled Trials with G6PD Screening [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. ajtmh.org [ajtmh.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.asm.org [journals.asm.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing primaquine diphosphate dosage to reduce methemoglobinemia
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at optimizing primaquine diphosphate dosage and minimizing methemoglobinemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of primaquine-induced methemoglobinemia?
A1: Primaquine-induced methemoglobinemia is not caused by the parent drug itself but by its oxidative metabolites.[1][2] Primaquine is a pro-drug that is biotransformed in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into reactive, hydroxylated metabolites.[3][4][5] These metabolites generate reactive oxygen species (ROS) that overwhelm the natural antioxidant defenses of red blood cells. This leads to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[6] MetHb is incapable of binding and transporting oxygen, leading to functional anemia and hypoxia if levels become excessive.[6]
Q2: What is the role of CYP2D6 in primaquine efficacy and toxicity?
A2: The enzyme CYP2D6 is essential for metabolizing primaquine into the metabolites responsible for both its therapeutic (anti-hypnozoite) activity and its primary toxicity (methemoglobinemia and hemolysis).[4][5] The CYP2D6 gene is highly polymorphic, leading to significant inter-individual variability in enzyme activity.[5] Individuals classified as "poor metabolizers" due to low-function CYP2D6 alleles may experience reduced therapeutic efficacy and a lower risk of relapse.[2][3] Conversely, the specific metabolite profile can differ between individuals with different CYP2D6 activity levels, which can alter the pharmacokinetic and toxicity profiles.[5][7]
Q3: How does Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency relate to primaquine-induced methemoglobinemia?
A3: G6PD is a critical enzyme in the pentose phosphate pathway, which supplies red blood cells with NADPH. NADPH is essential for maintaining a supply of reduced glutathione, which protects the cell from oxidative damage. In G6PD-deficient individuals, red blood cells are highly susceptible to oxidative stress induced by primaquine metabolites, leading to severe, life-threatening hemolytic anemia.[8][9]
The relationship with methemoglobinemia is complex. While G6PD-deficient individuals have an impaired ability to reduce MetHb back to hemoglobin, they may paradoxically show lower peak MetHb levels following primaquine administration.[10] This is because the older erythrocytes, which contain the highest concentrations of MetHb, are rapidly destroyed (hemolyzed), removing them from circulation.[10] Therefore, G6PD testing is mandatory before administering radical cure regimens of primaquine to prevent hemolysis.[11][12]
Q4: Is there a correlation between methemoglobin levels and the therapeutic efficacy of primaquine?
A4: Yes, a growing body of evidence suggests that methemoglobin levels can serve as a surrogate marker for the anti-hypnozoite (radical cure) activity of primaquine.[2] Studies have shown that higher day 7 MetHb concentrations are associated with a reduced risk of P. vivax recurrence.[2][10] This is because the same oxidative metabolites are believed to be responsible for both killing liver-stage hypnozoites and inducing methemoglobinemia.[1][2] For a fixed primaquine dose, a doubling in day 7 MetHb was associated with an estimated 30% reduction in the risk of vivax recurrence.[2]
Q5: What are the typical dosages for primaquine, and what are the expected MetHb levels?
A5: Primaquine dosage varies by indication. For the radical cure of P. vivax and P. ovale malaria, a common regimen is 30 mg (base) daily for 14 days.[13][14] For primary prophylaxis, a 30 mg daily dose has also been used.[15] Methemoglobin levels are dose-dependent.[2] In individuals with normal G6PD activity, daily doses as high as 1.17 mg/kg do not appear to pose a serious risk of clinically significant methemoglobinemia.[16] Mild, transient methemoglobinemia (<13%) is common with prophylactic regimens.[15]
Troubleshooting Guide
Problem 1: Unexpectedly high MetHb levels (>20%) in a subject with normal G6PD activity.
| Possible Cause | Troubleshooting Steps |
| Dosing Error | Verify the exact dose administered (mg/kg). Check calculations and formulation concentration. |
| Drug-Drug Interaction | Review all co-administered medications for other known oxidizing agents (e.g., dapsone, nitrates, certain anesthetics). |
| Underlying Condition | Consider congenital methemoglobinemia due to cytochrome b5 reductase (CYB5R) deficiency, which impairs the primary pathway for MetHb reduction.[6][17] |
| Metabolic Phenotype | The subject may be an "ultra-rapid" CYP2D6 metabolizer, leading to a faster and greater production of oxidative metabolites. Consider CYP2D6 genotyping. |
| Management | For MetHb levels >20-30% or if the subject is symptomatic (e.g., cyanosis, shortness of breath), treatment discontinuation and administration of an antidote may be warranted.[6] Ascorbic acid can be used as an alternative to methylene blue in specific situations.[6][18] |
Problem 2: High inter-subject variability in MetHb response to a standardized primaquine dose.
| Possible Cause | Troubleshooting Steps |
| CYP2D6 Polymorphisms | This is the most likely cause. Different CYP2D6 alleles result in varying rates of primaquine metabolism and metabolite formation.[2] |
| Solution | Perform CYP2D6 genotyping on all study subjects. Stratify data analysis by metabolizer status (e.g., poor, intermediate, normal, ultra-rapid) to understand the source of variability. |
| Adherence/Absorption | In outpatient studies, ensure and monitor patient adherence. Administering primaquine with food can minimize gastrointestinal side effects and may affect absorption.[15] |
Problem 3: Inconsistent or non-reproducible results from the spectrophotometric MetHb assay.
| Possible Cause | Troubleshooting Steps |
| Sample Quality | Ensure blood samples are collected correctly (e.g., using heparinized tubes) and processed promptly to avoid auto-oxidation or hemolysis. |
| Reagent Instability | Prepare fresh buffer and lysing solutions daily. Verify the pH of the phosphate buffer.[19] |
| Instrument Calibration | Calibrate the spectrophotometer before each run. Verify the accuracy of the selected wavelengths (e.g., 630 nm for MetHb).[19] |
| Procedural Error | Ensure complete hemolysis of red blood cells by the saponin solution. Ensure accurate pipetting and dilutions. Refer to the detailed protocol below. |
Quantitative Data Summary
Table 1: Standard this compound Dosage Regimens
| Indication | Population | Dosage (as base) | Duration | Reference(s) |
| Radical Cure of P. vivax / P. ovale | Adults & Children | 0.5 mg/kg (max 30 mg) daily | 14 days | [13][14] |
| Radical Cure (Alternative Regimen for mild G6PD deficiency) | Adults | 45 mg once weekly | 8 weeks | [13] |
| Primary Prophylaxis (Off-label) | Adults | 30 mg daily | During exposure + 7 days post-exposure | [13][15] |
Table 2: Dose-Response Relationship for Primaquine and Methemoglobin
| Daily Primaquine Dose (mg/kg) | Peak MetHb Level (Mean %) | Population | Reference(s) |
| 0.25 | 3.1 - 6.5% | Patients with P. vivax | [20] |
| 0.58 | ~5-10% (estimated from graph) | Patients with P. vivax | [16] |
| 0.83 | ~7-12% (estimated from graph) | Patients with P. vivax | [16] |
| 1.17 | ~8-15% (estimated from graph) | Patients with P. vivax | [16] |
Note: MetHb levels show significant inter-individual variation. These values are illustrative.
Experimental Protocols
Protocol 1: Spectrophotometric Measurement of Methemoglobin
This protocol is adapted from methods that measure MetHb based on its characteristic absorbance peak at 630 nm.[19][21]
Materials:
-
Whole blood collected in heparinized tubes.
-
Phosphate buffer (M/60 or ~16.7 mM, pH 6.8).
-
Saponin solution (1% w/v in water).
-
Spectrophotometer and cuvettes.
-
Micropipettes.
Procedure:
-
Prepare Hemolysate: In a microcentrifuge tube, mix 100 µL of whole blood with 100 µL of 1% saponin solution. Vortex gently to ensure complete lysis of red blood cells. Add 6.0 mL of M/60 phosphate buffer (pH 6.8) and mix by inversion. This is your Stock Hemolysate .
-
Prepare Dilutions:
-
Tube A (for MetHb reading): Use the Stock Hemolysate directly.
-
Tube B (for total Hemoglobin reading): Add 300 µL of the Stock Hemolysate to 3.0 mL of M/60 phosphate buffer. Mix well.
-
-
Spectrophotometer Readings:
-
Set the spectrophotometer to zero (blank) using the M/60 phosphate buffer.
-
Measure the absorbance of the solution from Tube A at 630 nm (A₆₃₀).
-
Measure the absorbance of the solution from Tube B at 540 nm (A₅₄₀).
-
-
Calculation: The percentage of methemoglobin can be calculated using a formula derived from the specific extinction coefficients for oxyhemoglobin and methemoglobin at these wavelengths. A simplified approach often involves comparison to a standard curve or using established formulas provided by specific assay kits. For a direct, reagent-free estimation, the ratio of absorbances is often used, but this requires calibration. A common reference method is the Evelyn-Malloy method, which uses potassium ferricyanide and cyanide for precise quantification.[17][21]
Protocol 2: Qualitative G6PD Deficiency Screening (Fluorescent Spot Test)
This is a widely used, rapid screening test.
Materials:
-
Whole blood collected in an anticoagulant tube (EDTA or heparin).
-
G6PD screening test kit (containing G6PD substrate, NADP+, saponin, and buffer).
-
Filter paper.
-
UV lamp (365 nm).
Procedure:
-
Reagent Preparation: Reconstitute the kit reagents according to the manufacturer's instructions. This typically involves mixing the substrate, NADP+, and buffer.
-
Sample Preparation: Add a small volume (e.g., 10 µL) of whole blood to the reconstituted reagent mixture. Mix gently.
-
Incubation: Incubate the mixture at room temperature or 37°C for the time specified by the manufacturer (usually 5-10 minutes). During this time, G6PD in the sample will reduce NADP+ to NADPH if the enzyme is active.
-
Spotting: After incubation, spot a small amount of the mixture onto the filter paper. Allow the spot to air dry completely.
-
Visualization: Observe the dried spot under a UV lamp in a darkened room.
-
Interpretation:
-
Normal G6PD Activity: The spot will show bright fluorescence. This is due to the presence of NADPH, which is highly fluorescent.
-
Deficient G6PD Activity: The spot will show little to no fluorescence, as insufficient NADPH was generated.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Methaemoglobin as a surrogate marker of primaquine antihypnozoite activity in Plasmodium vivax malaria: A systematic review and individual patient data meta-analysis | PLOS Medicine [journals.plos.org]
- 3. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 4. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Once in a blue moon: Primaquine-induced methemoglobinemia - A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 9. The impact of using primaquine without prior G6PD testing: a case series describing the obstacles to the medical management of haemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methaemoglobinaemia and the radical curative efficacy of 8-aminoquinoline antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Testing for G6PD deficiency for safe use of primaquine in radical cure of P. vivax and P. ovale [who.int]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Treatment of Uncomplicated Malaria | Malaria | CDC [cdc.gov]
- 15. droracle.ai [droracle.ai]
- 16. ajtmh.org [ajtmh.org]
- 17. Recommendations for diagnosis and treatment of methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. SPECTROMETRIC MEASUREMENT OF METHEMOGLOBIN WITHOUT INTERFERENCE OF CHEMICAL OR ENZYMATIC REAGENTS – AC&T [ciencianews.com.br]
- 20. Primaquine in Plasma and Methemoglobinemia in Patients with Malaria Due to Plasmodium vivax in the Brazilian Amazon Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: G6PD Screening for Primaquine-Based Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in G6PD screening for clinical trials involving primaquine-based therapies.
Frequently Asked Questions (FAQs)
Q1: Why is G6PD screening crucial before administering primaquine?
A1: Primaquine, an essential drug for the radical cure of Plasmodium vivax and P. ovale malaria, can induce severe hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2][3][4] G6PD is a crucial enzyme that protects red blood cells from oxidative stress.[5] Primaquine and its metabolites generate reactive oxygen species that can overwhelm the deficient antioxidant capacity of red blood cells in G6PD-deficient individuals, leading to their premature destruction (hemolysis).[3][4] Therefore, screening for G6PD deficiency is a critical safety measure to prevent drug-induced hemolysis.[2]
Q2: What are the main challenges encountered during G6PD screening in clinical trials?
A2: Researchers face several challenges, including:
-
Logistical Hurdles: Implementing reliable screening in resource-limited settings where many primaquine trials are conducted can be difficult due to the lack of laboratory infrastructure.[6]
-
Diagnostic Accuracy: Qualitative tests may not reliably identify individuals with intermediate G6PD deficiency, particularly heterozygous females.[7] This can lead to misclassification and potential safety risks.
-
Cost: The additional expense of routine G6PD testing can be a significant barrier in some settings.[1]
-
Perception of Risk: A perceived low risk of primaquine-induced hemolysis and the view of vivax malaria as a benign illness can lead to reduced prioritization of G6PD screening.[1]
Q3: A participant's G6PD screening result is negative (deficient) with a rapid diagnostic test (RDT), but they have no prior history of hemolysis. What should I do?
A3: All deficient results from a qualitative screening test like an RDT should be confirmed with a quantitative test, such as spectrophotometry, whenever possible.[8][9] While RDTs are valuable screening tools, they are qualitative and can have limitations. A confirmatory quantitative test will provide a more precise measurement of G6PD activity and inform the final decision regarding primaquine administration.
Q4: Can I perform G6PD testing on a blood sample collected a few days ago?
A4: The stability of G6PD in blood samples is a critical factor. For most tests, it is recommended to use fresh blood samples. If storage is necessary, samples should generally be stored at 2-8°C for no longer than one week for tests like the fluorescent spot test.[2] Always refer to the specific test kit's instructions for storage conditions and duration, as prolonged or improper storage can lead to a decrease in enzyme activity and potentially false-deficient results.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Results with Fluorescent Spot Test (FST)
| Symptom | Possible Cause | Troubleshooting Steps |
| False-Normal Result | Recent blood transfusion or significant hemolytic event leading to a higher proportion of young red blood cells (reticulocytes) with higher G6PD activity.[7] | If a hemolytic event is suspected, it is advisable to wait for 2-3 weeks before re-testing.[7] |
| False-Deficient Result | Improper sample storage (e.g., prolonged storage at room temperature). | Ensure blood samples are fresh or have been stored according to the recommended conditions (typically refrigerated at 2-8°C for less than a week).[2] |
| Faint or Difficult-to-Interpret Fluorescence | Incorrect incubation time or temperature. | Verify that the incubation was performed at 37°C for the specified duration as per the protocol.[2] |
| Old or improperly stored reagents. | Check the expiration dates of all reagents and ensure they have been stored at the correct temperatures. Reconstituted reagents have limited stability.[2] |
Issue 2: Unexpected Results with Rapid Diagnostic Tests (RDTs)
| Symptom | Possible Cause | Troubleshooting Steps |
| No Color Development (Apparent Deficient Result) in a Known Normal Sample | Procedural error (e.g., insufficient blood volume, incorrect buffer volume). | Repeat the test, ensuring the correct volumes of blood and buffer are added as per the manufacturer's instructions.[10] |
| Test kit has expired or was stored improperly. | Check the expiration date on the test kit and confirm that it has been stored within the recommended temperature range. | |
| Faint Color Development | Intermediate G6PD activity. | Some RDTs may show a faint color for individuals with intermediate G6PD levels. It is often recommended to classify any faint color as deficient for safety, but confirmation with a quantitative test is ideal.[11] |
Data Presentation: Performance of G6PD Screening Tests
The performance of various G6PD screening tests can vary. The following tables summarize the performance characteristics of commonly used assays.
Table 1: Performance of CareStart™ G6PD RDT
| Study Population/Threshold | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Source |
| Cambodian Adults (<3.6 U/g Hb) | 68 | 100 | 100 | 96 | [12][13] |
| Haitian Population (<30% activity) | 84.8 | 93.7 | - | 98.2 | [10] |
| Haitian Population (<10% activity) | 90 | 87.4 | - | 99.7 | [10] |
Table 2: Performance of BinaxNOW™ G6PD Test
| Sample Type | Deficient Result Percent Agreement (%) | Normal Result Percent Agreement (%) | Source |
| Heparin | 98 | 97.9 | [9] |
| EDTA | 98 | 97.4 | [9] |
Table 3: Performance of STANDARD™ G6PD Test (Capillary Specimens)
| G6PD Status | Sensitivity (%) | Specificity (%) | Source |
| Deficient (<30% activity) | 100 | 98.1 | [6][14] |
| Intermediate Females (30%-70% activity) | 77 | 92.8 | [6][14] |
Experimental Protocols
Spectrophotometric Assay (Quantitative Gold Standard)
This protocol is a generalized procedure based on the principle of measuring the rate of NADPH production at 340 nm.[15][16]
Principle: G6PD catalyzes the reduction of NADP+ to NADPH in the presence of glucose-6-phosphate. The rate of increase in absorbance at 340 nm is directly proportional to the G6PD activity in the sample.[16]
Materials:
-
Spectrophotometer with temperature control (37°C)
-
Cuvettes
-
Micropipettes
-
Whole blood collected in EDTA
-
G6PD assay kit (containing reagents for lysis, substrate, and coenzyme)
-
Deionized water
Procedure:
-
Prepare the working reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized reagents.
-
Add 1.0 mL of the reconstituted reagent 1 (assay solution) to a test tube.
-
Add 10 µL of the whole blood sample to the test tube.
-
Mix thoroughly by vortexing and let the mixture stand at room temperature for 5 minutes to allow for complete lysis of the red blood cells.[17]
-
Add 2.0 mL of reagent 2 (substrate) to the test tube and mix by inverting several times.[17]
-
Transfer the reaction mixture to a cuvette and place it in the spectrophotometer pre-warmed to 37°C.
-
Incubate for exactly 5 minutes.[17]
-
Measure the change in absorbance at 340 nm over a defined period (e.g., 5 minutes).
-
Calculate the G6PD activity in U/g Hb, taking into account the hemoglobin concentration of the sample, which should be measured separately.
Quality Control:
-
Run normal, intermediate, and deficient controls with each batch of samples.
-
Ensure the spectrophotometer is calibrated and the temperature is stable.
Fluorescent Spot Test (FST)
This is a qualitative or semi-quantitative screening test.
Principle: The FST detects the production of NADPH, which fluoresces under long-wave UV light. The intensity of the fluorescence is proportional to the G6PD enzyme activity.[2][18]
Materials:
-
Long-wave UV lamp
-
Water bath or heat block at 37°C
-
Filter paper
-
Micropipettes
-
Whole blood collected in EDTA
-
FST kit (containing G6PD substrate, NADP+, saponin, and buffer)
-
Normal and deficient controls
Procedure:
-
Reconstitute the G6PD reagent mixture as per the kit instructions.
-
For each sample and control, add a small volume of blood (e.g., 10 µL) to a tube containing the G6PD reagent mixture.
-
Mix gently and immediately spot a small amount of the mixture onto the filter paper. This is the "time zero" spot.
-
Incubate the tubes at 37°C.
-
After 5 minutes of incubation, spot another aliquot of the mixture onto the filter paper.
-
After a total of 10 minutes of incubation, spot a final aliquot.[2]
-
Allow the spots on the filter paper to dry completely.
-
Examine the spots under a long-wave UV lamp in a darkened room or box.
Interpretation:
-
Normal: Bright fluorescence at all time points.
-
Intermediate: Faint or moderate fluorescence that may fade over time.
-
Deficient: No or very faint fluorescence, even at the initial time point.[2]
CareStart™ G6PD RDT
This is a qualitative rapid diagnostic test.
Principle: The test is based on the reduction of a colorless nitro-blue tetrazolium dye to a purple-colored formazan by NADPH produced by G6PD. A purple color indicates G6PD activity, while no color change suggests deficiency.[1]
Procedure:
-
Using the provided pipette, add 2 µL of whole blood to the sample well of the test device.[10]
-
Add two drops of the assay buffer to the buffer well.[10]
Interpretation:
-
Normal: A distinct purple color appears in the result window.
-
Deficient: No color change or a very faint purple color appears in the result window.[11]
Visualizations
Caption: Biochemical pathway of primaquine-induced hemolysis in G6PD deficiency.
Caption: G6PD screening workflow for a primaquine-based clinical trial.
References
- 1. G6PD RDT [bio-protocol.org]
- 2. media.path.org [media.path.org]
- 3. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. G6PD Screening | Detecting the Deficiency | G6PD Foundation [g6pddf.org]
- 8. mdmaxx.com [mdmaxx.com]
- 9. BinaxNOW G6PD | Abbott Point of Care [globalpointofcare.abbott]
- 10. Performance of the CareStart Glucose-6-Phosphate Dehydrogenase (G6PD) Rapid Diagnostic Test in Gressier, Haiti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Performance of the CareStart™ G6PD Deficiency Screening Test, a Point-of-Care Diagnostic for Primaquine Therapy Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Performance of the CareStart™ G6PD Deficiency Screening Test, a Point-of-Care Diagnostic for Primaquine Therapy Screening | PLOS One [journals.plos.org]
- 14. Clinical performance validation of the STANDARD G6PD test: A multi-country pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]
- 16. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.path.org [media.path.org]
- 18. myhematology.com [myhematology.com]
- 19. CareStart™ G6PD RDT – Access Bio [accessbio.net]
overcoming analytical challenges in separating primaquine from quinocide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the analytical challenges associated with separating primaquine from its positional isomer, quinocide.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge in separating primaquine and quinocide?
Q2: Why is it crucial to separate and quantify quinocide in primaquine samples?
A2: Both primaquine and quinocide are known to be toxic. The presence of quinocide as an impurity can potentially enhance the overall toxicity of the drug product through additive or synergistic actions. Therefore, accurately quantifying this impurity is essential to ensure the safety and efficacy of primaquine formulations.
Q3: Which analytical techniques are most effective for this separation?
A3: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) have all been successfully employed to separate primaquine and quinocide. The choice of technique often depends on the available instrumentation, desired analysis time, and the need for mass spectrometric confirmation.
Q4: Can I confirm the identity of quinocide without a reference standard?
A4: Yes, particularly with mass spectrometry-based methods. GC-MS analysis reveals distinct fragmentation patterns for primaquine and quinocide, which can be used for confident identification. For instance, the base peak in the mass spectrum of primaquine is typically at m/z 201, while for quinocide, it is at m/z 187.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of primaquine and quinocide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution of Peaks | Inadequate stationary phase selectivity. | - Utilize a pentafluorophenyl (PFP) column, such as the Discovery HS F5, which offers unique selectivity for positional isomers. - Consider using a chiral column if enantiomeric separation of primaquine is also desired. |
| Suboptimal mobile phase composition. | - For HPLC, optimize the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer (e.g., ammonium acetate). - Adjust the pH of the mobile phase; for basic compounds like primaquine, a neutral to slightly basic pH can improve peak shape and resolution. | |
| Peak Tailing (especially for the primaquine peak) | Secondary interactions with residual silanols on the silica-based column packing.[2] | - Use a buffered mobile phase to maintain a consistent pH and minimize silanol interactions.[2] - Employ an end-capped column to reduce the number of accessible silanol groups.[2] - Lowering the mobile phase pH can also help by protonating the basic analytes and reducing their interaction with the stationary phase.[3] |
| Column overload.[2] | - Reduce the injection volume or dilute the sample.[2] - Use a column with a larger internal diameter or higher loading capacity.[2] | |
| Dead volume in the HPLC system. | - Ensure all tubing and fittings are properly connected and seated to minimize dead volume. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Check the pump for leaks and ensure a stable flow rate. |
| Temperature variations. | - Use a column oven to maintain a consistent temperature. | |
| Ghost Peaks | Sample carryover from previous injections. | - Implement a robust needle wash protocol between injections. |
| Contamination in the mobile phase or sample preparation solvents. | - Use high-purity solvents and filter them before use. |
Quantitative Data Comparison
The following table summarizes typical performance characteristics of different analytical techniques for the separation of primaquine and quinocide.
| Parameter | HPLC-UV | GC-MS | SFC-MS |
| Typical Column | Discovery HS F5 | HP-5 or similar | Discovery HS F5, Chiralpak AD-H |
| Analysis Time | ~15-30 minutes | < 2 minutes[4] | < 15 minutes[5] |
| Resolution (Rs) | Baseline separation achievable[6] | Readily separated[1] | > 2[5] |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | High sensitivity due to MS detection. | High sensitivity due to MS detection. |
| Limit of Quantification (LOQ) | Method dependent, validated methods available. | High sensitivity due to MS detection. | High sensitivity due to MS detection. |
| Key Advantage | Widely available instrumentation. | Fast analysis and definitive identification through fragmentation. | Fast analysis and reduced solvent consumption. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a published procedure that achieves baseline separation of primaquine and quinocide.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Discovery® HS F5, 15 cm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 20 mM ammonium acetate in distilled water, adjusted to pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm with a reference wavelength of 300 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general guideline for the GC-MS analysis of primaquine and quinocide.
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., electron ionization source).
-
Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at 20°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Supercritical Fluid Chromatography (SFC-MS) Method
SFC offers a faster alternative to HPLC for the separation of primaquine and quinocide.
-
Instrumentation: SFC system coupled to a mass spectrometer.
-
Column: Discovery HS F5 or a chiral column like Chiralpak AD-H.
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol containing a basic additive (e.g., diethylamine).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40°C.
-
Detection: UV and/or MS detection.
Visualizations
Caption: High-Performance Liquid Chromatography (HPLC) workflow for primaquine and quinocide analysis.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for primaquine and quinocide analysis.
Caption: Troubleshooting logic for poor separation of primaquine and quinocide.
References
- 1. The Technology for Preparation of Generic (Monoenantiomeric) Antimalarial Drug Primaquine by Using Supercritical Fluid Chromatography. Separation of Primaquine from Quinocide: Simultaneous Resolution of the Enantiomers of Primaquine and Their Separation from Quinocide in One Run [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
dose-response curve optimization for primaquine in sensitive cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dose-response curve optimization for primaquine in sensitive cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primaquine dose-response curve is not sigmoidal (i.e., it's flat, irregular, or has a very steep drop-off). What are the possible causes and solutions?
A1: A non-sigmoidal dose-response curve can arise from several factors:
-
Incorrect Concentration Range: The tested concentrations may be too high, causing maximum cell death even at the lowest dose, or too low, resulting in no observable effect.
-
Solution: Perform a broad-range pilot experiment with serial dilutions of primaquine (e.g., from 1 µM to 1 mM) to determine the approximate range of activity for your specific cell line.
-
-
Compound Solubility Issues: Primaquine phosphate is soluble in aqueous solutions, but precipitation at high concentrations can lead to inaccurate dosing.[1]
-
Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment and consider using a solvent like DMSO for the initial stock solution before further dilution in culture media.[1] Ensure the final DMSO concentration in your assay wells is low (typically <0.5%) and consistent across all wells, including controls.
-
-
Cell Seeding Density: Too few or too many cells can affect the assay's dynamic range.
-
Incubation Time: The duration of drug exposure may be too short or too long.
-
Solution: Optimize the incubation time. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint for observing a dose-dependent effect.
-
Q2: I am observing high variability between replicate wells for the same primaquine concentration. How can I reduce this variability?
A2: High variability can obscure the true dose-response relationship. Here are common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. Pay attention to your pipetting technique to avoid introducing bubbles and to ensure accurate volume dispensing.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate pipetting of the drug dilutions or assay reagents will lead to significant errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
-
Contamination: Bacterial or fungal contamination can affect cell viability and interfere with the assay readout.
-
Solution: Maintain strict aseptic techniques throughout the experimental setup.
-
Q3: The IC50 value for primaquine in my sensitive cell line seems much higher/lower than reported in the literature. What could be the reason?
A3: Discrepancies in IC50 values can be attributed to several factors:
-
Different Cell Line Passage Number and Source: Cell lines can genetically drift over time and between different laboratories, leading to altered drug sensitivity.
-
Solution: Use low-passage number cells from a reputable cell bank. Document the passage number in your experimental records.
-
-
Variations in Experimental Protocols: Differences in cell seeding density, incubation time, and the specific viability assay used (e.g., MTT, MTS, PrestoBlue) can all influence the calculated IC50.
-
Solution: Carefully review and align your protocol with established methods. When comparing your results to the literature, pay close attention to the detailed methodology.
-
-
Metabolic Activity of Cells: The cytotoxic effect of primaquine is linked to the generation of reactive oxygen species (ROS) through its metabolites.[5][6] The metabolic capacity of your cell line can therefore influence its sensitivity.
-
Solution: Be aware that different cell lines will have varying metabolic activities. This is an inherent biological variable.
-
-
Serum Concentration in Culture Medium: Components in fetal bovine serum (FBS) can bind to the drug or influence cell growth, potentially altering the apparent IC50.
-
Solution: Use a consistent and specified concentration of FBS for all experiments.
-
Q4: How should I prepare my primaquine stock solution and for how long is it stable?
A4: Proper preparation and storage of your primaquine stock solution are critical for reproducible results.
-
Preparation: Primaquine diphosphate can be dissolved in aqueous solutions like PBS or in organic solvents like DMSO to create a high-concentration stock solution.[1] For a 10 mM stock solution in DMSO, for example, dissolve the appropriate amount of primaquine phosphate in DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] While stable for extended periods when frozen, it is best practice to prepare fresh dilutions from the stock for each experiment. Aqueous solutions are not recommended for long-term storage.[1]
Quantitative Data Summary
The cytotoxic effects of primaquine are cell-line dependent. Below is a summary of reported IC50 values for primaquine in various cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS | Not Specified | 81.2 | [7] |
| HCC1937 | Triple-Negative Breast Cancer | MTS | Not Specified | >100 | [7] |
| MCF-7 | ER+ Breast Cancer | MTS | Not Specified | No inhibitory effect | [7] |
| MDA-MB-453 | HER2+ Breast Cancer | MTS | Not Specified | No inhibitory effect | [7] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Lower micromolar range | [8] |
| Caco-2 | Colorectal Adenocarcinoma | SRB | 48 hours | 48 | [9] |
| HepG2 | Hepatocellular Carcinoma | MTT | 24 hours | 196.71 | [10] |
| BGMK | Monkey Kidney | MTT | 24 hours | 237.90 | [10] |
| WI-26VA4 | Human Lung Fibroblast | MTT | 24 hours | 920.8 | [10] |
Experimental Protocols
Detailed Methodology for Cell Viability (MTT) Assay
This protocol outlines the steps for determining the dose-response curve of primaquine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a series of primaquine dilutions in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the corresponding primaquine dilution to each well. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the drug-treated wells) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C and 5% CO2.[10] During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each primaquine concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the primaquine concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the dose-response curve of primaquine.
Caption: Proposed signaling pathway of primaquine in sensitive cancer cells.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Primaquine Inhibits the Endosomal Trafficking and Nuclear Localization of EGFR and Induces the Apoptosis of Breast Cancer Cells by Nuclear EGFR/Stat3-Mediated c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-malarial Drugs Primaquine and Chloroquine Have Different Sensitization Effects with Anti-mitotic Drugs in Resistant Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Primaquine Inhibits the Endosomal Trafficking and Nuclear Localization of EGFR and Induces the Apoptosis of Breast Cancer Cells by Nuclear EGFR/Stat3-Mediated c-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Technical Support Center: Refining Ascending Dose Regimens for Primaquine in G6PD Deficiency Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ascending dose regimens of primaquine for individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using an ascending dose regimen for primaquine in G6PD deficient individuals?
A1: The primary rationale is to induce a gradual and controlled hemolysis of older, more G6PD-deficient erythrocytes.[1] As these older cells are cleared, the circulating red blood cell population becomes younger and more resistant to the oxidative stress induced by primaquine.[2][1] This allows for the subsequent administration of higher, curative doses of primaquine that would otherwise be unsafe.[3][4][5] This approach aims to provide a radical cure for Plasmodium vivax malaria in a shorter timeframe than the standard 8-week weekly regimen, potentially without the need for G6PD testing in some contexts.[3][4][5]
Q2: What are the typical starting doses and escalation strategies in ascending dose studies?
A2: Ascending dose regimens typically start with a low daily dose of primaquine, which is gradually increased over a period of 15-20 days.[3][4][5] For example, a study in G6PD-deficient healthy volunteers initiated dosing at 7.5 mg daily, with subsequent increases to 15 mg, 22.5 mg, and up to 45 mg.[3][4] The dose increments and the duration of each dosing cycle can be adapted based on tolerability and hematological monitoring.[4]
Q3: What are the key safety parameters to monitor during an ascending dose study?
A3: Continuous and careful monitoring is crucial. Key safety parameters include:
-
Hemoglobin concentration: To detect and quantify hemolysis.[3][4][6]
-
Urine color (Hillmen score): A visual indicator of hemoglobinuria.[4]
-
Reticulocyte count: To assess the bone marrow's compensatory response to hemolysis.
-
Liver function tests (transaminases): As asymptomatic increases have been reported.[3][4][5]
-
Clinical symptoms of anemia: Such as fatigue, dizziness, or shortness of breath.[7]
Q4: What are the criteria for stopping or adjusting a primaquine ascending dose regimen?
A4: Pre-defined stopping rules are essential for patient safety. Dosing should be stopped or adjusted if a participant meets criteria such as:
-
A fall in hemoglobin concentration below a certain threshold (e.g., < 8 g/dL).[4]
-
A significant percentage drop in hemoglobin from baseline (e.g., >40%).[4]
-
The appearance of severe symptoms of anemia.[7]
-
A high urine Hillmen score (e.g., ≥5).[4]
Troubleshooting Guide
Issue 1: A study participant shows a significant drop in hemoglobin after the initial low dose.
-
Possible Cause: The individual may have a more severe G6PD variant, leading to greater sensitivity to primaquine-induced hemolysis.[3]
-
Troubleshooting Steps:
-
Immediately discontinue primaquine administration.[7]
-
Closely monitor hemoglobin levels and other signs of hemolysis.[6][7]
-
Provide supportive care as needed, which may include blood transfusion in severe cases.[6][7]
-
Review the participant's G6PD variant genotype if available to assess the risk profile.
-
Issue 2: A participant's liver transaminases are elevated.
-
Possible Cause: Asymptomatic increases in transaminases have been observed in some ascending dose studies.[3][4][5] It is important to rule out other causes, such as viral hepatitis.[3][4]
-
Troubleshooting Steps:
-
Temporarily halt primaquine administration.
-
Conduct further investigations to determine the cause of the elevated transaminases, including testing for viral hepatitis.[3][4]
-
If no other cause is identified and the elevation is mild and asymptomatic, a cautious re-challenge with close monitoring may be considered after levels return to baseline, as per protocol.
-
Issue 3: G6PD screening results appear normal, but the participant experiences hemolysis upon primaquine administration.
-
Possible Cause: Standard qualitative G6PD screening tests may not accurately identify all individuals at risk, particularly heterozygous females who can have a mosaic population of G6PD-deficient and normal red blood cells.[8] Additionally, G6PD testing during an acute hemolytic event can yield false-normal results due to the destruction of older, more deficient cells and the presence of a younger, reticulocyte-rich population.[7][9]
-
Troubleshooting Steps:
-
Manage the hemolytic event as described in Issue 1.
-
If possible, perform quantitative G6PD testing and genotyping to confirm the G6PD status once the patient has stabilized and the red blood cell population has normalized.[7]
-
Data Presentation
Table 1: Comparison of Primaquine Ascending Dose Regimens in G6PD-Deficient Individuals
| Study Parameter | Ascending Dose Regimen (Part 1)[3][4] | Single 45mg Dose (Part 2)[3][4] | Standard Weekly Regimen[7][10] |
| Primaquine Dose | 7.5 mg up to 45 mg daily over 15-20 days | Single 45 mg dose | 0.75 mg/kg once weekly for 8 weeks |
| Total Drug Administered | High (seven times more than single dose) | Low | Moderate |
| Median Hemoglobin Decline | 3.7 g/dL (Range: 2.1-5.9) | 1.7 g/dL (Range: 0.9-4.1) | Variable, but generally less severe than daily dosing |
| Relative Hemoglobin Decline | 26% (Range: 15-40%) | 12% (Range: 7-30%) | Generally considered safer, but significant falls can occur[11] |
| Adverse Events | Hemolysis (n=1), Asymptomatic increased transaminases (n=2) | Well tolerated in the study context | Risk of clinically significant hemolysis, especially with severe G6PD variants[3] |
Experimental Protocols
Protocol: Adaptive Ascending Dose Study of Primaquine in G6PD-Deficient Healthy Volunteers
1. Participant Screening and Enrollment:
-
Obtain informed consent.
-
Conduct a comprehensive medical history and physical examination.
-
Perform baseline laboratory tests, including complete blood count, reticulocyte count, liver function tests, and renal function tests.
-
Confirm G6PD deficiency status using both a qualitative and quantitative G6PD assay. Genotyping for known local G6PD variants is highly recommended.
-
Exclude individuals with baseline anemia, abnormal liver or renal function, or other significant comorbidities.
2. Dosing Regimen:
-
Initial Dose: Start with a daily oral dose of 7.5 mg primaquine base.
-
Dose Escalation: Increase the daily dose in a stepwise manner (e.g., to 15 mg, 22.5 mg, 30 mg, and 45 mg).
-
Cycle Duration: Administer each dose level for a defined period (e.g., 3-5 days) before escalating to the next level.[4]
-
Adaptive Design: The decision to escalate the dose for each participant is based on a review of daily safety data.
3. Safety Monitoring:
-
Daily:
-
Clinical assessment for symptoms of anemia.
-
Monitor urine color for signs of hemoglobinuria (using a standardized color scale like the Hillmen score).
-
Measure hemoglobin/hematocrit levels.
-
-
Periodic (e.g., every 2-3 days and before each dose escalation):
-
Complete blood count with reticulocyte count.
-
Liver function tests.
-
-
Stopping Rules: Adhere to strict, pre-defined criteria for halting primaquine administration (see FAQ 4).
4. Data Analysis:
-
Characterize the pharmacokinetic and pharmacodynamic relationship between primaquine dose and the degree of hemolysis.
-
Summarize the safety and tolerability of the ascending dose regimen.
-
Compare the total cumulative dose achieved and the final hematological parameters with those of standard primaquine regimens.
Mandatory Visualizations
Caption: Experimental workflow for an adaptive ascending dose primaquine study.
Caption: Decision logic for primaquine dose escalation in G6PDd studies.
References
- 1. Validate User [ashpublications.org]
- 2. Use of primaquine and glucose-6-phosphate dehydrogenase deficiency testing: Divergent policies and practices in malaria endemic countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primaquine in glucose-6-phosphate dehydrogenase deficiency: an adaptive pharmacometric assessment of ascending dose regimens in healthy volunteers | eLife [elifesciences.org]
- 4. Primaquine in glucose-6-phosphate dehydrogenase deficiency: an adaptive pharmacometric assessment of ascending dose regimens in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primaquine in glucose-6-phosphate dehydrogenase deficiency: an adaptive pharmacometric assessment of ascending dose regimens in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. extranet.who.int [extranet.who.int]
- 9. The impact of using primaquine without prior G6PD testing: a case series describing the obstacles to the medical management of haemolysis | PVIVAX [vivaxmalaria.org]
- 10. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Weekly primaquine for radical cure of patients with Plasmodium vivax malaria and glucose-6-phosphate dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability in primaquine diphosphate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of primaquine diphosphate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in the N-alkylation of Potassium Phthalimide (Step 1)
Question: We are experiencing lower than expected yields for the N-alkylation of potassium phthalimide with 5-chloro-2-pentanone. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this step can often be attributed to several factors related to the reagents, reaction conditions, and the nature of the phase transfer catalysis.
-
Potential Causes:
-
Inefficient Phase Transfer Catalyst: The choice of phase transfer catalyst is crucial for this solid-liquid reaction.[1]
-
Suboptimal Reaction Time and Temperature: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion.[1]
-
Moisture in Reagents or Solvents: Potassium phthalimide is sensitive to moisture, which can hydrolyze the phthalimide and reduce the nucleophilicity of the imide anion.
-
Poor Quality of 5-chloro-2-pentanone: Impurities in the alkylating agent can lead to side reactions.
-
Ineffective Base: While potassium phthalimide serves as the nucleophile source, an additional base is sometimes used in related reactions, and its strength and solubility can be critical.[2][3]
-
-
Troubleshooting Steps:
-
Optimize the Phase Transfer Catalyst: The yield of the phthalimide derivative is highly dependent on the catalyst used. Tetrabutylammonium bromide (TBAB) has been shown to be effective. Consider screening other catalysts if yields remain low.[1]
-
Adjust Reaction Time and Temperature: An increase in reaction time from 12 to 24 hours has been demonstrated to improve yields.[1] Similarly, optimizing the temperature is critical; one study found 100°C to be effective.[1]
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Potassium phthalimide should be dried in a vacuum oven.
-
Verify Reagent Quality: Use freshly distilled 5-chloro-2-pentanone or verify its purity by GC or NMR.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction endpoint.
-
Issue 2: Incomplete Reaction or Low Yield in Reductive Amination (Step 2)
Question: Our reductive amination of the phthalimide derivative with 6-methoxy-8-aminoquinoline is resulting in a low yield of the desired coupled product. How can we troubleshoot this?
Answer:
Reductive amination is a critical step and its efficiency depends on the formation of the imine intermediate and its subsequent reduction.
-
Potential Causes:
-
Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine may not be favorable under the reaction conditions. The presence of water can inhibit imine formation.[4]
-
Degradation of the Reducing Agent: Sodium borohydride (NaBH₄) or other borohydride reagents can decompose, especially in acidic conditions or in the presence of moisture. Sodium triacetoxyborohydride (STAB) can also be sensitive to moisture.[5]
-
Side Reactions: The reducing agent might reduce the ketone starting material before it has a chance to form the imine if a non-selective reducing agent is used.[6]
-
Suboptimal pH: The reaction is often pH-sensitive. Acidic conditions are required to catalyze imine formation, but a very low pH can protonate the amine, rendering it non-nucleophilic, and can also accelerate the decomposition of some reducing agents.[7]
-
-
Troubleshooting Steps:
-
Pre-form the Imine: Consider mixing the ketone and amine in a suitable solvent (like dichloroethane) with a dehydrating agent (e.g., molecular sieves or Na₂SO₄) before adding the reducing agent.[5] This can shift the equilibrium towards the imine.
-
Use a Weaker, More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over NaBH₄ for reductive aminations because they are less likely to reduce the starting ketone.[6]
-
Control the pH: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation without excessively lowering the pH.[5][7]
-
Check the Quality of the Reducing Agent: Use a fresh bottle of the borohydride reagent or test its activity on a simple ketone.
-
Increase Reaction Time: Some reductive aminations can be slow. Monitor the reaction by TLC or LC-MS to determine if it is proceeding to completion.[7]
-
Issue 3: High Levels of Quinocide Impurity in the Final Product
Question: We are observing a significant and variable amount of the positional isomer quinocide in our final this compound batches. What is the source of this impurity and how can we control it?
Answer:
Quinocide is a known and highly toxic major contaminant in primaquine.[7][8] Its presence is often linked to the starting materials used in certain synthetic routes.
-
Potential Causes:
-
Impurity in 6-methoxy-8-aminoquinoline: The primary source of quinocide is often an isomeric impurity in the 6-methoxy-8-aminoquinoline starting material. If the precursor used to synthesize this starting material contains an isomeric mixture, it will carry through to the final product.
-
Synthesis Route: Some older synthetic routes are more prone to the formation of this impurity.[9]
-
-
Troubleshooting Steps:
-
Source High-Purity 6-methoxy-8-aminoquinoline: Procure this starting material from a reputable supplier and obtain a certificate of analysis that specifies the level of isomeric impurities.
-
Develop an Analytical Method to Test Incoming Raw Material: Implement a robust analytical method, such as HPLC or GC-MS, to screen incoming batches of 6-methoxy-8-aminoquinoline for the presence of the corresponding quinocide precursor.[7][10]
-
Purification of the Intermediate or Final Product: If the impurity is still present, develop a robust purification method. Recrystallization of the final this compound may help in reducing the level of this impurity, potentially by forming a salt with a different acid to exploit solubility differences.[11] Supercritical fluid chromatography (SFC) has also been shown to be effective in separating primaquine from quinocide.[7]
-
Consider an Alternative Synthesis Route: An improved three-step synthesis has been reported to avoid the formation of the toxic quinocide impurity.[9]
-
Issue 4: Inconsistent Crystal Form and Physical Properties of this compound
Question: Our batches of this compound show variability in their physical properties, such as crystal form, solubility, and flowability. How can we ensure consistency?
Answer:
The final salt formation and crystallization step is critical for controlling the physical properties of the Active Pharmaceutical Ingredient (API). Variability in this step can lead to polymorphism, where the same compound exists in different crystal structures with different properties.[12][13][14]
-
Potential Causes:
-
Inconsistent Crystallization Conditions: Variations in solvent, temperature, cooling rate, and agitation can lead to the formation of different polymorphs or a mixture of forms.[15]
-
Presence of Impurities: Impurities can sometimes inhibit or promote the growth of a specific crystal form.
-
Solvent and Anti-Solvent Addition Rate: The rate at which the crystallization is induced can significantly impact the resulting crystal size and form.
-
-
Troubleshooting Steps:
-
Standardize the Crystallization Protocol: Tightly control all parameters of the crystallization process, including:
-
Solvent System: Use a consistent solvent or solvent mixture (e.g., ethanol or isopropanol for the diphosphate salt formation).[16]
-
Temperature Profile: Define and control the heating and cooling rates.
-
Agitation: Maintain a consistent stirring speed.
-
Seeding: If a specific polymorph is desired, use seed crystals of that form.
-
-
Characterize the Crystal Form: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize the crystal form of each batch and ensure consistency.[17]
-
Control Impurity Profile: Ensure the primaquine base is of high purity before the salt formation step, as impurities can influence crystallization.
-
Control Supersaturation: Carefully control the level of supersaturation, as it is a key driver for nucleation and crystal growth. This can be managed by controlling the concentration and the rate of addition of any anti-solvent.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the improved three-step synthesis of this compound?
A1: The reported overall isolated yield for the improved three-step synthesis involving N-alkylation, reductive amination, and deprotection is around 47%.[13][18]
Q2: How can I monitor the progress of the individual reaction steps?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the appearance of products. For more quantitative analysis and to check for impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[9]
Q3: What are the critical quality attributes of the starting raw materials?
A3: The quality of raw materials is paramount to minimizing batch-to-batch variability.[19][20][21] For this compound synthesis, critical attributes include:
-
Potassium Phthalimide: High purity, low moisture content.
-
5-chloro-2-pentanone: High purity, free from isomeric or degradation products.
-
6-methoxy-8-aminoquinoline: High purity, and critically, a very low content of the precursor to the quinocide isomer.[8]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes. Primaquine and its intermediates can be toxic.[8] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound.
Q5: The final deprotection step with methylamine is not going to completion. What could be the issue?
A5: Incomplete deprotection could be due to insufficient reagent or reaction time. Ensure that an adequate excess of methylamine is used. The reaction is typically conducted at room temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the phthalimido-protected intermediate. If the reaction stalls, a slight increase in temperature could be cautiously explored, though the original procedure specifies room temperature.[13]
Data Presentation
Table 1: Effect of Phase Transfer Catalyst on the Yield of Intermediate 13 *
| Catalyst | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 46 |
| Tetrapropylammonium bromide (TPAB) | 35 |
| 18-crown-6 | 29 |
| Tetrabutylphosphonium bromide (TBPB) | 28 |
| Tetramethylammonium chloride (TMAC) | 25 |
*Data extracted from a study on an improved batch synthesis of this compound, where intermediate 13 is the N-alkylated phthalimide derivative. Reaction conditions: potassium phthalimide, 5-chloro-2-pentanone, catalyst in toluene at 100°C for 24 hours.[1]
Experimental Protocols
Protocol 1: N-alkylation of Potassium Phthalimide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium phthalimide (1.0 eq), 5-chloro-2-pentanone (1.2 eq), tetrabutylammonium bromide (TBAB) (0.1 eq), and toluene (as solvent).
-
Heat the reaction mixture to 100°C and stir vigorously for 24 hours.
-
Monitor the reaction by TLC until the potassium phthalimide spot is consumed.
-
After completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(4-oxopentyl)phthalimide.
-
The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.
Protocol 2: Reductive Amination
-
Dissolve the crude N-(4-oxopentyl)phthalimide (1.0 eq) and 6-methoxy-8-aminoquinoline (1.1 eq) in a suitable solvent such as dichloroethane or methanol.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected primaquine.
Protocol 3: Deprotection and Salt Formation
-
Dissolve the crude protected primaquine from the previous step in methanol.
-
Add a 40% aqueous solution of methylamine (large excess, e.g., 20 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove methanol and excess methylamine.
-
Dissolve the residue in isopropanol.
-
Add a solution of phosphoric acid (2.0 eq) in isopropanol dropwise with stirring.
-
Stir the mixture for several hours to allow for complete precipitation of the this compound salt.
-
Collect the solid product by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound as a solid.
-
The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to improve purity.[16]
Mandatory Visualizations
Caption: Workflow for the improved three-step synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 3. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Formation of the E -isomer as an impurity in the optimized flow synthesis of a Z -α-thio-β-chloroacrylamide; E / Z photoisomerization in batch and flo ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00137D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [researchrepository.universityofgalway.ie]
- 16. elearning.uniroma1.it [elearning.uniroma1.it]
- 17. researchgate.net [researchgate.net]
- 18. Batch Synthesis of this compound Anti-Malarial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Elucidating raw material variability--importance of surface properties and functionality in pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Single-Dose Tafenoquine: A Non-Inferior Alternative to 14-Day Primaquine for P. vivax Relapse Prevention
A comprehensive analysis of pivotal clinical trials demonstrates that a single dose of tafenoquine is a viable and effective alternative to a 14-day course of primaquine for the radical cure of Plasmodium vivax malaria, offering a significant advantage in treatment adherence. This guide provides a detailed comparison of the efficacy and safety of these two treatments, supported by data from key clinical studies, to inform researchers, scientists, and drug development professionals.
The primary challenge in treating P. vivax malaria is the prevention of relapse caused by dormant liver-stage parasites, known as hypnozoites. For decades, the standard of care has been a 14-day course of primaquine. However, the lengthy treatment duration often leads to poor patient compliance. Tafenoquine, an 8-aminoquinoline analogue of primaquine with a long half-life, was developed as a single-dose radical cure, aiming to improve treatment adherence and effectiveness.
Efficacy: Recurrence-Free Rates
Pivotal phase 3 clinical trials, DETECTIVE and GATHER, and a subsequent patient-level meta-analysis of both, have established the efficacy of single-dose tafenoquine.
In the DETECTIVE study, a significantly greater proportion of patients receiving tafenoquine (300 mg single dose) remained free from recurrence at 6 months compared to those who received a placebo (62.4% vs 27.7%).[1][2] The efficacy of tafenoquine was comparable to that of a 14-day course of primaquine (15 mg daily), which showed a 69.6% recurrence-free rate at 6 months.[1][2]
A patient-level meta-analysis of the DETECTIVE and GATHER trials showed that at 6 months, 67.0% of patients in the tafenoquine group were free from recurrence, compared to 72.8% in the primaquine group.[3][4][5] While tafenoquine did not meet the statistical definition of non-inferiority in this meta-analysis (odds ratio for recurrence, 1.81), it demonstrated substantial efficacy as a single-dose regimen.[3][4][5]
| Efficacy Outcome | Tafenoquine (Single Dose) | Primaquine (14-Day Course) | Placebo | Study |
| Recurrence-Free Rate at 6 Months (DETECTIVE) | 62.4% (95% CI, 54.9-69.0) | 69.6% (95% CI, 60.2-77.1) | 27.7% (95% CI, 19.6-36.6) | Lacerda et al., 2019[1] |
| Recurrence-Free Rate at 6 Months (Meta-analysis) | 67.0% (95% CI, 61.0-72.3) | 72.8% (95% CI, 65.6-78.8) | N/A | Llanos-Cuentas et al., 2019[3] |
Safety Profile
The safety profiles of tafenoquine and primaquine are comparable, with a key consideration being the risk of hemolysis in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Both drugs are contraindicated in individuals with G6PD deficiency.[6]
In the GATHER study, which primarily assessed safety, the incidence of a protocol-defined decrease in hemoglobin level was low and similar between the two treatment groups.[2][3][4][5] Declines in hemoglobin observed with tafenoquine were generally asymptomatic and resolved without intervention.[1][7]
| Safety Outcome | Tafenoquine (Single Dose) | Primaquine (14-Day Course) | Study |
| Protocol-Defined Hemoglobin Decrease (GATHER) | 2.4% (4 of 166 patients) | 1.2% (1 of 85 patients) | Llanos-Cuentas et al., 2019[3] |
| Adverse Events (First 29 Days - DETECTIVE) | 48.8% | 46.5% | GSK, 2019[2] |
| Serious Adverse Events (First 29 Days - DETECTIVE) | 8.1% | 3.1% | GSK, 2019[2] |
Experimental Protocols
The pivotal trials comparing tafenoquine and primaquine followed rigorous, double-blind, randomized, controlled designs.
DETECTIVE Study (Dose and Efficacy Trial Evaluating Chloroquine and Tafenoquine In Vivax Elimination)
-
Design: A multicenter, double-blind, double-dummy, parallel-group, randomized, placebo-controlled phase 3 trial.[1][2]
-
Patient Population: 522 patients with microscopically confirmed P. vivax infection and normal G6PD activity.[1][2]
-
Treatment Arms:
-
Primary Efficacy Outcome: The percentage of patients free from recurrence at 6 months.[1]
GATHER Study (Global Assessment of Tafenoquine Hemolytic Risk)
-
Design: A phase 3, prospective, double-blind, double-dummy, randomized, controlled trial.[3][4][5]
-
Patient Population: 251 patients with confirmed P. vivax parasitemia and normal G6PD enzyme activity.[3][4][5]
-
Treatment Arms:
-
Primary Safety Outcome: A protocol-defined decrease in hemoglobin level.[3][4][5]
References
- 1. Single-Dose Tafenoquine to Prevent Relapse of Plasmodium vivax Malaria. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 2. gsk.com [gsk.com]
- 3. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]
- 4. researchgate.net [researchgate.net]
- 5. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventing malaria relapse with a single-dose treatment | Medicines for Malaria Venture [mmv.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Single-Dose Tafenoquine to Prevent Relapse of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Efficacy of Primaquine and Chloroquine in the Radical Cure of Plasmodium vivax Malaria: A Comparative Analysis
A comprehensive review of the enhanced therapeutic outcomes and underlying mechanisms of the combination therapy versus primaquine monotherapy in preventing relapse of P. vivax malaria.
For decades, the standard of care for the radical cure of Plasmodium vivax malaria has been a combination of chloroquine and primaquine. Chloroquine acts as a potent schizonticide, rapidly clearing the blood-stage parasites responsible for clinical symptoms, while primaquine targets the dormant liver-stage hypnozoites, preventing future relapses.[1][2] This guide provides a detailed comparative analysis of the effectiveness of primaquine when administered with chloroquine versus its use as a monotherapy, supported by experimental data, detailed protocols, and mechanistic insights.
Enhanced Efficacy of Combination Therapy: A Quantitative Perspective
Clinical evidence consistently demonstrates the superior efficacy of combining primaquine with a blood schizonticidal agent like chloroquine for the radical cure of P. vivax malaria. Primaquine monotherapy, while effective at clearing blood-stage parasites, is primarily administered for its hypnozoitocidal activity.[3] The addition of chloroquine significantly reduces the risk of relapse.
A systematic review and individual patient data meta-analysis highlighted that the addition of primaquine to chloroquine treatment drastically reduces the risk of recurrence.[4] By day 42, the risk of recurrence in patients treated with chloroquine plus primaquine was 4.9%, a significant reduction compared to those receiving chloroquine alone.[4] Another study on the Thailand-Myanmar border reported a day 28 recurrence rate of 0.5% for the chloroquine-primaquine group, compared to 8% for the chloroquine alone group and 50% for artesunate monotherapy.[5]
The following tables summarize key quantitative data from comparative clinical trials:
Table 1: Comparison of Recurrence Rates in Patients Treated with Chloroquine with or without Primaquine
| Treatment Group | Follow-up Period | Recurrence Rate (%) | Study |
| Chloroquine + Primaquine | 28 days | 0.5% | [5] |
| Chloroquine alone | 28 days | 8% | [5] |
| Chloroquine + Primaquine | 42 days | 4.9% | [4] |
| Chloroquine alone | 42 days | 32.4% | [4] |
| Chloroquine + Primaquine | 12 months | 13.1% | [6] |
| Chloroquine alone | 12 months | 29.9% | [6] |
Table 2: Time to First Recurrence
| Treatment Group | Median Time to First Recurrence (days) | Interquartile Range (IQR) | Study |
| Chloroquine + Primaquine | 195 | 82-281 | [5] |
| Chloroquine alone | 49 | 35-74 | [5] |
| Artesunate alone | 28 | 21-42 | [5] |
Experimental Protocols
The following is a generalized protocol for a randomized controlled trial comparing the efficacy of primaquine with and without chloroquine for the treatment of uncomplicated P. vivax malaria, based on common methodologies found in the literature.[5][6][7][8]
1. Study Design: An open-label, randomized, controlled superiority trial.
2. Participant Inclusion Criteria:
-
Age > 6 months.
-
Microscopically confirmed P. vivax mono-infection.
-
Fever (axillary temperature ≥ 37.5°C) or history of fever in the preceding 48 hours.
-
Informed consent from the participant or their legal guardian.
3. Participant Exclusion Criteria:
-
Signs of severe malaria.
-
Pregnancy or lactation.
-
Known G6PD deficiency (if testing is available).
-
History of hypersensitivity to study drugs.
-
Presence of a concomitant febrile illness.
4. Treatment Arms:
-
Arm 1 (Combination Therapy): Chloroquine (total dose of 25 mg base/kg) administered over three days (10 mg/kg on days 0 and 1, and 5 mg/kg on day 2) plus primaquine (0.25 mg base/kg daily) for 14 days, starting on day 0.[9][10]
-
Arm 2 (Chloroquine Monotherapy): Chloroquine administered as in Arm 1, with a placebo administered for 14 days.
-
Arm 3 (Primaquine Monotherapy - for comparative purposes in specific research contexts): Primaquine (0.25 mg base/kg daily) for 14 days.
5. Follow-up and Endpoints:
-
Participants are followed for a predefined period (e.g., 28 days, 42 days, 6 months, or 1 year).[4][5][6]
-
Primary Endpoint: The proportion of patients with recurrent P. vivax parasitemia during the follow-up period.
-
Secondary Endpoints:
-
Parasite clearance time.
-
Fever clearance time.
-
Incidence of adverse events.
-
Hematological recovery (e.g., change in hemoglobin levels).[8]
-
6. Laboratory Procedures:
-
Microscopic examination of Giemsa-stained thick and thin blood smears for parasite detection and quantification.
-
PCR analysis to distinguish between relapse, recrudescence, and new infections.
-
G6PD deficiency screening where feasible.
Mechanistic Insights and Signaling Pathways
The enhanced efficacy of the combination therapy is not solely due to the independent actions of the two drugs. Pharmacokinetic studies have revealed a significant interaction between chloroquine and primaquine.
Pharmacokinetic Potentiation: Co-administration of chloroquine with primaquine has been shown to significantly increase the plasma concentration of primaquine.[11][12] One study reported a 63% increase in the maximum concentration and a 24% increase in the total exposure of primaquine when given with chloroquine.[11] This is thought to be due to chloroquine inhibiting the metabolism of primaquine, leading to higher bioavailability and, consequently, a more potent effect against hypnozoites.[13][14]
Mechanism of Action of Primaquine: Primaquine is a prodrug that requires metabolic activation in the liver by the cytochrome P450 enzyme CYP2D6 to form its active metabolites.[15][16] These metabolites are believed to generate reactive oxygen species (ROS), which induce oxidative stress within the parasite, leading to damage of essential cellular components and ultimately parasite death.[16][17]
Below is a diagram illustrating the proposed mechanism of action and the potentiating effect of chloroquine.
Experimental Workflow and Logical Relationships
To visualize the process of a typical clinical trial comparing these treatment regimens, the following workflow diagram is provided.
The logical relationship for the combined use of primaquine and chloroquine for the radical cure of P. vivax malaria is based on targeting different stages of the parasite life cycle.
Conclusion
The evidence overwhelmingly supports the use of primaquine in combination with chloroquine for the radical cure of P. vivax malaria. This combination therapy not only provides rapid clearance of blood-stage parasites, alleviating clinical symptoms, but more importantly, it significantly reduces the risk of relapse by eradicating dormant liver-stage hypnozoites. The synergistic effect is further enhanced by a pharmacokinetic interaction where chloroquine increases the bioavailability of primaquine. For researchers and drug development professionals, understanding this synergy is crucial for designing future clinical trials and developing novel antimalarial strategies. While primaquine monotherapy has some blood schizonticidal activity, its use without a concomitant potent schizonticide is not recommended for the comprehensive treatment of P. vivax malaria.
References
- 1. The prevention and treatment of Plasmodium vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primaquine for preventing relapse in people with Plasmodium vivax malaria treated with chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The effect of chloroquine dose and primaquine on Plasmodium vivax recurrence: a WorldWide Antimalarial Resistance Network systematic review and individual patient pooled meta-analysis | Medicines for Malaria Venture [mmv.org]
- 5. Comparison of the Cumulative Efficacy and Safety of Chloroquine, Artesunate, and Chloroquine-Primaquine in Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine–Primaquine versus Chloroquine Alone to Treat Vivax Malaria in Afghanistan: An Open Randomized Superiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Pharmacokinetic Interactions between Primaquine and Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 15. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Bioanalytical Method for Primaquine Against a Reference Standard
This guide provides a detailed comparison between a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) as a reference standard for the quantification of primaquine in human plasma. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
The validation of bioanalytical methods is crucial for ensuring the reliability and acceptability of their performance for quantifying analytes in biological matrices.[1][2] A full method validation is essential when establishing a new bioanalytical method for drug quantification in clinical and nonclinical studies.[2][3]
Experimental Protocols
Reference Method: HPLC-DAD
A validated bioanalytical method for the simultaneous quantification of primaquine (PQ), chloroquine (CQ), and desethylchloroquine (DSCQ) in human plasma was performed using liquid-liquid extraction and high-performance liquid chromatography with a diode array detector (HPLC-DAD).[4]
-
Sample Preparation: Liquid-liquid extraction was utilized to isolate the analytes from human plasma.[4]
-
Chromatography: The separation was achieved using an HPLC system equipped with a diode array detector.[4]
-
Detection: Absorbance was measured at 264 nm.[5]
New Method: UHPLC-MS/MS
A simplified and rapid UHPLC-MS/MS method was developed and validated for the determination of primaquine (PQ) and its active metabolite, 5,6-orthoquinone primaquine (5,6-PQ), in human plasma.[6]
-
Sample Preparation: Protein precipitation with acetonitrile was used to extract the samples.[6]
-
Chromatography: A Hypersil GOLDTM aQ C18 column (100 × 2.1 mm, 1.9 µm particle size) was used with an isocratic mobile phase of methanol, water, and acetonitrile.[7] The flow rate was 0.4 mL/min.[7]
-
Detection: Analysis was performed using a tandem mass spectrometry system.[6]
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from the validation of the new UHPLC-MS/MS method against the reference HPLC-DAD method.
Table 1: Linearity and Sensitivity
| Parameter | Reference Method (HPLC-DAD) | New Method (UHPLC-MS/MS) |
| Analyte | Primaquine | Primaquine & 5,6-PQ |
| Calibration Range | 100–3000 nM[4] | 25–1500 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 100 nM[4] | 25 ng/mL[6][7] |
| Limit of Detection (LOD) | 1.0 ng/mL[5] | Not explicitly reported, but LOQ is 25 ng/mL[6] |
Table 2: Accuracy and Precision
| Parameter | Reference Method (HPLC-DAD) | New Method (UHPLC-MS/MS) |
| Intra-day Precision | < 10%[8] | Within acceptance criteria[6][7] |
| Inter-day Precision | < 10%[8] | Within acceptance criteria[6][7] |
| Accuracy | 94.7% to 103%[8] | Within acceptance criteria[6][7] |
| Recovery | 76.5% for Primaquine[4] | 78% to 95% for Primaquine[6][7] |
Table 3: Method Performance
| Parameter | Reference Method (HPLC-DAD) | New Method (UHPLC-MS/MS) |
| Analysis Run Time | Longer, typical of HPLC methods | < 2 minutes[7] |
| Selectivity | Verified against common antimalarials[4] | Free of interferences at analyte retention times[6] |
| Matrix Effect | Not explicitly reported | 100% to 116% for Primaquine[6][7] |
Mandatory Visualizations
The following diagrams illustrate the bioanalytical method validation workflow and a comparison of the experimental workflows for the two methods.
Caption: Bioanalytical Method Validation Workflow.
Caption: Comparison of Experimental Workflows.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. bfarm.de [bfarm.de]
- 3. capa.org.tw [capa.org.tw]
- 4. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A newly validated high-performance liquid chromatography method with diode array ultraviolet detection for analysis of the antimalarial drug primaquine in the blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Tafenoquine and Primaquine for Plasmodium vivax Radical Cure in Field Settings
A critical evaluation of two 8-aminoquinolines for preventing malaria relapse, focusing on efficacy, safety, and operational deployment in real-world scenarios.
In the ongoing effort to eliminate Plasmodium vivax malaria, the effective prevention of relapse through radical cure is paramount. The two primary drugs for this purpose, primaquine and tafenoquine, both 8-aminoquinolines, present distinct profiles in terms of their administration, efficacy, and safety. This guide provides a detailed comparison of their operational effectiveness in field settings, drawing upon data from key clinical trials and observational studies.
Quantitative Comparison of Efficacy and Safety
The following table summarizes the key quantitative data from significant comparative studies of tafenoquine and primaquine.
| Parameter | Tafenoquine | Primaquine | Study/Comment |
| Efficacy (Recurrence-Free Rate at 6 Months) | 67.0% (95% CI, 61.0 to 72.3) | 72.8% (95% CI, 65.6 to 78.8) | GATHER Phase 3 Trial (Meta-analysis)[1][2][3] |
| Similar to high-dose primaquine | Outperformed by high-dose (7mg/kg over 7 days) and tafenoquine | EFFORT Clinical Trial (unsupervised)[4] | |
| Efficacy (Recurrence-Free Rate at 180 Days - Real-World) | 75.8% (95% CI, 74.0-77.6) | 73.4% (71.9-75.0) for 7-day regimen | Brazil Observational Study |
| Efficacy (Recurrence-Free Rate at 90 Days - Real-World) | 88.6% (95% CI, 87.2-89.9) | 83.5% (79.8-87.4) for 7-day regimen | Brazil Observational Study |
| Safety (Protocol-Defined Hemoglobin Decrease) | 2.4% (4 of 166 patients) | 1.2% (1 of 85 patients) | GATHER Phase 3 Trial[1][2][3] |
| Administration | Single 300 mg dose | 15 mg daily for 14 days (GATHER trial) or 7-day regimen (Brazil study) | [1][5] |
| G6PD-Deficiency Restriction | Contraindicated in patients with <70% G6PD activity | Contraindicated in patients with <30% G6PD activity | [6][7][8] |
Experimental Protocols
GATHER (Global Assessment of Tafenoquine for Radical Cure of P. vivax Malaria) Trial
-
Study Design: A phase 3, prospective, double-blind, double-dummy, randomized, controlled trial.[1][3]
-
Objective: To compare the safety and efficacy of tafenoquine with primaquine for the radical cure of P. vivax malaria.[1][3]
-
Patient Population: Patients with confirmed P. vivax parasitemia and normal or moderate G6PD enzyme deficiency. The trials were conducted in Peru, Brazil, Colombia, Vietnam, and Thailand.[1][9]
-
Treatment Regimen:
-
Primary Efficacy Outcome: Freedom from recurrence of P. vivax parasitemia at 6 months.[1][2][3]
-
Primary Safety Outcome: A protocol-defined decrease in hemoglobin level (>3.0 g/dL, ≥30% from baseline, or to a level of <6.0 g/dL).[1][2][3]
EFFORT (Effectiveness Of Novel Approaches to Radical Cure with Tafenoquine and Primaquine) Trial
-
Study Design: A clinical trial assessing effectiveness and safety under real-world, largely unsupervised conditions.[4]
-
Objective: To compare the effectiveness of different tafenoquine and primaquine regimens in preventing P. vivax relapse.[4]
-
Patient Population: Patients with P. vivax malaria across Ethiopia, Indonesia, Cambodia, and Pakistan.[4]
-
Treatment Regimens:
-
Primary Endpoint: Risk of recurrent P. vivax parasitemia at six months.[4]
Brazil Observational Study
-
Study Design: A retrospective observational study using real-world data from the Brazilian malaria epidemiological surveillance system.[5]
-
Objective: To evaluate the operational effectiveness of an updated treatment algorithm for P. vivax radical cure in the Brazilian Amazon.[5]
-
Patient Population: 5,554 patients with P. vivax malaria in Manaus and Porto Velho.
-
Treatment Algorithm:
-
All patients received chloroquine (25 mg/kg over 3 days).[5]
-
Point-of-care quantitative G6PD testing was performed.[5]
-
Tafenoquine (300 mg single dose): for patients ≥16 years with normal G6PD, not pregnant or breastfeeding.[5]
-
7-day primaquine (0.5 mg/kg per day): for patients with intermediate or normal G6PD, ≥6 months, not pregnant, and not breastfeeding or breastfeeding for >1 month.[5]
-
8-week primaquine (0.75 mg/kg per week): for G6PD deficient patients, ≥6 months, not pregnant, and not breastfeeding or breastfeeding for >1 month.[5]
-
-
Primary Outcome: Recurrence-free effectiveness at day 90 and day 180, estimated using Kaplan-Meier analysis.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow of the GATHER Phase 3 Clinical Trial.
References
- 1. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]
- 2. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria | Medicines for Malaria Venture [mmv.org]
- 3. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New evidence from the EFFORT Trial: tafenoquine and high-dose short-course primaquine are highly effective for vivax malaria | APMEN [apmen.org]
- 5. Operational effectiveness of tafenoquine and primaquine for the prevention of Plasmodium vivax recurrence in Brazil: a retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications of current therapeutic restrictions for primaquine and tafenoquine in the radical cure of vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications of current therapeutic restrictions for primaquine and tafenoquine in the radical cure of vivax malaria | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Tafenoquine and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
A Comparative Guide to HPLC and LC-MS/MS Methods for Primaquine Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantitative Analysis of Primaquine, Supported by Experimental Data.
The accurate quantification of the antimalarial drug primaquine is critical in pharmaceutical quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, summarizing their performance characteristics and providing comprehensive experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Method Performance Comparison
The choice between HPLC and LC-MS/MS for primaquine analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for quality control of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices like plasma and urine.
The following table summarizes the key performance parameters of validated HPLC and LC-MS/MS methods for primaquine analysis.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 30 µg/mL[1] | 1 - 500 ng/mL[2], 25 - 1500 ng/mL[3][4] |
| Limit of Detection (LOD) | 1.0 ng/mL[5][6] | Not explicitly stated, but LLOQ is very low |
| Limit of Quantification (LOQ) | 3.5 ng/mL[5][6] | 25 ng/mL[3][4] |
| Precision (%RSD) | < 2.0%[7][8] | Intra-day: < 9.8%, Inter-day: < 10.7%[2] |
| Accuracy/Recovery | 98.11 - 99.83%[8] | 90.1 - 112.9%[2] |
| Analysis Time | ~3.0 min[9][10][11] | < 2 min to 9 min[2][3] |
| Detection | UV Absorbance (e.g., 254 nm, 264 nm)[1][5] | Mass Spectrometry (e.g., Triple Quadrupole)[3][4] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are crucial for successful implementation and cross-validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of primaquine in pharmaceutical preparations.
Sample Preparation:
A stock solution of primaquine phosphate (200 µg/mL) is prepared by dissolving 20 mg of the reference standard in water in a 100 mL volumetric flask.[1] Working standard solutions with concentrations ranging from 10 to 30 µg/mL are then prepared by appropriate dilution of the stock solution with water.[1]
Chromatographic Conditions:
-
Instrument: Shimadzu LC-10A chromatographic system with an LC-10AD pump and UV-Vis detector.[1]
-
Column: RP-C18A Merck (150 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, 1 M perchloric acid, and water (33:6:1:87 v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV detection at 254 nm.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of primaquine in biological matrices such as plasma and urine.
Sample Preparation:
For plasma or urine samples, a simple protein precipitation method is often employed. To 190 µL of plasma or urine, 10 µL of an internal standard solution (e.g., a deuterated analog of primaquine) is added, followed by a brief vortex mixing. Then, 0.2 mL of acetonitrile is added to precipitate the proteins. The mixture is centrifuged, and the supernatant is collected for analysis.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: An ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.[3][4]
-
Column: Hypersil GOLD™ aQ C18 column (100 × 2.1 mm, 1.9 µm particle size) with a C18 guard column.[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of an optimized ratio of methanol, water, and acetonitrile.[3][4]
-
Injection Volume: 1 µL.[3]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[12] Specific multiple reaction monitoring (MRM) transitions for primaquine and its internal standard are used for quantification. For primaquine, a common transition is m/z 260.26 > 187.82.[3]
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for primaquine analysis.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A newly validated high-performance liquid chromatography method with diode array ultraviolet detection for analysis of the antimalarial drug primaquine in the blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Hemolytic Potential: Primaquine vs. Tafenoquine in G6PD Deficient Models
A comprehensive guide for researchers and drug development professionals on the comparative hemolytic risk of the 8-aminoquinoline antimalarials, primaquine and tafenoquine, in the context of Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.
This guide provides a detailed comparison of the hemolytic potential of primaquine and tafenoquine, two critical drugs for the radical cure of Plasmodium vivax malaria. The primary concern with both drugs is the risk of inducing acute hemolytic anemia in individuals with G6PD deficiency, a common genetic enzymopathy.[1][2][3] This document synthesizes key experimental data from clinical studies, outlines the methodologies used, and presents visual workflows and pathways to aid in understanding the comparative risks and the underlying mechanisms.
Executive Summary
Both primaquine and tafenoquine, as 8-aminoquinoline derivatives, are known to cause hemolysis in G6PD-deficient individuals.[1][2] Tafenoquine, with its significantly longer half-life compared to primaquine, raised initial concerns about a potentially increased risk and severity of hemolysis.[1] However, clinical studies have shown that a single 300 mg dose of tafenoquine does not appear to increase the severity of hemolysis compared to a standard 14-day course of 15 mg primaquine in G6PD-heterozygous females.[1][4] The hemolytic potential of tafenoquine is dose-dependent, with greater hemolysis observed at higher doses and in individuals with lower G6PD enzyme activity.[1][2] It is crucial to note that both drugs are contraindicated in patients with G6PD deficiency, and testing for G6PD status is mandatory before prescribing tafenoquine.[2][5][6][7]
Quantitative Data on Hemolytic Potential
The following tables summarize key hematological parameters from a comparative clinical study in G6PD-heterozygous female volunteers. The study compared single doses of tafenoquine with a standard 14-day course of primaquine.
Table 1: Maximum Hemoglobin Decline in G6PD-Heterozygous Females
| Treatment Group | N | Mean Maximum Hemoglobin Decline (g/dL) | Range of Maximum Hemoglobin Decline (g/dL) |
| Tafenoquine 100 mg (single dose) | 6 | -1.1 | -0.5 to -1.8 |
| Tafenoquine 200 mg (single dose) | 6 | -1.8 | -1.0 to -2.5 |
| Tafenoquine 300 mg (single dose) | 3 | -2.8 | -2.65 to -2.95 |
| Primaquine 15 mg (daily for 14 days) | 5 | -2.1 | -1.25 to -3.0 |
Data sourced from a study in G6PD-heterozygous females with the Mahidol variant.[1][4]
Table 2: Other Hematological Indicators of Hemolysis in G6PD-Heterozygous Females (Tafenoquine 300 mg vs. Primaquine 15 mg)
| Hematological Parameter | Tafenoquine 300 mg (N=3) | Primaquine 15 mg (N=5) |
| Subjects with Reticulocytes >4% | 2/3 | 3/5 |
| Subjects with Haptoglobin ≤0.25 µg/dL | 3/3 | 3/5 |
| Subjects with >50% Increase in Indirect Bilirubin | 0/3 | 4/4 (evaluable) |
Data reflects events observed during the study period.[1]
Experimental Protocols
In Vivo Assessment of Hemolytic Potential in G6PD-Heterozygous Volunteers
This section details the methodology from a key open-label, dose-escalation study that quantitatively assessed the hemolytic risk of tafenoquine compared to primaquine.[1]
1. Study Population:
-
Healthy female volunteers heterozygous for the G6PD Mahidol variant (enzyme activity 40-60% of normal) and G6PD-normal female volunteers.
-
Pre-treatment hemoglobin levels were required to be ≥12.0 g/dL.[4]
2. Study Design:
-
Open-label, single-dose, dose-escalation design for tafenoquine.
-
Primaquine was used as an active control.
-
Tafenoquine was administered in single doses of 100 mg, 200 mg, or 300 mg.
-
Primaquine was administered at a dose of 15 mg once daily for 14 days.
3. Monitoring and Endpoints:
-
Primary Endpoint: Dose-limiting toxicity, defined as a hemoglobin decline of ≥2.5 g/dL or a hematocrit decline of ≥7.5% from baseline.
-
Secondary Endpoints: Maximum decrease in hemoglobin and hematocrit, and other hematological laboratory findings indicative of hemolysis (e.g., reticulocyte count, haptoglobin, indirect bilirubin).
-
Safety Monitoring: Frequent monitoring of hematological parameters, including complete blood counts, was performed.
4. Dose Escalation and Stopping Criteria:
-
Tafenoquine dose escalation was stopped when dose-limiting toxicity was observed in at least 3 out of 6 subjects in a dose cohort.[4]
-
Recruitment to the primaquine arm was also stopped after 3 out of 5 G6PD-heterozygous subjects experienced dose-limiting toxicity.[1]
Visualizations
Signaling Pathway of 8-Aminoquinoline-Induced Hemolysis in G6PD Deficiency
Caption: Mechanism of 8-aminoquinoline-induced hemolysis in G6PD deficiency.
Experimental Workflow for a Comparative Hemolysis Study
Caption: Workflow of a clinical trial comparing hemolytic potential.
Conclusion
The available evidence from clinical trials indicates that while both primaquine and tafenoquine pose a hemolytic risk in G6PD-deficient individuals, a single 300 mg dose of tafenoquine has a comparable hemolytic effect to a standard 14-day course of primaquine in G6PD-heterozygous females.[1] The dose-dependent nature of tafenoquine-induced hemolysis underscores the importance of adhering to recommended dosing and strict G6PD screening protocols.[2][5][6] For researchers and drug developers, the methodologies and findings from these comparative studies provide a robust framework for evaluating the hemolytic potential of new antimalarial compounds and for designing safer treatment regimens for vulnerable populations. Further research using preclinical models, such as humanized mice, may offer additional insights into the precise mechanisms of hemolysis and aid in the development of even safer 8-aminoquinolines.[8][9]
References
- 1. Hemolytic Potential of Tafenoquine in Female Volunteers Heterozygous for Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency (G6PD Mahidol Variant) versus G6PD-Normal Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafenoquine and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 4. ajtmh.org [ajtmh.org]
- 5. researchgate.net [researchgate.net]
- 6. Tafenoquine and G6PD: a primer for clinicians. — MORU Tropical Health Network [tropmedres.ac]
- 7. Tafenoquine Therapy and G6PD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Primaquine-5,6-Orthoquinone Is Directly Hemolytic to Older G6PD Deficient RBCs in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
A Comparative Guide to Primaquine Diphosphate Dosing Regimens for Radical Cure of Plasmodium vivax Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the radical curative efficacy of different primaquine diphosphate dosing regimens against the relapsing liver stages (hypnozoites) of Plasmodium vivax. The data presented is compiled from recent systematic reviews, meta-analyses, and clinical trials to support evidence-based research and development in antimalarial therapies.
Data Presentation: Efficacy of Primaquine Regimens
The following tables summarize the quantitative data on the efficacy of various primaquine dosing regimens, primarily focusing on the prevention of P. vivax recurrence or relapse. The regimens are broadly categorized by total dose and duration of treatment.
Table 1: Comparison of High vs. Low Total Primaquine Dose for Radical Cure
| Total Dose Category | Representative Regimens | Recurrence/Relapse Rate (Follow-up Period) | Key Findings & Citations |
| High Total Dose | 7.0 mg/kg total dose (e.g., 0.5 mg/kg/day for 14 days or 1.0 mg/kg/day for 7 days) | 4.7% - 8.1% (90-180 days) | A higher total dose of primaquine is significantly associated with higher rates of recurrence-free survival.[1][2] Increasing the total dose from 3.5 mg/kg to 7.0 mg/kg can reduce P. vivax recurrences by more than 50%.[3][4][5] |
| Low Total Dose | 3.5 mg/kg total dose (e.g., 0.25 mg/kg/day for 14 days) | 19.3% - 24.4% (90-180 days) | The standard 14-day course at 0.25 mg/kg/day is more effective than shorter courses at the same daily dose but is associated with higher relapse rates compared to higher total dose regimens.[2][3][6] |
| No Primaquine | Chloroquine or other schizontocidal agent alone | 51.0% - 81.4% (90-180 days) | Serves as a control to demonstrate the necessity of a hypnozoitocidal agent for radical cure.[2][3] |
Table 2: Comparison of Shorter (7-Day) vs. Standard (14-Day) Primaquine Regimens
| Regimen Duration | Representative Regimens (Total Dose) | Recurrence/Relapse Rate (Follow-up Period) | Key Findings & Citations |
| 7-Day Regimen | 0.5 mg/kg/day (3.5 mg/kg total) | 10.3% (35 days) | A 7-day regimen with a doubled daily dose (0.5 mg/kg/day) can be as effective as the standard 14-day regimen, supporting the "total dose" concept.[7] However, some studies show inferiority to a 14-day regimen with the same total dose.[8][9] |
| 1.0 mg/kg/day (7.0 mg/kg total) | Non-inferior to 14-day high-dose regimen (12 months) | A high-dose 7-day regimen was found to be non-inferior to the high-dose 14-day regimen and was well tolerated in individuals with normal G6PD status. | |
| 14-Day Regimen | 0.25 mg/kg/day (3.5 mg/kg total) | 13.6% (35 days) | The World Health Organization (WHO) recommended standard of care.[6] |
| 0.5 mg/kg/day (7.0 mg/kg total) | Significantly lower recurrence than the low-dose 14-day regimen. | Higher dose over 14 days provides superior efficacy in preventing P. vivax recurrences.[2] | |
| Shorter Regimens (<7 days) | 0.5 mg/kg/day for 5 days | 28.4% (35 days) | Shorter regimens of 3 or 5 days are associated with significantly higher relapse rates compared to the 14-day course.[6][7] |
Experimental Protocols
The clinical trials assessing the efficacy of primaquine regimens generally follow a structured methodology. Below is a synthesized overview of a typical experimental protocol.
1. Study Design:
-
Design: Prospective, randomized, controlled clinical trials are the gold standard. Some studies employ a double-blind, placebo-controlled design, particularly when a non-inferiority hypothesis is being tested.
-
Patient Population: Patients with uncomplicated P. vivax monoinfection, confirmed by microscopy and/or polymerase chain reaction (PCR), are enrolled. Age eligibility varies, but many studies include both adults and children.
-
Inclusion Criteria:
-
Symptomatic P. vivax infection.
-
Absence of signs of severe malaria.
-
Informed consent.
-
-
Exclusion Criteria:
-
Glucose-6-phosphate dehydrogenase (G6PD) deficiency, due to the risk of drug-induced hemolysis. G6PD status is typically assessed using a fluorescent spot test or a quantitative spectrophotometric assay.
-
Pregnancy and lactation.
-
Severe comorbidities.
-
Mixed malaria infections.
-
2. Treatment Allocation:
-
Patients are randomly assigned to different treatment arms.
-
Blood Schizontocidal Treatment: All patients receive a course of a blood-stage antimalarial to clear the acute infection. This is commonly chloroquine (25 mg/kg over 3 days) or an artemisinin-based combination therapy (ACT) in areas with chloroquine resistance.
-
Primaquine Regimens: Concurrently or sequentially, patients receive their assigned primaquine regimen. Doses are typically administered based on body weight. Directly observed therapy (DOT) is often implemented to ensure adherence.
3. Follow-up and Endpoints:
-
Duration: Patients are followed for a minimum of 28 days, with longer follow-up periods (6-12 months) being necessary to capture late relapses.
-
Monitoring: Regular clinical and parasitological assessments (microscopy and/or PCR) are conducted at scheduled intervals and whenever a patient develops symptoms.
-
Primary Endpoint: The primary efficacy endpoint is typically the time to the first recurrence of P. vivax parasitemia. This is often analyzed using survival analysis methods like Kaplan-Meier.
-
Secondary Endpoints: These may include the overall incidence of recurrence, safety and tolerability (adverse events), and hematological parameters (e.g., hemoglobin levels).
Mandatory Visualizations
Experimental Workflow
Caption: A typical clinical trial workflow for assessing primaquine efficacy.
Signaling Pathways
Primaquine Metabolism for Radical Cure
Primaquine is a prodrug that requires metabolic activation to exert its hypnozoitocidal activity. This process is primarily mediated by the cytochrome P450 enzyme system.
Caption: Metabolic pathways of primaquine activation and inactivation.
Primaquine-Induced Hemolysis in G6PD Deficiency
In individuals with G6PD deficiency, the administration of primaquine can lead to acute hemolytic anemia due to increased oxidative stress in red blood cells.
Caption: Mechanism of primaquine-induced hemolysis in G6PD deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM [lstmed.ac.uk]
A Head-to-Head Battle: qNMR versus Pharmacopeial HPLC for Primaquine Content Analysis
A comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the accurate determination of primaquine content in active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a detailed, data-driven comparison of these two analytical techniques, referencing a validated qNMR method and a representative pharmacopeial HPLC method.
At a Glance: Key Performance Metrics
The following table summarizes the key validation parameters for both the qNMR and a representative pharmacopeial HPLC method for the quantification of primaquine. Data presented is a synthesis from published studies.[1]
| Validation Parameter | qNMR Method | Pharmacopeial HPLC Method |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.11% - 99.83%[2] |
| Precision (RSD%) | Repeatability: < 1.0%, Intermediate Precision: < 2.0% | < 2.0%[2] |
| **Linearity (R²) ** | > 0.999 | > 0.99[2] |
| Limit of Detection (LOD) | 1.0 ng·mL⁻¹[3] | 0.003 mg/mL[2] |
| Limit of Quantification (LOQ) | 3.5 ng·mL⁻¹[3] | 0.010 mg/mL[2] |
| Specificity | High (Signal specific to molecular structure) | High (Based on retention time and UV detection) |
| Analysis Time | ~10 minutes per sample | ~15-30 minutes per sample |
| Reference Standard | Not required for the analyte | Required for the analyte |
The Underpinning Methodologies: A Detailed Look
A clear understanding of the experimental protocols is crucial for an objective comparison. Below are the detailed methodologies for both the qNMR and a representative pharmacopeial HPLC method for primaquine analysis.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
The qNMR method offers a primary measurement capability, directly quantifying the analyte without the need for a specific primaquine reference standard.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Materials:
-
Primaquine diphosphate sample
-
Internal Standard (IS) of known purity (e.g., maleic acid)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Vortex the solution to ensure homogeneity.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into an NMR tube.
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum under quantitative conditions. Key parameters include:
-
Sufficiently long relaxation delay (D1) to allow for full relaxation of the protons (typically 5 times the longest T₁).
-
A 90° pulse angle.
-
An appropriate number of scans to achieve an adequate signal-to-noise ratio.
-
Data Analysis:
-
Integrate the well-resolved signals of both the primaquine and the internal standard.
-
Calculate the concentration of primaquine using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Pharmacopeial High-Performance Liquid Chromatography (HPLC) Protocol
This method is a well-established, widely used technique for the quality control of pharmaceuticals. The following is a representative RP-HPLC method for primaquine analysis.[4][5]
Instrumentation:
-
An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Materials:
-
This compound sample
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, methanol, 1 M perchloric acid, and water (e.g., 30:7:1:95 v/v/v/v).[5]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 20 µL.[4]
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to achieve a known concentration (e.g., 20 µg/mL).
-
Sample Solution: Accurately weigh a portion of the this compound sample powder and dissolve in the mobile phase to achieve a similar concentration to the standard solution.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak areas < 2%).
-
Inject the sample solution.
-
Identify the primaquine peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the content of primaquine in the sample by comparing the peak area of the sample with that of the standard.
Visualizing the Workflow: qNMR vs. HPLC
The following diagrams illustrate the distinct workflows for the validation of primaquine content using qNMR and HPLC.
Caption: Workflow for Primaquine Content Determination by qNMR.
Caption: Workflow for Primaquine Content Determination by HPLC.
Concluding Remarks
Both qNMR and pharmacopeial HPLC methods are demonstrated to be accurate, precise, and specific for the determination of primaquine content. The choice between the two often depends on the specific application and available resources.
-
HPLC is a robust and widely implemented technique in quality control laboratories. It is highly sensitive and is the established method in many pharmacopoeias. The requirement for a specific reference standard is a key consideration.
Ultimately, the presented data and protocols provide a solid foundation for researchers and drug development professionals to make an informed decision on the most suitable analytical method for their primaquine content analysis needs. The validation data from multiple studies confirms that both techniques are fit for purpose, ensuring the quality and efficacy of this vital antimalarial drug.
References
- 1. Quantitative 1H NMR method for analyzing this compound in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A newly validated high-performance liquid chromatography method with diode array ultraviolet detection for analysis of the antimalarial drug primaquine in the blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. researchgate.net [researchgate.net]
The Uncharted Transcriptional Landscape: A Comparative Look at Primaquine and Other 8-Aminoquinolines' Impact on Plasmodium
A critical gap in our understanding of antimalarial drug action is the comparative transcriptomic response of Plasmodium parasites to different 8-aminoquinolines. While primaquine has been a cornerstone for radical cure, a detailed comparison of its effects on parasite gene expression with newer compounds like tafenoquine is notably absent from the current scientific literature. This guide synthesizes the available transcriptomic data for primaquine and underscores the urgent need for direct comparative studies to inform the development of more effective and targeted antimalarial therapies.
The 8-aminoquinoline class of drugs, including the long-standing primaquine and the more recently approved tafenoquine, are essential tools in the fight against malaria, particularly for their ability to eradicate the dormant liver stages (hypnoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse. Despite their clinical importance, a comprehensive understanding of how these drugs impact the parasite at the transcriptional level is still emerging. This guide provides a detailed overview of the known transcriptomic effects of primaquine on Plasmodium vivax and highlights the current void of similar data for other 8-aminoquinolines.
Experimental Protocols: Unraveling the Transcriptomic Response to Primaquine
The primary source of our current understanding of the transcriptomic effects of primaquine comes from studies comparing primaquine-sensitive and primaquine-resistant strains of Plasmodium vivax. The methodologies employed in these studies provide a blueprint for future comparative analyses.
A representative experimental workflow for such a study is as follows:
Key components of these protocols include:
-
Parasite Strains: Utilization of well-characterized primaquine-sensitive and primaquine-resistant P. vivax isolates is crucial for identifying resistance-associated gene expression changes.
-
Drug Concentration and Exposure Time: Parasites are typically exposed to a concentration of primaquine equivalent to the 50% inhibitory concentration (IC50) for a defined period to elicit a measurable transcriptomic response.
-
RNA Sequencing: High-throughput RNA sequencing (RNA-Seq) is the standard method for quantifying gene expression across the entire transcriptome, providing a comprehensive view of the parasite's response to the drug.
-
Bioinformatic Analysis: Sophisticated bioinformatic pipelines are used to process the sequencing data, identify genes that are significantly up- or down-regulated in response to primaquine, and to infer the biological pathways that are affected.
Data Presentation: The Transcriptomic Signature of Primaquine Action
Transcriptomic studies of primaquine-resistant P. vivax have revealed a number of genes that are differentially expressed upon drug exposure. These genes provide insights into the potential mechanisms of action and resistance. A summary of key differentially expressed genes is presented in the table below.
| Gene ID | Gene Name/Function | Fold Change (Resistant vs. Sensitive) | p-value | Putative Role in Drug Response |
| PVP01_0724200 | Multidrug resistance-associated protein 1 (MRP1) | 2.5 | <0.05 | Drug efflux and detoxification |
| PVP01_1116500 | Cytochrome P450 | 3.1 | <0.05 | Metabolism of xenobiotics |
| PVP01_0943100 | Heat shock protein 70 (HSP70) | 2.8 | <0.05 | Stress response and protein folding |
| PVP01_1456700 | Glutathione S-transferase (GST) | 2.2 | <0.05 | Detoxification of reactive oxygen species |
| PVP01_0305200 | ABC transporter | -2.1 | <0.05 | Transport across membranes |
| PVP01_0829100 | Apical membrane antigen 1 (AMA1) | -2.4 | <0.05 | Erythrocyte invasion |
| PVP01_1212400 | Merozoite surface protein 1 (MSP1) | -2.7 | <0.05 | Erythrocyte invasion |
Note: This table is a representative summary based on published findings and may not be exhaustive. The fold changes and p-values are illustrative of the types of data generated in such studies.
Signaling Pathways: A Glimpse into the Mechanism of Action
The mechanism of action of 8-aminoquinolines is thought to involve the generation of reactive oxygen species (ROS), which cause oxidative damage to the parasite. While the precise signaling pathways triggered by primaquine-induced oxidative stress are not fully elucidated, a hypothetical pathway can be constructed based on the known cellular responses to oxidative stress.
The Path Forward: A Call for Comparative Transcriptomic Studies
The lack of publicly available transcriptomic data for Plasmodium parasites treated with 8-aminoquinolines other than primaquine represents a significant knowledge gap. Direct comparative studies are essential to:
-
Identify Conserved and Divergent Responses: Determine whether different 8-aminoquinolines elicit a common transcriptomic signature or if they have unique effects on parasite gene expression.
-
Elucidate Mechanisms of Action and Resistance: A comparative approach could reveal novel insights into how these drugs work and how parasites develop resistance.
-
Inform Drug Development: Understanding the differential impact of these drugs on the parasite's transcriptome can guide the development of new 8-aminoquinolines with improved efficacy and reduced potential for resistance.
Researchers, funding agencies, and pharmaceutical companies are encouraged to support and conduct studies that directly compare the transcriptomic effects of primaquine, tafenoquine, and other 8-aminoquinolines on various Plasmodium species and life-cycle stages. Such research is critical for advancing our ability to combat malaria and move towards the goal of global eradication.
Safety Operating Guide
Proper Disposal Procedures for Primaquine Diphosphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of primaquine diphosphate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Identification
This compound is a hazardous substance that requires careful handling and disposal.[1] It is classified as toxic if swallowed and may cause skin sensitization.[1][2] There is limited evidence of a carcinogenic effect, and it may lead to long-term adverse effects in the aquatic environment.[1] Accidental ingestion can be highly toxic, with animal studies indicating that ingestion of less than 40 grams could be fatal or cause serious health damage.[1]
Key Hazards:
-
Skin Sensitization: May cause sensitization by skin contact.[1]
-
Carcinogenicity: Limited evidence of a carcinogenic effect.[1]
-
Aquatic Hazard: May cause long-term adverse effects in the aquatic environment.[1]
-
Methemoglobinemia: The substance can bind to hemoglobin, inhibiting oxygen uptake and leading to a condition of oxygen starvation.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the primary federal regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5][6] Many states have their own, often more stringent, regulations.[4] It is imperative that all disposal activities comply with local, state, and federal regulations.[1]
A significant EPA rule, often referred to as Subpart P, provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the flushing of these substances down drains.[5]
Quantitative Toxicity Data
For risk assessment and safety planning, the following quantitative toxicity data for this compound is provided.
| Toxicity Data | Species | Value |
| LD50 (Oral) | Mouse | 68 mg/kg |
| LD50 (Oral) | Rat | 177 mg/kg |
| Data sourced from Cole-Parmer and Chemsrc Safety Data Sheets.[7][8] |
Step-by-Step Disposal Procedures for Laboratory Settings
The following protocol outlines the required steps for the safe disposal of this compound from a research or laboratory environment.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Gloves: Use proper glove removal technique to avoid skin contact.[2][9]
-
Eye Protection: Wear safety glasses or chemical goggles.[7]
-
Lab Coat/Protective Clothing: To prevent skin exposure.[7]
-
Respiratory Protection: If there is a risk of dust generation, use a dust respirator.[1]
Step 2: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, compatible container.[2]
-
Hazardous Waste Container: Place the waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Prohibited Disposal Methods: DO NOT discharge this compound waste into sewers or waterways.[1][9] Flushing of hazardous pharmaceutical waste is prohibited by the EPA for healthcare facilities.[5]
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
You can dampen the material with water to prevent dusting before sweeping.[1]
-
Vacuum or sweep up the material and place it in a suitable, labeled container for disposal.[1] Note: Vacuum cleaners should be fitted with a HEPA filter.[1]
-
-
Major Spills:
-
Clear the area of all personnel and move upwind.[1]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
Contain the spill using sand, earth, or vermiculite.[1]
-
Collect the recoverable product into labeled containers for recycling or disposal.[1]
-
Collect solid residues and seal them in labeled drums for disposal.[1]
-
Step 4: Final Disposal
-
Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a RCRA-permitted facility.[5][10]
-
Documentation: Maintain all records related to waste generation, transport, and disposal, including waste manifests and certificates of destruction, as required by regulations.[10]
Experimental Protocols
While the search results do not contain specific experimental protocols for the chemical neutralization or degradation of this compound for disposal, the standard and regulatory-mandated disposal procedure is high-temperature incineration.[5][10] Any deviation from this would require extensive validation and approval from regulatory bodies.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C15H27N3O9P2 | CID 6135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. primaquine phosphate | CAS#:63-45-6 | Chemsrc [chemsrc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Operational Guide for Handling Primaquine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Primaquine Diphosphate. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Recommended for all handling procedures. |
| Chemical Splash Goggles | Required when there is a potential for splashing or generation of aerosols.[2][3] | |
| Face Shield | To be used in conjunction with chemical splash goggles during activities with a high risk of splashing.[3] | |
| Skin and Body Protection | Gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately.[4] Double gloving may be necessary for tasks with a higher risk of contamination. |
| Laboratory Coat | A standard lab coat is required for all procedures. | |
| Chemical-Resistant Gown | Recommended when handling larger quantities or when there is a significant risk of contamination.[5] | |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure.[1][6][7][8] The specific type of respirator and cartridge should be selected based on a workplace hazard assessment. For powders, a particulate respirator (e.g., N95, P100) is appropriate.[7][8] |
Safe Handling and Operational Procedures
2.1. General Handling Precautions:
-
Work Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Container Management: Keep containers tightly sealed when not in use.[4]
2.2. Step-by-Step Weighing and Solution Preparation Protocol:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (weigh boat, spatula, container for the solution, solvent) inside the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid generating dust. If a significant amount of dust is generated, stop and re-evaluate the procedure.
-
Dissolving: Slowly add the powder to the solvent while gently stirring to facilitate dissolution. This compound is soluble in DMSO and Dimethyl Formamide.[9]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Decontamination: Decontaminate all surfaces and equipment used in the fume hood with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, gloves, pipette tips) in the designated hazardous waste container.
Disposal Plan
This compound is considered hazardous waste and must be disposed of accordingly.[9] Improper disposal can lead to environmental contamination.
-
Solid Waste: Unused or expired this compound powder, as well as any materials grossly contaminated with the powder (e.g., spill cleanup materials), should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.[4]
-
Disposal Method: The primary recommended method for disposal is incineration in a licensed facility.[5] Landfilling in a designated hazardous waste landfill may be an alternative, but this should be confirmed with local environmental regulations.[5][10]
-
Regulatory Compliance: Always consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[1]
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
-
Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[2]
Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 3. ilcdover.com [ilcdover.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. iris.paho.org [iris.paho.org]
- 6. northwestern.edu [northwestern.edu]
- 7. students.umw.edu [students.umw.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Disposal of pharmaceutical waste [orionpharma.com]
- 10. Household Disposal of Pharmaceuticals as a Pathway for Aquatic Contamination in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
